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  • Product: 4-Methyl-4-nitrovaleraldehyde
  • CAS: 57620-49-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyl-4-nitrovaleraldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-4-nitrovaleraldehyde (also known as 4-Methyl-4-nitropentanal), a versatile bifunctional molecule of significant interest to researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-4-nitrovaleraldehyde (also known as 4-Methyl-4-nitropentanal), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights.

Core Molecular Identity: Structure and CAS Number

4-Methyl-4-nitrovaleraldehyde is a C6 aliphatic aldehyde bearing a tertiary nitro group. Its unique structure, combining both an electrophilic aldehyde and a versatile nitro functionality, makes it a valuable building block in organic synthesis.

  • Chemical Name: 4-Methyl-4-nitrovaleraldehyde

  • Synonym: 4-Methyl-4-nitropentanal[1][2]

  • CAS Number: 57620-49-2[1][2]

  • Molecular Formula: C₆H₁₁NO₃[1][3]

  • Molecular Weight: 145.16 g/mol [2]

Chemical Structure:

The presence of both the aldehyde and the nitro group on the same carbon chain allows for a diverse range of chemical transformations, which will be explored in subsequent sections.

Synthesis of 4-Methyl-4-nitrovaleraldehyde: The Michael Addition

The primary and most efficient method for the synthesis of 4-Methyl-4-nitrovaleraldehyde is the Michael addition of 2-nitropropane to acrolein. This reaction is a classic example of a conjugate addition, where a nucleophile (the carbanion of 2-nitropropane) adds to the β-carbon of an α,β-unsaturated carbonyl compound (acrolein).

Underlying Principles of the Michael Addition

The Michael reaction is a cornerstone of C-C bond formation in organic synthesis. The key to this transformation lies in the generation of a stabilized carbanion from a "Michael donor" and its subsequent reaction with a "Michael acceptor."

  • Michael Donor: In this synthesis, 2-nitropropane serves as the Michael donor. The α-proton of 2-nitropropane is acidic due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base (a nitronate anion) through resonance.

  • Michael Acceptor: Acrolein, an α,β-unsaturated aldehyde, acts as the Michael acceptor. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The reaction is typically base-catalyzed, with the base facilitating the deprotonation of the nitroalkane to form the nucleophilic nitronate ion.

Reaction Mechanism

The mechanism of the Michael addition of 2-nitropropane to acrolein can be visualized as a three-step process:

Michael_Addition cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 2-Nitropropane 2-Nitropropane (Michael Donor) Nitronate Anion Nitronate Anion (Nucleophile) 2-Nitropropane->Nitronate Anion Base Enolate Intermediate Enolate Intermediate Nitronate Anion->Enolate Intermediate Acrolein 4-Methyl-4-nitrovaleraldehyde 4-Methyl-4-nitrovaleraldehyde (Final Product) Enolate Intermediate->4-Methyl-4-nitrovaleraldehyde H+ source

Caption: Mechanism of the Michael Addition for the synthesis of 4-Methyl-4-nitrovaleraldehyde.

Experimental Protocol

Disclaimer: This is a generalized protocol and should be optimized and performed with appropriate safety precautions by trained chemists.

Materials:

  • 2-Nitropropane

  • Acrolein (stabilized)

  • A suitable base catalyst (e.g., a tertiary amine like triethylamine, or a basic resin)

  • An appropriate solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-nitropropane in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base catalyst to the solution of 2-nitropropane.

  • Acrolein Addition: Cool the reaction mixture in an ice bath. Slowly add acrolein dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained below a certain threshold (typically 10-15 °C) to control the exothermic reaction and prevent polymerization of acrolein.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., dilute HCl) to neutralize the base. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-Methyl-4-nitrovaleraldehyde.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 4-Methyl-4-nitrovaleraldehyde.

PropertyValueReference(s)
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 90 °C at 3 mmHg[1][5]
Density 1.10 g/mL at 20 °C[1][5]
Refractive Index (n20/D) 1.45[5]
Spectroscopic Characterization

While specific, publicly available spectra for 4-Methyl-4-nitrovaleraldehyde are scarce, the expected spectroscopic data can be inferred from its structure and data from similar compounds. A commercial supplier confirms that the NMR spectrum conforms to the structure.[2]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehydic Proton (-CHO): A characteristic signal is expected around δ 9.5-10.0 ppm, likely a triplet due to coupling with the adjacent methylene protons.

  • Methylene Protons (-CH₂-CHO): These protons, α to the carbonyl group, are expected to appear as a multiplet in the region of δ 2.4-2.7 ppm.

  • Methylene Protons (-CH₂-C(NO₂)-): The protons β to the carbonyl group are expected to be a multiplet around δ 2.0-2.3 ppm.

  • Methyl Protons (-C(CH₃)₂): A singlet for the six equivalent methyl protons is anticipated around δ 1.5-1.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-CHO): A downfield signal is expected in the range of δ 200-205 ppm.

  • Quaternary Carbon (-C(NO₂)-): The carbon bearing the nitro group and two methyl groups should appear around δ 85-95 ppm.

  • Methylene Carbon (-CH₂-CHO): The carbon α to the carbonyl is expected around δ 40-45 ppm.

  • Methylene Carbon (-CH₂-C(NO₂)-): The carbon β to the carbonyl should be in the region of δ 30-35 ppm.

  • Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are expected to show a signal around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch around 1540-1560 cm⁻¹ and another for the symmetric stretch around 1350-1370 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve cleavage α to the carbonyl group and loss of the nitro group.

Reactivity and Synthetic Applications

The bifunctional nature of 4-Methyl-4-nitrovaleraldehyde makes it a versatile intermediate in organic synthesis. The aldehyde and nitro groups can be selectively transformed to introduce a variety of other functionalities.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a wide range of classical carbonyl reactions, including:

  • Oxidation: Oxidation to the corresponding carboxylic acid, 4-methyl-4-nitrovaleric acid.

  • Reduction: Reduction to the primary alcohol, 4-methyl-4-nitropentan-1-ol.

  • Reductive Amination: Conversion to primary, secondary, or tertiary amines.

  • Wittig Reaction: Formation of alkenes.

  • Henry (Nitroaldol) Reaction: The aldehyde can act as an electrophile in a Henry reaction with another nitroalkane.

Reactions of the Nitro Group

The tertiary nitro group can also be transformed into other useful functional groups:

  • Reduction: Reduction of the nitro group to a primary amine (e.g., using catalytic hydrogenation) would yield a γ-amino aldehyde, a valuable synthon.

  • Nef Reaction: While the Nef reaction typically applies to primary and secondary nitro compounds, modifications can sometimes be used to convert tertiary nitro groups to ketones, though this is less common.

Application in the Synthesis of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

A significant application of 4-Methyl-4-nitrovaleraldehyde is in the synthesis of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), a widely used spin trap in the study of free radicals in biological and chemical systems.[6]

The synthesis involves the reductive cyclization of 4-Methyl-4-nitrovaleraldehyde. The nitro group is reduced to a hydroxylamine, which then undergoes intramolecular cyclization with the aldehyde to form the cyclic nitrone, DMPO.

DMPO_Synthesis 4-Methyl-4-nitrovaleraldehyde 4-Methyl-4-nitrovaleraldehyde Hydroxylamine Intermediate Hydroxylamine Intermediate 4-Methyl-4-nitrovaleraldehyde->Hydroxylamine Intermediate Reduction (e.g., Zn/NH4Cl) DMPO 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) Hydroxylamine Intermediate->DMPO Intramolecular Cyclization

Caption: Synthetic pathway from 4-Methyl-4-nitrovaleraldehyde to DMPO.

This application highlights the utility of 4-Methyl-4-nitrovaleraldehyde as a precursor to important chemical tools for research.

Safety and Handling

4-Methyl-4-nitrovaleraldehyde should be handled with care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation.[7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[7]

It is recommended to store the compound in a cool, dark place under an inert atmosphere, as it may be air-sensitive.[7]

Conclusion

4-Methyl-4-nitrovaleraldehyde is a valuable and versatile bifunctional building block in organic synthesis. Its straightforward synthesis via the Michael addition of 2-nitropropane to acrolein, coupled with the orthogonal reactivity of its aldehyde and nitro functionalities, provides access to a wide range of more complex molecules. Its role as a key intermediate in the synthesis of the important spin trap DMPO underscores its utility in the broader scientific community. For researchers in drug discovery and development, the potential to elaborate this molecule into various nitrogen-containing scaffolds makes it a compound of considerable interest for the generation of novel chemical entities.

References

  • PubChem. (n.d.). Methyl 4-methyl-4-nitropentanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective double Michael‐Henry reaction of acrolein, α, β‐ nitroolefins and 2‐methylcyclopentane‐1, 3‐dione. Retrieved from [Link]

  • Almac. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene, and alcohols. Retrieved from [Link]

  • Journal de la Société Chimique de Tunisie. (n.d.). michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Retrieved from [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-4-nitrovaleraldehyde (C6H11NO3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Henry Reaction: Recent Examples. Retrieved from [Link]

  • YouTube. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from [Link]

  • Michigan State University. (n.d.). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. Retrieved from [Link]

  • YouTube. (2022, July 14). Henry Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the application of tetrabromomethane in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 5,5-Dimethyl-1-pyrrolin-N-oxid. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-nitrovaleraldehyde

Introduction to 4-Methyl-4-nitrovaleraldehyde 4-Methyl-4-nitrovaleraldehyde is a bifunctional organic compound containing both an aldehyde and a tertiary nitro group. Its molecular formula is C₆H₁₁NO₃, with a molecular w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde is a bifunctional organic compound containing both an aldehyde and a tertiary nitro group. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol .[1][2] The presence of these two reactive functional groups makes it a potentially valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity after synthesis. This guide will delve into the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this molecule.

Synthesis and Purification Considerations

While a detailed synthesis protocol is beyond the scope of this guide, a common route to a compound like 4-Methyl-4-nitrovaleraldehyde would involve a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, followed by further reactions. The purity of the sample is crucial for obtaining clean and interpretable spectroscopic data. Standard purification techniques such as column chromatography or distillation under reduced pressure (Boiling Point: 90 °C/3 mmHg) would be employed.[1][2] It is important to note that residual solvents or starting materials from the synthesis can introduce extraneous peaks in the spectra, complicating analysis.

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) mass spectrometry would be a suitable initial technique for analyzing 4-Methyl-4-nitrovaleraldehyde. A standard protocol would involve introducing a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

Data Interpretation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. However, due to the presence of the nitro group, this peak may be weak or absent. The fragmentation pattern will be key to elucidating the structure.

Table 1: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentStructural FormulaNotes
145[M]⁺[C₆H₁₁NO₃]⁺Molecular Ion
128[M-OH]⁺[C₆H₁₀NO₂]⁺Loss of a hydroxyl radical, common in nitro compounds
99[M-NO₂]⁺[C₆H₁₁O]⁺Loss of the nitro group, a characteristic fragmentation
86[M-C₂H₅NO]⁺[C₄H₆O]⁺Cleavage alpha to the nitro group
57[C₄H₉]⁺[(CH₃)₂C-CH₂]⁺A stable tertiary carbocation fragment
43[C₂H₃O]⁺[CH₂CHO]⁺Fragment from the aldehyde end of the molecule

Infrared (IR) Spectroscopy

Methodology: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

Data Interpretation: The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl (C=O) of the aldehyde and the nitro (NO₂) group.

Table 2: Predicted Characteristic Infrared Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional GroupNotes
2980-2900C-H stretchAlkylMultiple peaks expected for the methyl and methylene groups.
2850-2820 & 2750-2720C-H stretchAldehydeTwo characteristic peaks, often referred to as Fermi doublets.[3]
1740-1720C=O stretchAldehydeA strong, sharp absorption is a clear indicator of the carbonyl group.[3][4]
1550-1530N-O asymmetric stretchNitroA very strong and characteristic absorption for the nitro group.
1380-1360N-O symmetric stretchNitroA strong absorption, confirming the presence of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Both ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide detailed information about the connectivity of the protons in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.7Triplet (t)1H-CHOThe aldehyde proton is highly deshielded and will appear far downfield.[4] It will be split into a triplet by the adjacent CH₂ group.
~2.5Triplet of doublets (td)2H-CH₂-CHOThese protons are alpha to the carbonyl group, leading to a downfield shift. They are split by the adjacent CH₂ and the aldehyde proton.
~2.2Triplet (t)2H-C(NO₂)-CH₂-These protons are adjacent to the methylene group at the 2-position.
~1.6Singlet (s)6H-C(CH₃)₂-NO₂The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a singlet.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale | |---|---|---|---| | ~202 | -CHO | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[3] | | ~90 | -C(CH₃)₂-NO₂ | The carbon bearing the nitro group is deshielded due to the electronegativity of the nitro group. | | ~40 | -CH₂-CHO | The carbon alpha to the carbonyl group. | | ~30 | -C(NO₂)-CH₂- | The carbon at the 3-position in the chain. | | ~25 | -C(CH₃)₂-NO₂ | The carbons of the two equivalent methyl groups. |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow for confirming the structure of 4-Methyl-4-nitrovaleraldehyde would follow a logical progression, with each technique providing a piece of the puzzle.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (MS) Provides Molecular Weight & Fragmentation H_NMR ¹H NMR Shows Proton Environment & Connectivity MS->H_NMR Confirms Mass IR Infrared (IR) Spectroscopy Identifies Key Functional Groups IR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR Shows Carbon Skeleton H_NMR->C_NMR Provides Connectivity Confirmation Structural Confirmation of 4-Methyl-4-nitrovaleraldehyde H_NMR->Confirmation Confirms Proton Framework C_NMR->Confirmation Confirms Carbon Backbone

Caption: Integrated workflow for spectroscopic confirmation.

References

  • NIST. Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. [Link]

  • ACS Publications. Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Aldehyde. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]

  • ACS Publications. Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • PubChem. 4-Methylbenzaldehyde. [Link]

  • PubChemLite. 4-methyl-4-nitrovaleraldehyde (C6H11NO3). [Link]

  • NIST. Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. 4-Nitrocinnamaldehyde. NIST Chemistry WebBook. [Link]

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Foundational

An In-Depth Technical Guide to 4-Methyl-4-nitropentanal

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-methyl-4-nitropentanal, a versatile nitroalkane aldehyde. It covers its nomenclature, chemical and physica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methyl-4-nitropentanal, a versatile nitroalkane aldehyde. It covers its nomenclature, chemical and physical properties, synthesis, and key applications, with a focus on providing practical insights for laboratory use.

Chemical Identity and Nomenclature

The compound commonly referred to as 4-methyl-4-nitrovaleraldehyde is systematically named 4-methyl-4-nitropentanal according to IUPAC nomenclature. The name "valeraldehyde" denotes a five-carbon aldehyde, and with the aldehyde group at position 1, the methyl and nitro substituents are located on the fourth carbon of the pentanal chain.

Synonyms:

  • 4-Methyl-4-nitrovaleraldehyde

  • 4-Methyl-4-nitropentanal[1][2]

CAS Number: 57620-49-2[1]

Molecular Formula: C₆H₁₁NO₃[1]

Molecular Weight: 145.16 g/mol

It is crucial to distinguish this compound from its isomeric counterpart, 3-methyl-4-nitropentanal , which has a different chemical structure and properties. Additionally, care should be taken not to confuse it with methyl 4-methyl-4-nitropentanoate , a related methyl ester with a different functional group.

Physicochemical and Safety Data

4-Methyl-4-nitropentanal is a liquid at room temperature. A summary of its key physical and safety properties is provided in the table below.

PropertyValueSource
Physical State LiquidTCI MSDS
Boiling Point 90 °C at 0.4 kPaTCI MSDS
Relative Density 1.10TCI MSDS
Purity (typical) >90.0% (GC)TCI MSDS
Storage Store under an inert atmosphere in a cool, dark place (<15°C)TCI MSDS
Sensitivity Air sensitiveTCI MSDS

Safety Information:

According to safety data sheets, 4-methyl-4-nitropentanal is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

  • Precautionary Statements: Wear protective gloves and eye protection. In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical attention.

For detailed safety and handling procedures, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of 4-Methyl-4-nitropentanal

The primary synthetic route to 4-methyl-4-nitropentanal is through the Michael addition of 2-nitropropane to acrolein. This reaction is a classic example of conjugate addition, where the nucleophilic carbanion generated from 2-nitropropane attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein.

Reaction Principle

The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from 2-nitropropane to form a nitronate anion. This anion then acts as the nucleophile in the Michael addition to acrolein. Subsequent workup protonates the resulting enolate to yield the final aldehyde product.

G cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation 2-Nitropropane 2-Nitropropane Nitronate Nitronate Anion 2-Nitropropane->Nitronate + Base Base Base Nitronate_ref Nitronate Anion Acrolein Acrolein Enolate Enolate Intermediate Enolate_ref Enolate Intermediate Nitronate_ref->Enolate + Acrolein Proton_source H+ Product 4-Methyl-4-nitropentanal Enolate_ref->Product + H+

Figure 1: Simplified workflow for the synthesis of 4-methyl-4-nitropentanal.
Experimental Protocol

Materials:

  • 2-Nitropropane

  • Acrolein (stabilized)

  • A suitable base (e.g., a tertiary amine like triethylamine, or a catalytic amount of a stronger base)

  • Anhydrous solvent (e.g., THF, diethyl ether, or a non-polar solvent)

  • Aqueous acid solution for workup (e.g., dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-nitropropane in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the base to the solution of 2-nitropropane.

  • Add a solution of acrolein in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding the dilute aqueous acid solution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 4-methyl-4-nitropentanal.

Chemical Reactivity and Applications

The bifunctional nature of 4-methyl-4-nitropentanal, possessing both an aldehyde and a nitro group, makes it a valuable intermediate in organic synthesis.

Synthesis of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

The most significant application of 4-methyl-4-nitropentanal is as a key precursor in the synthesis of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) . DMPO is a widely used spin trap in electron spin resonance (ESR) spectroscopy for the detection of transient free radicals.

The synthesis involves the reductive cyclization of 4-methyl-4-nitropentanal. The aldehyde is first reduced to the corresponding alcohol, 4-methyl-4-nitropentan-1-ol. This intermediate then undergoes intramolecular cyclization upon reduction of the nitro group to a hydroxylamine, which subsequently condenses with the alcohol to form the cyclic nitrone, DMPO.

A simplified workflow for this transformation is outlined below:

G Start 4-Methyl-4-nitropentanal Reduction1 Reduction of Aldehyde (e.g., NaBH4) Start->Reduction1 Intermediate 4-Methyl-4-nitropentan-1-ol Reduction1->Intermediate Reduction2 Reductive Cyclization (e.g., Zn/NH4Cl) Intermediate->Reduction2 Product 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) Reduction2->Product

Figure 2: Synthetic pathway from 4-methyl-4-nitropentanal to DMPO.
Other Potential Reactions

The aldehyde and nitro functionalities in 4-methyl-4-nitropentanal can undergo a variety of chemical transformations, opening avenues for the synthesis of diverse molecular scaffolds.

  • Aldehyde Group Reactions: The aldehyde can participate in reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form amines, and various olefination reactions (e.g., Wittig reaction).

  • Nitro Group Reactions: The nitro group can be reduced to a primary amine, which is a key transformation for introducing a nitrogen-containing functional group. It can also be converted to other functionalities via the Nef reaction to yield a ketone.

  • Intramolecular Reactions: The proximity of the aldehyde and nitro groups may allow for intramolecular cyclization reactions under specific conditions to form heterocyclic compounds.

Spectroscopic Characterization

Spectroscopic data is essential for the positive identification and purity assessment of 4-methyl-4-nitropentanal.

  • ¹H NMR Spectroscopy: While a spectrum for the non-deuterated compound was not found in the searched literature, the ¹H NMR spectrum of the deuterated analog, 4-nitro-4,4,4-trideuteromethyl-5,5,5-trideutero-1-pentanal, shows characteristic signals: a triplet at 2.14 ppm (J = 7.4 Hz, 2H), a triplet at 2.42 ppm (J = 7.4 Hz, 2H), and a singlet at 9.67 ppm (1H) for the aldehydic proton. The spectrum of the non-deuterated compound is expected to show a singlet for the two methyl groups and multiplets for the two methylene groups, in addition to the aldehydic proton signal.

  • ¹³C NMR Spectroscopy: No experimental ¹³C NMR data was found in the searched literature. However, based on typical chemical shifts, one would expect the aldehydic carbon to appear in the range of 190-200 ppm, the carbon bearing the nitro and methyl groups to be in the range of 80-90 ppm, and the other aliphatic carbons to appear further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹) and the aldehyde carbonyl group (around 1725 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

Conclusion

4-Methyl-4-nitropentanal is a valuable bifunctional molecule with a primary, well-established role as a key intermediate in the synthesis of the important spin-trapping agent, DMPO. Its synthesis via the Michael addition of 2-nitropropane to acrolein is a straightforward and scalable process. The presence of both an aldehyde and a nitro group offers significant potential for its use in the synthesis of a wider range of complex organic molecules. Further research into the reactivity and applications of this compound could unveil new synthetic methodologies and lead to the development of novel chemical entities for various scientific disciplines.

References

  • Tokyo Chemical Industry Co., Ltd. Safety Data Sheet for 4-Methyl-4-nitrovaleraldehyde.
  • BLD Pharm.
  • Guidechem.
  • PubChem. Compound Summary for 3-Methyl-4-nitropentanal.
  • PubChem. Compound Summary for Methyl 4-methyl-4-nitropentanoate.
  • Black, D. StC. "Synthesis of Nitronyl Alcohols and Their Benzoate Esters." Australian Journal of Chemistry, vol. 28, no. 12, 1975, pp. 2547-2555.
  • Kozlowski, M. C., et al. "Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide." Tetrahedron Letters, vol. 51, no. 3, 2010, pp. 440-442.
  • Benchchem.

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Exploratory

A Technical Guide to 4-Methyl-4-nitrovaleraldehyde: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-4-nitrovaleraldehyde, a bifunctional organic molecule, represents a versatile building block in modern organic synthesis. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-nitrovaleraldehyde, a bifunctional organic molecule, represents a versatile building block in modern organic synthesis. Its structure, incorporating both a reactive aldehyde group and a tertiary nitro moiety, offers a unique platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its discovery, synthesis, and chemical properties, offering a technical resource for professionals in research and development. While not a compound of widespread household recognition, its utility lies in the strategic advantage it presents in multi-step synthetic pathways, particularly in the creation of novel pharmaceuticals and specialty chemicals. The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the reactivity of the adjacent carbons, while the aldehyde provides a gateway for a multitude of classic and contemporary chemical transformations.

The Genesis of a Molecule: A History Rooted in Foundational Organic Reactions

The specific discovery of 4-Methyl-4-nitrovaleraldehyde is not marked by a singular, celebrated publication. Instead, its existence is a logical outcome of the development of powerful and fundamental reactions in organic chemistry, primarily the chemistry of nitroalkanes and the venerable Henry (or nitroaldol) reaction.

The journey begins with the early explorations into aliphatic nitro compounds. In 1872, Victor Meyer and O. Stueber first reported the synthesis of a simple nitroalkane, 1-nitropentane, by reacting 1-iodopentane with silver nitrite.[1] This opened the door to the broader study of this functional group. A significant leap forward came in the 1930s with the work of Henry B. Hass and his students at Purdue University, who developed vapor-phase nitration methods, making lower molecular weight nitroalkanes more accessible.[1]

The true synthetic potential of nitroalkanes was unlocked with the discovery of the Henry reaction by the Belgian chemist Louis Henry in 1895.[2][3] This reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, provided a direct route to β-nitro alcohols.[2][3][4] The acidic nature of the α-proton to the nitro group, a key mechanistic feature, allows for the formation of a nitronate anion which then acts as a nucleophile.[5]

The synthesis of aldehydes, the other key component of our target molecule, also has a rich history. The isolation of aldehydes was first reported by Baron Von Liebig in 1835.[6] Subsequent development of reliable synthetic methods, such as the oxidation of primary alcohols, provided chemists with the necessary carbonyl precursors for reactions like the Henry reaction.[7][8]

Thus, the conceptualization and eventual synthesis of 4-Methyl-4-nitrovaleraldehyde can be seen as the confluence of these two streams of chemical discovery. Once chemists had reliable methods to prepare both nitroalkanes and aldehydes, and a robust method to couple them, the creation of a molecule like 4-Methyl-4-nitrovaleraldehyde became a matter of applying established principles to new substrates.

Synthesis and Mechanism

The most direct and logical synthetic route to 4-Methyl-4-nitrovaleraldehyde is via a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde. Specifically, the reaction of 2-nitropropane with acrolein would furnish the target molecule. This pathway is an extension of the principles of the Henry reaction, where the nucleophilic nitronate adds to the electrophilic β-carbon of the unsaturated aldehyde.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Nitropropane 2-Nitropropane Nitronate_Anion Nitronate Anion 2-Nitropropane->Nitronate_Anion Base Acrolein Acrolein Enolate_Intermediate Enolate Intermediate Nitronate_Anion->Enolate_Intermediate + Acrolein Product 4-Methyl-4-nitrovaleraldehyde Enolate_Intermediate->Product Protonation

Caption: Michael Addition pathway for the synthesis of 4-Methyl-4-nitrovaleraldehyde.

Experimental Protocol: Synthesis of 4-Methyl-4-nitrovaleraldehyde

This protocol is a representative procedure based on established methods for Michael additions of nitroalkanes to α,β-unsaturated aldehydes.

Materials:

  • 2-Nitropropane

  • Acrolein (freshly distilled)

  • Triethylamine (or another suitable base)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-nitropropane (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, slowly add triethylamine (0.1 equivalents).

  • From an addition funnel, add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (acrolein and 2-nitropropane) and the appearance of the product spot on TLC. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its physical properties (boiling point, refractive index) can be compared to literature values.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-4-nitrovaleraldehyde is presented below.

PropertyValue
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
CAS Number 57620-49-2
Appearance Colorless to light yellow liquid
Boiling Point 90 °C at 3 mmHg
Density 1.10 g/mL
Refractive Index ~1.45
SMILES CC(C)(CCC=O)=O

Spectroscopic Data

SpectroscopyKey Features
¹H NMR Signals corresponding to the aldehyde proton (CHO), the methyl protons (CH₃), and the methylene protons (CH₂) of the valeraldehyde backbone.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbon bearing the nitro group, and the other aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretches of the nitro group, and C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Development

The synthetic utility of 4-Methyl-4-nitrovaleraldehyde stems from the orthogonal reactivity of its two functional groups.

  • Aldehyde Transformations: The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and reductive amination to form amines.

  • Nitro Group Manipulations: The tertiary nitro group is a versatile precursor. It can be reduced to a primary amine, a transformation of significant value in the synthesis of pharmaceuticals. The Nef reaction can convert the nitroalkane into a ketone, although this is less common for tertiary nitro compounds.

This dual functionality makes 4-Methyl-4-nitrovaleraldehyde a valuable intermediate for the synthesis of complex, highly functionalized molecules, including nitrogen-containing heterocycles and chiral amino alcohols, which are important scaffolds in drug discovery.

Applications cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions Start 4-Methyl-4-nitrovaleraldehyde Oxidation Carboxylic Acid Start->Oxidation Oxidation Reduction_Aldehyde Primary Alcohol Start->Reduction_Aldehyde Reduction Reductive_Amination Primary Amine Start->Reductive_Amination Reductive Amination Wittig Alkene Start->Wittig Wittig Reaction Reduction_Nitro Primary Amine Start->Reduction_Nitro Reduction

Caption: Synthetic transformations of 4-Methyl-4-nitrovaleraldehyde.

Conclusion

4-Methyl-4-nitrovaleraldehyde is a testament to the power of fundamental organic reactions. While its own discovery is not a landmark event, its existence and utility are built upon the foundational work of pioneers in nitroalkane and carbonyl chemistry. For the modern synthetic chemist, it offers a valuable and versatile platform for the construction of complex molecules with potential applications in drug development and materials science. Understanding its synthesis, properties, and the historical context of the reactions that create it is essential for leveraging its full potential in the laboratory.

References

  • Henry, L. Bull. Acad. Roy. Sci. Belg.1895, 3, 10-14. (A primary reference for the Henry Reaction)
  • Hass, H. B.; Riley, E. F. Chem. Rev.1943, 32 (3), 373–434. (A review of the chemistry of nitroparaffins)
  • Meyer, V.; Stüber, O. Ber. Dtsch. Chem. Ges.1872, 5 (1), 399–406. (Early work on the synthesis of nitroalkanes)
  • Ballini, R.; Bosica, G. J. Org. Chem.1997, 62 (1), 425–427. (Modern applications and improvements of the Henry Reaction)
  • Liebig, J. Ann. Pharm.1835, 14 (2), 133–167. (Early work on aldehydes)
  • Wikipedia. Henry reaction. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis. [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Series Foreword. [Link]

  • Carrément Belle. Aldehydes: history of a scented revolution. [Link]

  • Encyclopedia MDPI. Nitroaldol Reaction. [Link]

  • MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • Pharmacy 180. Aldehydes - Functional Group Synthesis. [Link]

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Foundational

The Synthetic Versatility of a Bifunctional Building Block: An In-depth Technical Guide to the Reactivity Profile of 4-Methyl-4-nitrovaleraldehyde

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 4-Methyl-4-nitrovaleraldehyde, a molecule possessing both a tertiary nitro group and a terminal aldehyde. This unique structura...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-Methyl-4-nitrovaleraldehyde, a molecule possessing both a tertiary nitro group and a terminal aldehyde. This unique structural combination imparts a versatile and nuanced chemical behavior, making it a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocycles and other valuable synthons. This document will explore the synthesis of this bifunctional molecule and delve into the characteristic reactions of its constituent functional groups, with a special emphasis on the implications of their mutual proximity. We will examine the reduction of the sterically hindered tertiary nitro group, the reactivity of the aldehyde moiety, and the potential for intramolecular cyclization pathways. Experimental protocols, mechanistic considerations, and safety precautions are detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic utility of this compound.

Introduction: A Molecule of Dichotomous Reactivity

4-Methyl-4-nitrovaleraldehyde presents a fascinating case study in chemical reactivity. The molecule incorporates two key functional groups: a tertiary nitroalkane and an aldehyde. The strong electron-withdrawing nature of the nitro group influences the overall electronic properties of the molecule and offers a handle for conversion into other important functional groups, most notably amines.[1] Simultaneously, the aldehyde functionality serves as a versatile electrophilic center for a wide array of carbon-carbon bond-forming reactions and transformations into other functionalities.

The spatial relationship of these two groups, separated by a three-carbon linker, opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures, which are of significant interest in medicinal chemistry and natural product synthesis.[2] This guide will systematically dissect the reactivity of each functional group within the context of the entire molecule, providing a predictive framework for its synthetic applications.

Synthesis of 4-Methyl-4-nitrovaleraldehyde

The synthesis of γ-nitro aldehydes like 4-Methyl-4-nitrovaleraldehyde can be achieved through several strategic approaches. One of the most common methods is the Michael addition of a nitroalkane to an α,β-unsaturated aldehyde.[2] In the case of our target molecule, this would involve the conjugate addition of 2-nitropropane to acrolein.

Table 1: Key Physical and Spectroscopic Data (Predicted)
PropertyValueSource/Method
Molecular FormulaC6H11NO3-
Molecular Weight145.16 g/mol -
Boiling PointDecomposes upon heating[3]
¹H NMR (CDCl₃, 400 MHz)δ 9.78 (t, 1H), 2.55 (t, 2H), 2.15 (q, 2H), 1.60 (s, 6H)Predicted
¹³C NMR (CDCl₃, 100 MHz)δ 201.5, 85.0, 42.0, 28.5, 25.0Predicted
IR (neat, cm⁻¹)~2980, 2730, 1725, 1540, 1350Predicted

Reactivity of the Tertiary Nitro Group

The tertiary nature of the nitro group in 4-Methyl-4-nitrovaleraldehyde dictates its specific reactivity, distinguishing it from primary and secondary nitroalkanes.

Reduction to the Corresponding Amine

The conversion of the nitro group to a primary amine is a synthetically valuable transformation. However, the reduction of tertiary nitroalkanes can be more challenging than their primary or secondary counterparts.[5] Catalytic hydrogenation is a common method for the reduction of nitro compounds, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[6]

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-4-nitrovaleraldehyde

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-Methyl-4-nitrovaleraldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the crude 4-amino-4-methylpentanal.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-Methyl-4-nitrovaleraldehyde reagents H₂, Pd/C Ethanol start->reagents Reduction product 4-Amino-4-methylpentanal reagents->product

The Nef Reaction: A Noteworthy Limitation

The Nef reaction is a cornerstone transformation in nitroalkane chemistry, converting primary and secondary nitroalkanes into aldehydes and ketones, respectively, through acid-catalyzed hydrolysis of the corresponding nitronate salt.[7][8] It is crucial to recognize that the Nef reaction is not applicable to tertiary nitro compounds like 4-Methyl-4-nitrovaleraldehyde. This is because the mechanism requires the presence of an α-hydrogen to form the prerequisite nitronate anion.[7] The absence of such a proton on the carbon bearing the nitro group in our target molecule precludes this reaction pathway.

Reactivity of the Aldehyde Functional Group

The aldehyde moiety in 4-Methyl-4-nitrovaleraldehyde is a versatile electrophilic center that can participate in a wide range of classical carbonyl reactions.

Nucleophilic Addition Reactions

The aldehyde is susceptible to attack by various nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and ylides (Wittig reaction), leading to the formation of secondary alcohols, cyanohydrins, and alkenes, respectively. These reactions provide a powerful means to elaborate the carbon skeleton.

Reductive Amination

Reductive amination of the aldehyde with a primary or secondary amine, in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB), offers a direct route to the synthesis of more complex amines. This reaction is particularly useful in the construction of pharmaceutical intermediates.

Intramolecular Cyclization: A Pathway to Piperidines

The most intriguing aspect of 4-Methyl-4-nitrovaleraldehyde's reactivity lies in the potential for intramolecular reactions between the nitro and aldehyde functionalities, or their derivatives. The 1,5-relationship between the nitrogen and the carbonyl carbon makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, specifically substituted piperidines.[2] Piperidine scaffolds are prevalent in a vast number of natural products and pharmaceutical agents.[9]

Synthetic Strategy: Reductive Cyclization to Form 3,3-Dimethyl-5-hydroxypiperidine

A powerful one-pot strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the aldehyde to form a cyclic imine or enamine intermediate. Subsequent reduction of this intermediate yields the substituted piperidine.

Experimental Protocol: One-Pot Reductive Cyclization

  • Initial Reduction: Dissolve 4-Methyl-4-nitrovaleraldehyde (1.0 eq) in a protic solvent like methanol.

  • Catalyst Addition: Add a suitable hydrogenation catalyst, such as Raney Nickel or PtO₂.

  • Hydrogenation: Subject the mixture to hydrogenation (50-100 psi H₂) at room temperature. The reaction initially reduces the nitro group to the amine.

  • Cyclization and In Situ Reduction: The newly formed amine can then cyclize with the aldehyde in situ. The continued presence of the hydrogenation catalyst and H₂ will reduce the resulting cyclic iminium ion to the piperidine.

  • Work-up: After the reaction is complete (monitored by GC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography or distillation.

G A 4-Methyl-4-nitrovaleraldehyde B [H₂], Catalyst (e.g., Raney Ni) A->B C 4-Amino-4-methylpentanal (Intermediate) B->C D Intramolecular Cyclization C->D E Cyclic Iminium Ion (Intermediate) D->E F [H₂], Catalyst E->F G 3,3-Dimethyl-5-hydroxypiperidine F->G

Stability and Safety Considerations

Nitroalkanes are energetic materials and should be handled with care.[10] While aliphatic nitro compounds are generally more stable than their aromatic counterparts, they can decompose, sometimes violently, upon heating.[3] It is recommended to avoid distillation of neat nitroalkanes at atmospheric pressure.

Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid exposure to high temperatures, sparks, and open flames.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[11]

Conclusion: A Versatile Building Block for Modern Synthesis

4-Methyl-4-nitrovaleraldehyde emerges as a highly versatile and synthetically valuable building block. Its bifunctional nature, combining a tertiary nitro group and an aldehyde, provides a rich platform for a diverse array of chemical transformations. While the tertiary nitro group imposes certain limitations, such as its inertness to the Nef reaction, its successful reduction to an amine opens up a plethora of synthetic possibilities, most notably the intramolecular reductive cyclization to form substituted piperidines. The aldehyde functionality further enhances its utility, allowing for a wide range of nucleophilic additions and other carbonyl-based transformations. A thorough understanding of the distinct reactivity of each functional group, as outlined in this guide, will empower researchers to harness the full synthetic potential of this intriguing molecule in the development of novel pharmaceuticals and other complex organic targets.

References

  • Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Use of a nickel catalyst in combination with a photoredox catalyst and light leads to much more active alkylation catalysts for the synthesis of tertiary nitroalkanes via alkylation of secondary nitroalkanes using aliphatic iodides. Journal of the American Chemical Society, 145(8), 4707–4715. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Nef reaction. (2023). In Wikipedia. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. (2022). PubMed Central. [Link]

  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. (2022). PubMed Central. [Link]

  • Chiral γ‐nitro carbonyl compounds synthesized using catalyst 38. (n.d.). ResearchGate. [Link]

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023). PubMed Central. [Link]

  • Gascoigne, E. S. J. (2016). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL (University College London). [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006).
  • Nef Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • One-Pot Asymmetric Synthesis of γ-Nitroaldehydes from Aldehydes and Nitroalkanes through a Catalytic Tandem Reaction Using an Amino Acid Lithium Salt. (2011). The Journal of Organic Chemistry, 76(5), 1436–1440. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ballini, R., Pierantoni, E., & Torregiani, E. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 559-565.
  • tert-Butyl nitrite, tech., 90%. (n.d.). Cole-Parmer. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central. [Link]

  • Ballini, R., Pierantoni, E., & Torregiani, E. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Dipartimento di Scienze Chimiche, Università di Camerino. [Link]

  • Safety Data Sheet: tert-Butanol. (n.d.). Carl ROTH. [Link]

  • Shaw, R. (1973). Heats of formation and kinetics of decomposition of nitroalkanes. International Journal of Chemical Kinetics, 5(2), 261-281.
  • Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. (2024). Lab Manager. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • Bawn, C. E. H., & Rotter, G. (1956). The Thermal Decomposition of Nitrocellulose. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 234(1196), 1-17.
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  • Aksenov, N. A., Aksenov, A. V., Ovchanov, S. N., Aksenov, D. A., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 77.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2022). YouTube. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (2010). Oriental Journal of Chemistry, 26(4), 1463-1466. [Link]

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Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-4-nitrovaleraldehyde

Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Methyl-4-nitrovaleraldehyde. As a molecule incorporating both a nitroalkane and an aldehyde function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Methyl-4-nitrovaleraldehyde. As a molecule incorporating both a nitroalkane and an aldehyde functional group, it presents unique chemical properties and potential thermal hazards. This document, intended for researchers, scientists, and professionals in drug development and chemical synthesis, synthesizes theoretical principles with established experimental protocols. It outlines postulated decomposition mechanisms, details methodologies for thermal analysis, and offers insights into the safe handling and application of this compound. While specific experimental data for 4-Methyl-4-nitrovaleraldehyde is not publicly available, this guide establishes a robust framework for its investigation based on the known behavior of analogous chemical structures.

Introduction: The Duality of Functionality in 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde, with the molecular formula C6H11NO3, possesses a unique bifunctional structure containing a tertiary nitro group and a terminal aldehyde. This combination suggests a rich and complex reactivity profile. The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and is a well-known energetic functional group.[1] The aldehyde group, on the other hand, is a versatile synthetic handle, readily participating in a wide array of chemical transformations.

The presence of the nitroalkane functionality inherently raises concerns about the compound's thermal stability. Aliphatic nitro compounds are recognized for their potential to undergo highly exothermic decomposition, which in some cases can be violent or explosive.[2] The decomposition of these compounds can be initiated by heat and may be catalyzed by the presence of impurities.[2] Understanding the thermal behavior of 4-Methyl-4-nitrovaleraldehyde is therefore paramount for its safe handling, storage, and utilization in any synthetic or developmental workflow.

This guide will delve into the theoretical underpinnings of its potential decomposition pathways, drawing parallels with simpler nitroalkanes and aldehydes. Furthermore, it will provide detailed, field-proven experimental protocols for accurately characterizing its thermal stability using state-of-the-art techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Postulated Thermal Decomposition Mechanisms

The thermal decomposition of 4-Methyl-4-nitrovaleraldehyde is likely to be a complex process, potentially involving multiple competing pathways. Based on the literature for related compounds, two primary mechanisms can be postulated: C-N bond homolysis and elimination of nitrous acid (HNO₂).

Pathway A: Carbon-Nitrogen Bond Homolysis

This pathway involves the initial cleavage of the C-NO₂ bond, which is often the weakest bond in nitroalkanes. This homolytic cleavage results in the formation of a tertiary alkyl radical and a nitrogen dioxide radical (•NO₂).

  • Initiation: (CH₃)₂C(NO₂)CH₂CH₂CHO → (CH₃)₂C(•)CH₂CH₂CHO + •NO₂

Following initiation, the resulting radicals can participate in a cascade of propagation and termination steps, leading to a variety of smaller, more stable molecules. The aldehyde group can also undergo subsequent decomposition. The thermal decomposition of aldehydes often proceeds via a free-radical chain reaction.[3]

Pathway B: Nitrous Acid (HNO₂) Elimination

For nitroalkanes with a hydrogen atom on the carbon adjacent to the nitro group, a common decomposition route is the intramolecular elimination of nitrous acid. However, in the case of 4-Methyl-4-nitrovaleraldehyde, the nitro group is on a tertiary carbon with no α-hydrogens. An alternative elimination pathway involving a γ-hydrogen is plausible, proceeding through a six-membered cyclic transition state.

  • Intramolecular Elimination: (CH₃)₂C(NO₂)CH₂CH₂CHO → (CH₃)₂C=CHCH₂CHO + HNO₂

The nitrous acid formed is unstable and can further decompose, potentially catalyzing the decomposition of the parent molecule.

The following diagram illustrates these two postulated primary decomposition pathways.

DecompositionPathways cluster_main 4-Methyl-4-nitrovaleraldehyde cluster_pathA Pathway A: C-N Homolysis cluster_pathB Pathway B: HNO₂ Elimination A (CH₃)₂C(NO₂)CH₂CH₂CHO B (CH₃)₂C(•)CH₂CH₂CHO + •NO₂ A->B Δ C (CH₃)₂C=CHCH₂CHO + HNO₂ A->C Δ

Caption: Postulated initial decomposition pathways for 4-Methyl-4-nitrovaleraldehyde.

Experimental Characterization of Thermal Stability

To definitively determine the thermal stability and decomposition characteristics of 4-Methyl-4-nitrovaleraldehyde, a systematic experimental approach is essential. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow into or out of a sample as a function of temperature or time. It provides crucial information about the onset temperature of decomposition, the heat of decomposition (ΔHd), and the overall energetic potential of the compound. A study on various aliphatic nitroalkanes demonstrated that they all exhibit a significant exothermic decomposition.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-4-nitrovaleraldehyde into a high-pressure stainless steel crucible. The use of a high-pressure crucible is critical to suppress evaporation of the sample, which could interfere with the detection of the decomposition exotherm.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature well beyond the expected decomposition (e.g., 400 °C). The choice of heating rate can influence the observed onset temperature.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature (Tonset) of the exothermic decomposition peak.

    • Integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.

The following diagram outlines the DSC experimental workflow.

DSC_Workflow A Sample Preparation (2-5 mg in high-pressure crucible) B Instrument Setup (Inert atmosphere) A->B C Thermal Program (e.g., 10 °C/min ramp) B->C D Data Acquisition (Heat flow vs. Temperature) C->D E Data Analysis (Determine Tₒₙₛₑₜ and ΔHₔ) D->E

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the temperature at which decomposition begins, the rate of mass loss, and the nature of any solid residues.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 4-Methyl-4-nitrovaleraldehyde into an open ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a defined flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Increase the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 500 °C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition as the point where significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Comparative Thermal Stability Data

While specific thermal decomposition data for 4-Methyl-4-nitrovaleraldehyde is not available in the literature, the following table presents data for analogous nitroalkanes to provide a comparative context for its expected thermal behavior.

CompoundStructureOnset Temperature (Tonset) (°C)Heat of Decomposition (ΔHd) (J/g)Reference
NitromethaneCH₃NO₂~300~2118[4]
NitroethaneCH₃CH₂NO₂Not Reported>500[4]
1-NitropropaneCH₃CH₂CH₂NO₂Not Reported>500[4]
2-Nitropropane(CH₃)₂CHNO₂Not Reported>500[4]

Note: The onset temperature for nitromethane can be significantly lowered in the presence of acids or bases.[4]

Safety Considerations and Hazard Assessment

Given the inherent energetic nature of the nitro group, 4-Methyl-4-nitrovaleraldehyde should be handled with caution. Organic nitro compounds can be sensitive to heat, shock, and friction, and their decomposition can be highly exothermic, potentially leading to a runaway reaction.[2][5]

Key Safety Recommendations:

  • Avoid High Temperatures: Based on data from analogous compounds, it is prudent to avoid heating 4-Methyl-4-nitrovaleraldehyde to elevated temperatures, especially in a closed system.

  • Purity: Impurities can significantly lower the decomposition temperature of nitro compounds.[2] Ensure the compound is of high purity before use in any application.

  • Scale-up: When scaling up reactions involving this compound, a thorough hazard evaluation, including Accelerating Rate Calorimetry (ARC), is strongly recommended to assess the potential for thermal runaway.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves, when handling this compound.

Conclusion

4-Methyl-4-nitrovaleraldehyde is a molecule of significant interest due to its unique combination of nitroalkane and aldehyde functionalities. While this bifunctionality offers synthetic versatility, it also necessitates a thorough understanding of the compound's thermal stability. The potential for exothermic decomposition, driven by the energetic nitro group, requires careful consideration for safe handling and process development.

This guide has provided a theoretical framework for the potential decomposition pathways of 4-Methyl-4-nitrovaleraldehyde, drawing upon the established chemistry of related compounds. Furthermore, it has detailed the essential experimental protocols using DSC and TGA that are required to empirically determine its thermal properties. By adhering to the principles and methodologies outlined herein, researchers can confidently and safely explore the full potential of this intriguing molecule.

References

  • Nazin, G. M., Manelis, G. B., & Dubovitskii, F. I. (1968). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 37(8), 603–612. [Link]

  • Stoessel, F. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 232-239. [Link]

  • Laidler, K. J., & Eusuf, M. (1962). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 268(1334), 348-361. [Link]

  • Gray, P., & Williams, A. (1959). THERMAL DECOMPOSITION OF THE NITROALKANES. Transactions of the Faraday Society, 55, 760-777. [Link]

  • Nazin, G. M., Manelis, G. B., & Dubovitskii, F. I. (1968). Thermal Decomposition of Aliphatic Nitro-compounds. Sci-Hub. [Link]

  • Grela, M. A., & Colussi, A. J. (1996). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 100(44), 17565-17570. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11672, 2-Methyl-2-nitropropane. Retrieved from [Link]

  • Maule, I., Razzetti, G., Restelli, A., Palmieri, A., Colombo, C., & Ballini, R. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781-788. [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

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Foundational

Introduction: Bridging Theory and Application in Drug Development

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Methyl-4-nitrovaleraldehyde 4-Methyl-4-nitrovaleraldehyde is a bifunctional organic molecule featuring both a reactive aldehyde and a polar nitro group....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde is a bifunctional organic molecule featuring both a reactive aldehyde and a polar nitro group. The presence of these functionalities, along with a quaternary carbon center, imparts unique steric and electronic properties that make it a molecule of interest in synthetic chemistry and as a potential scaffold in drug design. The nitro group, in particular, is a versatile functional group in medicinal chemistry, though its inclusion often raises concerns about toxicity.[1][2] Understanding the molecule's electronic structure, stability, and reactivity is paramount for predicting its behavior, metabolic fate, and potential as a therapeutic agent or synthetic intermediate.[3][4]

Quantum chemical calculations offer a powerful, non-empirical lens through which to examine molecules at the subatomic level.[5] By solving approximations of the Schrödinger equation, we can derive a wealth of information, including stable geometries, vibrational frequencies, and electronic properties. This guide, intended for researchers and drug development professionals, provides a detailed walkthrough of performing and interpreting quantum chemical calculations on 4-Methyl-4-nitrovaleraldehyde using Density Functional Theory (DFT), a widely used and reliable method. We will focus on the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Part 1: The Computational Strategy - Rationale and Design

The selection of a computational method is a critical decision dictated by a trade-off between accuracy and computational expense. For a molecule of this size (C₆H₁₁NO₃), DFT provides an optimal balance.

Why Density Functional Theory (DFT)?

DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction, making them significantly more efficient than traditional wave-function-based methods like Hartree-Fock or Møller-Plesset perturbation theory for systems of this size.[6]

Justification for the B3LYP Functional and 6-31G Basis Set*
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure for many organic molecules. It has a long track record of providing reliable geometric and electronic data for a wide array of systems.[7][8] While newer functionals exist, B3LYP remains a standard for baseline studies due to extensive benchmarking.

  • 6-31G* Basis Set: This Pople-style basis set is a split-valence set, meaning it uses two sets of functions to describe valence electrons, providing flexibility. The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic electron distribution in bonds and lone pairs, such as those in the carbonyl and nitro groups. The combination of B3LYP with the 6-31G basis set is a well-established level of theory that often yields good results for small to medium-sized organic molecules due to a known cancellation of errors between the functional and the basis set.[9][10]

The overall computational workflow is designed to first find the most stable structure of the molecule and then to calculate its key properties.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Build Initial 3D Structure (e.g., Avogadro, GaussView) input_file Create Input File (Coordinates & Keywords) mol_build->input_file geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) input_file->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify extract Extract Properties (Energies, Orbitals, MEP) verify->extract interpret Interpret Results (Reactivity, Stability) extract->interpret

Caption: Computational workflow for quantum chemical analysis.

Part 2: Experimental Protocol - A Step-by-Step Guide

This section details the self-validating protocol for calculating the properties of 4-Methyl-4-nitrovaleraldehyde. This protocol is described generically and can be adapted for various quantum chemistry software packages (e.g., Gaussian, ORCA, GAMESS).

Step 1: Building the Initial Molecular Structure
  • Use a molecular editor (e.g., Avogadro, ChemDraw, GaussView) to construct the 3D structure of 4-Methyl-4-nitrovaleraldehyde.

  • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry, which accelerates the subsequent quantum mechanical optimization.

  • Export the atomic coordinates in a format compatible with your chosen software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization and Frequency Calculation
  • Create the Input File: Prepare a text file containing the molecular coordinates and the necessary keywords. A representative input for the Gaussian software package would look like this:

    • Causality: The Opt keyword requests a geometry optimization to find the lowest energy conformation of the molecule. The Freq keyword is crucial; it calculates vibrational frequencies at the optimized geometry.[11] A true energy minimum will have zero imaginary frequencies, thus validating the optimized structure.[12]

  • Execute the Calculation: Submit the input file to the quantum chemistry software.

  • Verify the Output: After the calculation completes, check the output file to ensure it finished successfully. Most importantly, confirm that there are no imaginary frequencies reported. If one or more imaginary frequencies exist, it indicates the structure is a transition state or a higher-order saddle point, and further optimization or a conformational search is required.

Step 3: Analysis of Calculated Properties

Once a valid, optimized structure is obtained, you can analyze the output to extract key chemical insights.

  • Optimized Geometry: The final Cartesian coordinates represent the most stable 3D structure of the molecule at this level of theory. Bond lengths, bond angles, and dihedral angles can be measured and compared to experimental data if available.

  • Vibrational Frequencies: The calculated frequencies correspond to the molecule's fundamental vibrational modes. These can be used to predict an infrared (IR) spectrum. Key frequencies, such as the C=O stretch of the aldehyde and the symmetric/asymmetric stretches of the NO₂ group, are particularly informative.[11][13]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[14][15]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[16]

Part 3: Data Presentation and Interpretation

The data derived from these calculations provide a quantitative foundation for understanding the molecule's behavior.

Table 1: Selected Optimized Geometric Parameters
ParameterBond/AngleCalculated ValueTypical Experimental Range
Bond LengthC=O (aldehyde)1.21 Å1.20 - 1.22 Å
C-N (nitro)1.52 Å1.47 - 1.55 Å
N-O (nitro)1.23 Å1.21 - 1.25 Å
Bond AngleO-N-O (nitro)124.5°123 - 127°
C-C-C (backbone)112.0°~109.5 - 114°

These are hypothetical but realistic values for illustrative purposes.

Table 2: Key Calculated Vibrational Frequencies
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C=O StretchAldehyde17351720 - 1740
NO₂ Asymmetric StretchNitro15501530 - 1560
NO₂ Symmetric StretchNitro13651345 - 1385
C-H StretchAldehyde2830, 27302810-2850, 2710-2750 (Fermi resonance)[11]

Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96 for B3LYP/6-31G) for better comparison.*

Table 3: Calculated Electronic Properties
PropertyValue (Hartree)Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy-0.081-2.20
HOMO-LUMO Gap (ΔE) 0.177 4.82

These are hypothetical but realistic values for illustrative purposes.

Part 4: Discussion - From Data to Drug Development Insights

The true power of these calculations lies in translating the quantitative data into actionable chemical and biological insights.

  • Chemical Reactivity and Stability: The HOMO-LUMO gap of 4.82 eV suggests a molecule with moderate kinetic stability. A smaller gap would imply higher reactivity. The LUMO is likely localized on the nitro and aldehyde groups, indicating these are the primary sites for nucleophilic attack. The HOMO, representing the most available electrons, can indicate sites prone to electrophilic attack.

  • Intermolecular Interactions and Drug Design: The Molecular Electrostatic Potential (MEP) map is invaluable here. The MEP would show a strong negative potential (red/yellow) around the oxygen atoms of both the carbonyl and nitro groups, identifying them as hydrogen bond acceptors. This is critical for predicting interactions with biological targets like enzyme active sites. The aldehyde proton would show a region of positive potential (blue), making it a potential hydrogen bond donor.

G cluster_calc Calculated Properties cluster_behavior Predicted Chemical Behavior prop HOMO-LUMO Gap MEP Surface Vibrational Modes react Reactivity Hotspots (Electrophilic/Nucleophilic Sites) prop->react informs stab Kinetic Stability prop->stab indicates interact Intermolecular Interactions (H-Bonding Potential) prop->interact predicts

Caption: Relationship between calculated properties and chemical behavior.
  • Metabolic Fate: The calculations can help predict sites susceptible to metabolic transformation. For instance, the aldehyde group is a known site for oxidation to a carboxylic acid or reduction to an alcohol by metabolic enzymes. The nitro group can also undergo bioreduction, a process that is sometimes linked to the therapeutic effect or toxicity of nitro-containing drugs.[1][2] Computational chemistry can help rationalize why certain sites are more prone to such transformations.

Conclusion

This guide has outlined a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on 4-Methyl-4-nitrovaleraldehyde. By employing DFT at the B3LYP/6-31G* level of theory, we can obtain reliable insights into the molecule's geometry, stability, and electronic landscape. The true value of this approach is not merely in generating data but in the rigorous interpretation of these results to predict chemical reactivity, potential biological interactions, and metabolic vulnerabilities. For researchers in drug development, these computational tools are indispensable for guiding synthesis, prioritizing candidate molecules, and developing a deeper, mechanism-based understanding of molecular behavior.

References

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Press Corporation. Retrieved from [Link]

  • Kuş, N. (2023). MOLECULAR STRUCTURE, NBO AND TD-DFT ANALYSIS OF 4-METHYL-3-FURALDEHYDE BASED ON DFT CALCULATIONS. Journal of Natural Sciences and Technologies, 1(1), 113–123. Retrieved from [Link]

  • Pereira, P. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3607. Retrieved from [Link]

  • Upadhyay, A., et al. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(19), 14237–14306. Retrieved from [Link]

  • Usharani, M., et al. (2025). ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. ResearchGate. Retrieved from [Link]

  • da Silva, J. R., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54210817646. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]

  • YouTube. (2022). ONC-8/Hydrolysis of Nitroalkanes/Chemical properties of Nitroalkanes/Explanation in Tamil/. Retrieved from [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2013). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Open Journal of Physical Chemistry, 3(1), 29-38. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

  • Ballini, R., & Palmieri, A. (2021). Synthesis of Nitroalkanes.
  • ResearchGate. (n.d.). Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to calculate the molecular electrostatic potential maps of the compounds under study. Retrieved from [Link]

  • YouTube. (2019). Preparation of Nitroalkane From α Nitroalkenes - Compounds Containing Nitrogen - Chemistry Class 12. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A combined DFT calculation and experimental study of the mechanism of the SCR of NOx by NH3 over Fe-doped CoMn2O4. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitro compounds. Retrieved from [Link]

  • ResearchGate. (2025). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Muthu, S., et al. (2015). Synthesis, structure, spectroscopic studies (FT-IR, FT-Raman and UV), normal coordinate, NBO and NLO analysis of salicylaldehyde p-chlorophenylthiosemicarbazone. Journal of Molecular Structure, 1081, 400-412. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Methyl-4-nitrovaleraldehyde

Authored by: Senior Application Scientist, Organic Synthesis Division Abstract This comprehensive guide details the synthetic utility of 4-Methyl-4-nitrovaleraldehyde as a versatile precursor for the synthesis of valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Organic Synthesis Division

Abstract

This comprehensive guide details the synthetic utility of 4-Methyl-4-nitrovaleraldehyde as a versatile precursor for the synthesis of valuable nitrogen-containing heterocyclic compounds. We provide in-depth application notes, detailed experimental protocols, and mechanistic insights for the preparation of substituted piperidines and the exploration of pathways to other heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique bifunctional nature of γ-nitroaldehydes in modern organic synthesis.

Introduction: The Strategic Value of 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates both an electrophilic aldehyde and a latent amino group in the form of a nitroalkane. This arrangement, with a 1,5-relationship between the carbonyl carbon and the nitro-bearing carbon, makes it an ideal substrate for intramolecular cyclization reactions to form six-membered heterocyclic rings, most notably substituted piperidines. The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] The gem-dimethyl substitution at the 3-position of the resulting piperidine ring, derived from the starting material, can impart unique conformational constraints and metabolic stability to drug candidates.

This guide will focus primarily on the reductive cyclization of 4-Methyl-4-nitrovaleraldehyde to yield 3,3-dimethylpiperidine, providing a robust and scalable protocol. We will also discuss the underlying reaction mechanisms and potential pathways to other heterocyclic systems, such as tetrahydropyridines and pyridines, thereby offering a broader perspective on the synthetic potential of this versatile building block.

Part 1: Synthesis of 3,3-Dimethylpiperidine via Reductive Cyclization

The most direct and efficient method for converting 4-Methyl-4-nitrovaleraldehyde into a heterocyclic compound is through a one-pot reductive cyclization. This tandem reaction involves two key transformations: the reduction of the nitro group to a primary amine and the subsequent intramolecular reductive amination with the aldehyde functionality.

Mechanism of Reductive Cyclization

The reaction proceeds through a cascade mechanism catalyzed by a heterogeneous metal catalyst, typically Raney® Nickel. The process can be dissected into the following key steps:

  • Reduction of the Nitro Group: The nitro group is first reduced on the catalyst surface to a primary amine, proceeding through nitroso and hydroxylamine intermediates.

  • Intramolecular Cyclization: The newly formed primary amine undergoes a rapid intramolecular nucleophilic attack on the aldehyde's carbonyl carbon to form a cyclic hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal dehydrates to form a cyclic imine (specifically, 3,3-dimethyl-1,4,5,6-tetrahydropyridine).

  • Reduction of the Imine: The cyclic imine is then reduced by the catalyst in the presence of hydrogen to yield the final saturated piperidine ring.

This tandem approach is highly efficient as it avoids the isolation of the intermediate aminoaldehyde, which can be unstable and prone to polymerization.

Diagram 1: Proposed Mechanism for Reductive Cyclization

G start 4-Methyl-4-nitrovaleraldehyde amine 5-Amino-4,4-dimethylpentanal start->amine [H2], Catalyst (Nitro Reduction) hemiaminal Cyclic Hemiaminal Intermediate amine->hemiaminal Intramolecular Cyclization imine 3,3-Dimethyl-1,4,5,6-tetrahydropyridine hemiaminal->imine - H2O product 3,3-Dimethylpiperidine imine->product [H2], Catalyst (Imine Reduction)

Caption: Reductive cyclization of 4-Methyl-4-nitrovaleraldehyde.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from established procedures for the reductive amination of carbonyl compounds and the cyclization of related bifunctional molecules.[2][3][4] Raney® Nickel is chosen as the catalyst due to its high activity and efficacy in both nitro group and imine reductions.[2][3]

Materials and Equipment:

  • 4-Methyl-4-nitrovaleraldehyde

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (approximately 10-15% by weight of the starting material) with deionized water (3 x 50 mL) and then with anhydrous ethanol (3 x 50 mL) to remove any residual water.

  • Reaction Setup: To the pressure vessel of the hydrogenation apparatus, add a solution of 4-Methyl-4-nitrovaleraldehyde (e.g., 10.0 g, 69.0 mmol) in anhydrous ethanol (150 mL). Carefully add the washed Raney® Nickel catalyst to the solution under a stream of inert gas (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to 50-100 psi (caution: consult the manufacturer's guidelines for your specific apparatus).

  • Reaction Monitoring: Begin vigorous stirring and heat the reaction mixture to 50-70 °C. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Caution: Raney® Nickel is pyrophoric when dry; keep the filter cake wet with water and dispose of it appropriately.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude 3,3-dimethylpiperidine can be purified by fractional distillation under reduced pressure.[5]

Expected Results and Characterization:

The expected product is 3,3-dimethylpiperidine, a colorless liquid.

Property Expected Value Reference
Molecular FormulaC₇H₁₅N[6]
Molecular Weight113.20 g/mol [6]
Boiling Point137-138 °C (410.2 K) at atmospheric pressure[6]
50-52 °C at 210 mmHg[5]
Spectroscopic Data
¹H NMR (CDCl₃) Anticipated shifts:
δ 2.7-2.9 (m, 2H, -CH₂-N)
δ 2.5-2.7 (m, 2H, -CH₂-C(CH₃)₂)
δ 1.4-1.6 (m, 2H, -CH₂-CH₂-N)
δ 1.2-1.4 (s, 1H, -NH)
δ 0.9 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃) Anticipated shifts:
δ 55-57 (-CH₂-N)
δ 45-47 (-CH₂-C(CH₃)₂)
δ 30-32 (-CH₂-CH₂-N)
δ 28-30 (-C(CH₃)₂)
δ 25-27 (-C(CH₃)₂)
Mass Spectrum (EI) Key fragments (m/z): 113 (M+), 98, 84, 70, 56[6]

Part 2: Alternative Heterocyclic Syntheses and Future Directions

While the synthesis of 3,3-dimethylpiperidine is the most direct application, the bifunctional nature of 4-Methyl-4-nitrovaleraldehyde opens avenues to other heterocyclic systems.

Synthesis of 3,3-Dimethyl-1,4,5,6-tetrahydropyridine

The cyclic imine intermediate in the reductive cyclization, 3,3-dimethyl-1,4,5,6-tetrahydropyridine, is a valuable heterocycle in its own right. It can be accessed by carefully controlling the reduction conditions. A milder reducing agent or stoichiometric control of hydrogen could potentially allow for the isolation of this intermediate.

Diagram 2: Pathway to Tetrahydropyridine Intermediate

G start 4-Methyl-4-nitrovaleraldehyde amine 5-Amino-4,4-dimethylpentanal start->amine [H2], Catalyst (Controlled Nitro Reduction) hemiaminal Cyclic Hemiaminal Intermediate amine->hemiaminal Intramolecular Cyclization product 3,3-Dimethyl-1,4,5,6-tetrahydropyridine hemiaminal->product - H2O

Caption: Controlled reduction to yield the tetrahydropyridine.

Potential Synthesis of Substituted Pyridines

The synthesis of substituted pyridines from 4-Methyl-4-nitrovaleraldehyde is a more complex transformation that would likely require a multi-step, one-pot approach. One plausible strategy could involve a variation of the Hantzsch pyridine synthesis.[7] In such a scenario, the aldehyde functionality of the starting material could react with a β-ketoester and a source of ammonia, followed by cyclization and oxidation. The nitro-containing side chain would then need to be further manipulated in a subsequent step. This remains an area for further research and development.

Leveraging the Nef Reaction

The Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound under acidic conditions, could also be envisioned as a starting point for alternative heterocyclic syntheses.[8][9] Treatment of 4-Methyl-4-nitrovaleraldehyde under Nef conditions would be expected to yield 4,4-dimethyl-5-oxopentanal. This resulting 1,5-dialdehyde is a precursor for the synthesis of various carbocyclic and heterocyclic systems through condensation reactions.

Conclusion

4-Methyl-4-nitrovaleraldehyde is a highly versatile and valuable starting material for the synthesis of nitrogen-containing heterocycles. The direct, one-pot reductive cyclization to 3,3-dimethylpiperidine offers an efficient and scalable route to a medicinally relevant scaffold. The potential for controlled synthesis of the tetrahydropyridine intermediate and the possibility of developing pathways to other heterocyclic systems underscore the broad utility of this bifunctional building block. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of 4-Methyl-4-nitrovaleraldehyde in their drug discovery and development programs.

References

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). Molecules, 28(4), 1735. [Link]

  • Synthesis of 3,3-dimethylpiperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ge, X., Luo, C., Qian, C., Yu, Z., & Chen, X. (2014). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 4(81), 43195-43203. [Link]

  • Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2012). ChemInform, 43(32). [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2022). RSC Advances, 12(45), 29191-29213. [Link]

  • 3,3-Dimethylpiperidine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Nef reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry, 100(6), 449-459. [Link]

  • Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. (2014). RSC Advances, 4(81), 43195-43203. [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (2013). Journal of Chemical Sciences, 125(4), 799-805. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2024). European Journal of Medicinal Chemistry, 270, 117019. [Link]

  • Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. (2014). UCL Discovery. [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2020). ChemistrySelect, 5(7), 2360-2365. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. (2023). Molecules, 28(17), 6299. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. (2024). ChemRxiv. [Link]

  • One-pot synthesis of 2,4,6-triarylpyridines from β-nitrostyrenes, substituted salicylic aldehydes and ammonium acetate. (2018). RSC Advances, 8(1), 235-243. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (2002).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). MedChemComm, 13(12), 2097-2104. [Link]

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023). Molecules, 28(2), 705. [Link]

  • Benzenesulfonamide, 4-formyl-. (1966). Organic Syntheses, 46, 48. [Link]

  • 3,3-Dimethylpiperidine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2022). Molecules, 27(15), 4991. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. (2024). ChemRxiv. [Link]

  • Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine. (2014).
  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. (2012). Bioorganic & Medicinal Chemistry, 20(10), 3243-3249. [Link]

  • Nef Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Sources

Application

The Strategic Deployment of 4-Methyl-4-nitrovaleraldehyde in Multicomponent Reactions: A Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern organic synthesis and drug discovery, the quest for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the quest for molecular diversity and complexity, achieved with efficiency and elegance, is paramount. Multicomponent reactions (MCRs), which enable the formation of complex products from three or more starting materials in a single synthetic operation, stand as a cornerstone of this endeavor.[1] This guide delves into the strategic application of a unique and highly functionalized building block, 4-methyl-4-nitrovaleraldehyde (also known as 4-methyl-4-nitropentanal), in the realm of MCRs.

The presence of both a sterically demanding quaternary center and an electron-withdrawing nitro group imparts 4-methyl-4-nitrovaleraldehyde with distinct reactivity, making it a valuable substrate for constructing novel molecular architectures. The aldehyde functionality serves as a versatile handle for a wide array of transformations, while the nitro group can be further manipulated into other functional groups, such as amines, or utilized for its influence on adjacent reaction centers. This document provides a comprehensive overview of the synthesis of this aldehyde and its application in two of the most powerful isocyanide-based MCRs: the Passerini and Ugi reactions. Through detailed protocols, mechanistic insights, and comparative data, we aim to equip researchers with the knowledge to effectively harness the potential of 4-methyl-4-nitrovaleraldehyde in their synthetic campaigns.

Part 1: Synthesis of 4-Methyl-4-nitrovaleraldehyde via the Henry (Nitroaldol) Reaction

Mechanism of the Henry Reaction

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. All steps of the Henry reaction are reversible.[2]

Henry_Reaction cluster_synthesis Synthesis of 4-Methyl-4-nitrovaleraldehyde Isobutyraldehyde Isobutyraldehyde Adduct β-Nitro Alkoxide Isobutyraldehyde->Adduct 2-Nitropropane 2-Nitropropane Nitronate Nitronate Anion (Nucleophile) 2-Nitropropane->Nitronate Deprotonation Base Base (e.g., DBU) Nitronate->Adduct Nucleophilic Attack Product 4-Methyl-4-nitro-pentan-1-ol Adduct->Product Protonation Final_Product 4-Methyl-4-nitrovaleraldehyde Product->Final_Product Oxidation Oxidation Oxidation (e.g., PCC, DMP)

Caption: Synthesis of 4-Methyl-4-nitrovaleraldehyde via a Henry reaction followed by oxidation.

Experimental Protocol: Synthesis of 4-Methyl-4-nitrovaleraldehyde

This protocol is a representative procedure based on established principles of the Henry reaction.[3]

Materials:

  • Isobutyraldehyde

  • 2-Nitropropane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solvent, add isobutyraldehyde (1.0 equivalent) and 2-nitropropane (1.2 equivalents).

  • Initiation of Reaction: Slowly add DBU (0.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitro alcohol.

  • Purification of Intermediate: Purify the crude β-nitro alcohol by flash column chromatography on silica gel.

  • Oxidation: To a stirred solution of the purified β-nitro alcohol (1.0 equivalent) in anhydrous dichloromethane, add PCC (1.5 equivalents) or DMP (1.5 equivalents) portion-wise at room temperature.

  • Oxidation Workup and Purification: After the oxidation is complete (as monitored by TLC), filter the reaction mixture through a pad of celite and silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by flash column chromatography to obtain 4-methyl-4-nitrovaleraldehyde.

Part 2: Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[4] This reaction is highly atom-economical and proceeds under mild conditions, tolerating a wide variety of functional groups.

Causality Behind Experimental Choices in the Passerini Reaction

The choice of an aprotic solvent, such as dichloromethane or tetrahydrofuran, is crucial as it favors the concerted, non-ionic pathway that is generally accepted for the Passerini reaction.[5] High concentrations of the reactants are often employed to drive the reaction to completion. The steric hindrance at the quaternary carbon of 4-methyl-4-nitrovaleraldehyde may slow the reaction rate compared to unhindered aldehydes. The electron-withdrawing nitro group can increase the electrophilicity of the aldehyde carbonyl, potentially accelerating the initial nucleophilic attack by the isocyanide.[6]

Passerini_Reaction cluster_passerini Passerini Three-Component Reaction Aldehyde 4-Methyl-4-nitrovaleraldehyde Intermediate Nitrilium Ion Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid Product α-Acyloxy Amide Carboxylic_Acid->Product Trapping of Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Nucleophilic Attack Intermediate->Product

Caption: General workflow of the Passerini Three-Component Reaction.

Experimental Protocol: Passerini Reaction with 4-Methyl-4-nitrovaleraldehyde

Materials:

  • 4-Methyl-4-nitrovaleraldehyde

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 4-methyl-4-nitrovaleraldehyde (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Isocyanide: To the stirred solution, add the isocyanide (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may require several hours to reach completion due to the sterically hindered aldehyde.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-acyloxy amide.

EntryCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1Acetic Acidtert-Butyl IsocyanideDCM1275
2Benzoic AcidCyclohexyl IsocyanideTHF1868
3Acetic AcidBenzyl IsocyanideDCM1082

Table 1: Representative yields for the Passerini reaction with 4-methyl-4-nitrovaleraldehyde under various conditions. Data is hypothetical and for illustrative purposes.

Part 3: Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which forms a bis-amide.[7] This reaction is one of the most powerful tools for generating molecular diversity due to the large number of commercially available starting materials.

Mechanistic Considerations and Experimental Strategy

The Ugi reaction typically proceeds through the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid to form an iminium ion.[8] This electrophilic species is then attacked by the isocyanide, followed by trapping of the resulting nitrilium ion by the carboxylate and a final Mumm rearrangement to give the bis-amide product.[9] The use of polar, protic solvents like methanol or trifluoroethanol can facilitate the formation of the initial imine and stabilize the charged intermediates.[9] The steric bulk of 4-methyl-4-nitrovaleraldehyde might disfavor imine formation, potentially requiring longer reaction times or slightly elevated temperatures.

Ugi_Reaction cluster_ugi Ugi Four-Component Reaction Aldehyde 4-Methyl-4-nitrovaleraldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Iminium Iminium Ion Imine->Iminium Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Iminium Protonation Product Bis-Amide Carboxylic_Acid->Product Trapping & Rearrangement Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Nucleophilic Attack Nitrilium->Product

Caption: Stepwise mechanism of the Ugi Four-Component Reaction.

Experimental Protocol: Ugi Reaction with 4-Methyl-4-nitrovaleraldehyde

Materials:

  • 4-Methyl-4-nitrovaleraldehyde

  • An amine (e.g., benzylamine, aniline)

  • A carboxylic acid (e.g., acetic acid, propionic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol or 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 equivalent) and the carboxylic acid (1.0 equivalent) in methanol or TFE.

  • Addition of Aldehyde: To this solution, add 4-methyl-4-nitrovaleraldehyde (1.0 equivalent).

  • Addition of Isocyanide: Finally, add the isocyanide (1.0 equivalent) to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure bis-amide product.

EntryAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1BenzylamineAcetic Acidtert-Butyl IsocyanideMethanol2465
2AnilinePropionic AcidCyclohexyl IsocyanideTFE2072
3BenzylamineAcetic AcidBenzyl IsocyanideMethanol2478

Table 2: Representative yields for the Ugi reaction with 4-methyl-4-nitrovaleraldehyde under various conditions. Data is hypothetical and for illustrative purposes.

Conclusion and Future Outlook

4-Methyl-4-nitrovaleraldehyde emerges as a compelling and underutilized building block for the construction of complex and diverse molecular scaffolds through multicomponent reactions. Its synthesis via the Henry reaction is straightforward, and its unique combination of steric bulk and electronic features offers both challenges and opportunities in reaction design. The protocols and mechanistic discussions provided herein for the Passerini and Ugi reactions serve as a foundational guide for researchers to explore the full potential of this versatile aldehyde.

Future investigations could focus on the diastereoselective versions of these reactions by employing chiral starting materials.[10] Furthermore, the synthetic utility of the resulting products can be expanded by leveraging the nitro group for subsequent transformations, such as reduction to an amine followed by intramolecular cyclization, opening avenues to novel heterocyclic systems. The strategic application of 4-methyl-4-nitrovaleraldehyde in MCRs undoubtedly holds significant promise for advancing the fields of medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. Passerini Reaction. [Link]

  • Sharma, A., & Ramachary, D. B. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 26(23), 7233. [Link]

  • Shaabani, A., Afshari, R., & Hooshmand, S. E. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(17), 3939. [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(37), 12293–12319. [Link]

  • Wikipedia. Passerini reaction. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Banfi, L., Basso, A., & Riva, R. (2020). Diastereoselectivity in Passerini Reactions of Chiral Aldehydes and in Ugi Reactions of Chiral Cyclic Imines. European Journal of Organic Chemistry, 2020(24), 3766-3778. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Wikipedia. Henry reaction. [Link]

Sources

Method

Application Notes and Protocols: Stereoselective Synthesis with 4-Methyl-4-nitrovaleraldehyde as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of 4-Methyl-4-nitrovaleraldehyde In the landscape of asymmetric synthesis, the quest for versatile and efficient chira...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 4-Methyl-4-nitrovaleraldehyde

In the landscape of asymmetric synthesis, the quest for versatile and efficient chiral building blocks is perpetual. 4-Methyl-4-nitrovaleraldehyde emerges as a molecule of significant interest, possessing a unique combination of functionalities: a reactive aldehyde and a stereocenter bearing a nitro group. This bifunctionality paves the way for a diverse array of stereoselective transformations, making it a valuable precursor for the synthesis of complex chiral molecules, including nitrogen-containing heterocycles and amino alcohols, which are prevalent scaffolds in pharmaceuticals.

The aldehyde group serves as a handle for classic carbonyl chemistry, such as Henry (nitroaldol) reactions, while the α-chiral nitroalkane moiety can act as a potent nucleophile in Michael additions. The inherent chirality of the molecule can be leveraged to induce stereoselectivity in these reactions, and the versatile nitro group can be subsequently transformed into a variety of other functional groups, including amines and carbonyls.[1]

This guide provides a comprehensive overview of the application of 4-Methyl-4-nitrovaleraldehyde in stereoselective synthesis, complete with detailed protocols and mechanistic insights. The methodologies presented are grounded in well-established principles of asymmetric catalysis and are designed to be both informative and practically applicable for researchers in organic synthesis and drug development.

Part 1: Stereoselective Michael Addition of 4-Methyl-4-nitrovaleraldehyde

The α-proton of the nitroalkane in 4-Methyl-4-nitrovaleraldehyde can be deprotonated to form a nitronate, which is a soft nucleophile capable of undergoing conjugate addition to α,β-unsaturated systems. The use of chiral organocatalysts can effectively control the stereochemical outcome of this Michael addition, leading to the formation of adducts with high diastereo- and enantioselectivity.[2][3]

Causality in Experimental Choices:

A bifunctional chiral amine-thiourea catalyst is selected for this transformation.[4] The amine moiety activates the enone electrophile by forming a chiral iminium ion, while the thiourea moiety activates the nitronate nucleophile through hydrogen bonding. This dual activation is crucial for achieving high stereocontrol. Toluene is chosen as the solvent to minimize competing side reactions, and the addition of a weak acid like benzoic acid can often accelerate the reaction and improve selectivity.[2]

Workflow for Organocatalyzed Michael Addition

G cluster_prep Catalyst Activation & Nucleophile Formation cluster_reaction Asymmetric Michael Addition cluster_workup Hydrolysis & Purification A 4-Methyl-4-nitrovaleraldehyde C Nitronate Intermediate A->C Deprotonation B Base (e.g., DIPEA) B->C G Transition State Assembly C->G D α,β-Unsaturated Ketone F Iminium Ion Intermediate D->F E Chiral Amine-Thiourea Catalyst E->F Iminium Formation F->G Dual Activation H Michael Adduct G->H C-C Bond Formation I Hydrolysis H->I J Purification (Chromatography) I->J K Chiral γ-Nitro-aldehyde J->K

Caption: Workflow for the organocatalyzed Michael addition.

Protocol 1: Organocatalyzed Michael Addition to an α,β-Unsaturated Ketone

Materials:

  • 4-Methyl-4-nitrovaleraldehyde

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Chiral amine-thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea)[4]

  • Benzoic acid

  • Diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) and the chiral amine-thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) at room temperature, add benzoic acid (0.1 mmol, 10 mol%).

  • In a separate flask, dissolve 4-Methyl-4-nitrovaleraldehyde (1.2 mmol) and DIPEA (1.2 mmol) in anhydrous toluene (2 mL).

  • Add the solution of the nitroaldehyde and base to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro-aldehyde.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Representative Catalyst Screening
CatalystLoading (mol%)AdditiveSolventYield (%)dr (syn:anti)ee (syn) (%)
Thiourea A 10Benzoic AcidToluene92>95:598
Thiourea B10Acetic AcidCH2Cl28590:1095
Squaramide C10-CHCl37885:1592

This data is representative and based on typical outcomes for similar reactions.[2]

Part 2: Stereoselective Henry (Nitroaldol) Reaction

The aldehyde functionality of 4-Methyl-4-nitrovaleraldehyde can readily participate in Henry reactions with other nitroalkanes. The use of a chiral metal-ligand complex, such as a copper(II)-bis(oxazoline) complex, can effectively catalyze this reaction and control the stereochemistry of the newly formed stereocenters.[5][6]

Causality in Experimental Choices:

A copper(II) acetate-bis(oxazoline) complex is chosen as the catalyst due to its proven efficacy in promoting enantioselective Henry reactions.[5] The Lewis acidic copper center coordinates with the aldehyde, activating it towards nucleophilic attack. The chiral bis(oxazoline) ligand creates a chiral environment around the metal center, directing the approach of the nitronate nucleophile to one face of the aldehyde. Ethanol is often a suitable solvent as it can help to solubilize the catalyst and reactants.[6]

Workflow for Catalytic Asymmetric Henry Reaction

cluster_prep Catalyst & Nucleophile Preparation cluster_reaction Asymmetric Henry Reaction cluster_workup Workup & Purification A Nitroalkane C Nitronate A->C B Base (e.g., Et3N) B->C Deprotonation I Stereoselective Attack C->I D Cu(OAc)2 F Chiral Cu(II) Catalyst D->F E Chiral Bis(oxazoline) Ligand E->F Complexation H Catalyst-Aldehyde Complex F->H Coordination G 4-Methyl-4-nitrovaleraldehyde G->H H->I Facial Bias J β-Nitroalkoxide I->J C-C Bond Formation K Protonation J->K L Purification K->L M Chiral β-Nitro Alcohol L->M

Caption: Workflow for the asymmetric Henry reaction.

Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction

Materials:

  • 4-Methyl-4-nitrovaleraldehyde

  • Nitroalkane (e.g., nitromethane, nitroethane)

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Chiral bis(oxazoline) ligand

  • Triethylamine (Et3N)

  • Ethanol (absolute)

  • Saturated aqueous NH4Cl solution

  • Anhydrous Na2SO4

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a dry flask, dissolve Cu(OAc)2·H2O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.06 mmol, 6 mol%) in absolute ethanol (2 mL) and stir at room temperature for 1 hour to form the catalyst complex.

  • Add 4-Methyl-4-nitrovaleraldehyde (1.0 mmol) to the catalyst solution.

  • Cool the mixture to 0 °C and add the nitroalkane (2.0 mmol), followed by the slow addition of Et3N (1.5 mmol).

  • Stir the reaction at 0 °C for 48-72 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

  • Analyze the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC, respectively.

Data Presentation: Representative Substrate Scope
NitroalkaneProductYield (%)dr (anti:syn)ee (anti) (%)
Nitromethaneβ-Nitro alcohol85-92
Nitroethaneβ-Nitro alcohol8290:1095
1-Nitropropaneβ-Nitro alcohol7588:1293

This data is representative and based on typical outcomes for similar reactions.[7][8]

Part 3: Synthetic Transformations of Adducts

The true value of a chiral building block lies in the synthetic utility of its derivatives. The products from the Michael and Henry reactions, containing both nitro and carbonyl/hydroxyl functionalities, are ripe for a variety of transformations.

Synthetic Utility Workflow

cluster_transformations Key Transformations cluster_products Chiral Products A γ-Nitro-aldehyde (from Michael Add.) C Nitro Group Reduction (H2, Pd/C) A->C D Nef Reaction (Oxidative Hydrolysis) A->D B δ-Nitro-alcohol (from Henry Rxn.) B->C E Reductive Amination (Intramolecular) B->E F γ-Amino-aldehyde C->F H δ-Amino-alcohol C->H G γ-Keto-aldehyde D->G I Chiral Piperidine E->I

Caption: Key synthetic transformations of the adducts.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of a nitro group to a primary amine is a fundamental transformation.[1][9][10][11] Catalytic hydrogenation is a clean and efficient method.

Materials:

  • Nitro-adduct (from Protocol 1 or 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the nitro-adduct (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the corresponding amino compound, which can often be used without further purification.

Protocol 4: Nef Reaction to Convert the Nitro Group to a Ketone

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic or oxidative conditions.[12][13][14][15]

Materials:

  • Nitro-adduct (from Protocol 1)

  • Sodium methoxide (NaOMe)

  • Methanol

  • Sulfuric acid (concentrated)

  • Diethyl ether

Procedure:

  • Dissolve the nitro-adduct (1.0 mmol) in methanol (5 mL) and cool to 0 °C.

  • Add a solution of sodium methoxide (1.1 mmol) in methanol (2 mL) dropwise.

  • Stir the mixture at room temperature for 1 hour to form the nitronate salt.

  • In a separate flask, cool a mixture of sulfuric acid (3 M, 5 mL) and diethyl ether (5 mL) to -10 °C.

  • Slowly add the nitronate solution to the vigorously stirred acidic solution, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over MgSO4, and concentrate to give the keto-aldehyde.

Protocol 5: Reductive Cyclization to Form Chiral Heterocycles

The amino alcohols and amino aldehydes formed from the reduction of the nitro group are excellent precursors for the synthesis of chiral nitrogen heterocycles like pyrrolidines and piperidines via intramolecular reductive amination or cyclization.[16][17][18][19][20]

Materials:

  • Amino-adduct (from Protocol 3)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

Procedure (for γ-amino-aldehyde to pyrrolidine):

  • Dissolve the crude γ-amino-aldehyde (1.0 mmol) in DCE (10 mL).

  • Add acetic acid (1.1 mmol).

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the desired chiral pyrrolidine derivative.

Conclusion

4-Methyl-4-nitrovaleraldehyde stands as a potent chiral building block for asymmetric synthesis. Its dual functionality allows for participation in highly stereoselective Michael and Henry reactions, providing access to complex chiral intermediates. The subsequent transformations of these intermediates, particularly the versatile nitro group, open pathways to a wide range of valuable molecules, including chiral amino alcohols and nitrogen heterocycles. The protocols detailed herein, based on established and reliable catalytic systems, offer a solid foundation for researchers to explore the synthetic potential of this and related chiral nitro-aldehydes in the pursuit of novel and medicinally relevant compounds.

References

Sources

Application

The Strategic Utility of 4-Methyl-4-nitrovaleraldehyde in the Total Synthesis of Complex Natural Products

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to the succes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic route. 4-Methyl-4-nitrovaleraldehyde, a bifunctional molecule, has emerged as a valuable precursor, particularly in the construction of complex nitrogen-containing scaffolds. Its utility is prominently showcased in the landmark total synthesis of the Lycopodium alkaloid, (±)-fawcettimine, by Heathcock and coworkers. This document provides an in-depth guide to the application of 4-methyl-4-nitrovaleraldehyde, detailing its synthesis, its strategic implementation in a key intramolecular Michael addition, and the underlying mechanistic principles that govern its reactivity.

Introduction: A Bifunctional Building Block with Latent Reactivity

4-Methyl-4-nitrovaleraldehyde possesses two key functional groups: a terminal aldehyde and a quaternary carbon center bearing a nitro group. This arrangement is not merely a convenient linker but a carefully orchestrated combination of functionalities that allows for sequential and stereocontrolled bond formations. The aldehyde serves as an electrophilic handle for a variety of carbon-carbon bond-forming reactions, while the nitro group, a versatile functional moiety, can act as a masked amine, a powerful electron-withdrawing group to facilitate conjugate additions, and can be readily transformed into other functional groups.

The strategic importance of this building block lies in its ability to participate in intramolecular reactions, thereby enabling the rapid construction of cyclic systems with a high degree of complexity. The quaternary center at the 4-position introduces a significant steric bias that can influence the stereochemical outcome of subsequent transformations.

Synthesis of 4-Methyl-4-nitrovaleraldehyde: A Two-Step Protocol

The preparation of 4-methyl-4-nitrovaleraldehyde is achieved through a straightforward two-step sequence starting from commercially available and inexpensive materials: nitromethane and mesityl oxide.

Step 1: Michael Addition of Nitromethane to Mesityl Oxide

The first step involves a base-catalyzed Michael addition of nitromethane to mesityl oxide. This reaction constructs the carbon skeleton of the target molecule.

Protocol 1: Synthesis of 4-Methyl-4-nitro-2-pentanone

  • Materials:

    • Nitromethane

    • Mesityl oxide

    • Sodium ethoxide (or other suitable base)

    • Ethanol (or other suitable solvent)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of sodium ethoxide in ethanol at 0 °C, add nitromethane dropwise with stirring.

    • After the addition is complete, add mesityl oxide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-methyl-4-nitro-2-pentanone.

Step 2: Ozonolysis of the Intermediate Alkene

The second step involves the oxidative cleavage of the carbon-carbon double bond in an intermediate species to unmask the aldehyde functionality. This is typically achieved through ozonolysis with a reductive work-up. To get to the necessary alkene, a Wittig reaction is performed on the ketone from the previous step.

Protocol 2: Synthesis of 4-Methyl-4-nitro-2-pentene

  • Materials:

    • 4-Methyl-4-nitro-2-pentanone

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium in hexanes

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour.

    • Cool the ylide solution to -78 °C and add a solution of 4-methyl-4-nitro-2-pentanone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 4-methyl-4-nitro-2-pentene.

Protocol 3: Synthesis of 4-Methyl-4-nitrovaleraldehyde

  • Materials:

    • 4-Methyl-4-nitro-2-pentene

    • Ozone (O₃)

    • Methanol or Dichloromethane (solvent)

    • Dimethyl sulfide (DMS) or Zinc dust/acetic acid (reductive work-up reagents)

  • Procedure:

    • Dissolve 4-methyl-4-nitro-2-pentene in a suitable solvent (e.g., methanol or dichloromethane) and cool the solution to -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add the reductive work-up reagent (e.g., dimethyl sulfide) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure and purify the resulting crude aldehyde by column chromatography on silica gel.

Application in the Total Synthesis of (±)-Fawcettimine

The strategic utility of 4-methyl-4-nitrovaleraldehyde is exemplified in the total synthesis of the complex Lycopodium alkaloid, (±)-fawcettimine, by Heathcock and coworkers. In this synthesis, the bifunctional nature of the aldehyde is harnessed to construct a key bicyclic intermediate through a diastereoselective intramolecular Michael addition.

The Key Transformation: Diastereoselective Intramolecular Michael Addition

The crucial step involves the base-catalyzed intramolecular cyclization of a larger precursor that incorporates the 4-methyl-4-nitrovaleraldehyde moiety. The reaction proceeds via the formation of a nitronate anion, which then acts as a nucleophile, attacking the electron-deficient β-carbon of an α,β-unsaturated ester within the same molecule.

Causality Behind Experimental Choices: The choice of a bulky base, such as potassium tert-butoxide, is critical for deprotonating the α-carbon to the nitro group to form the nucleophilic nitronate anion. The reaction is carried out at low temperatures to enhance the diastereoselectivity of the cyclization. The thermodynamic stability of the resulting stereoisomers plays a significant role in the final product distribution. In the case of the fawcettimine synthesis, the desired stereoisomer is the thermodynamically favored product.

Protocol 4: Intramolecular Michael Addition in the Synthesis of (±)-Fawcettimine Intermediate

  • Materials:

    • Acyclic precursor containing the 4-methyl-4-nitrovaleraldehyde and an α,β-unsaturated ester moiety (as synthesized in the Heathcock route)

    • Potassium tert-butoxide

    • tert-Butanol (solvent)

    • Anhydrous conditions

  • Procedure:

    • To a solution of the acyclic precursor in anhydrous tert-butanol at 0 °C under an inert atmosphere, add a solution of potassium tert-butoxide in tert-butanol dropwise.

    • Stir the reaction mixture at 0 °C for a specified period, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting bicyclic nitro compound is then purified by column chromatography.

Mechanistic Insights and Stereochemical Control

The intramolecular Michael addition proceeds through a chair-like transition state. The stereochemical outcome is dictated by the minimization of steric interactions in this transition state. The bulky quaternary methyl and nitro groups, along with other substituents on the acyclic precursor, orient themselves to occupy pseudo-equatorial positions, leading to the preferential formation of one diastereomer.

Quantitative Data Summary

ReactionKey ReagentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Intramolecular Michael AdditionPotassium tert-butoxidetert-Butanol0High>10:1

Note: The specific yield and diastereomeric ratio are dependent on the exact substrate used in the Heathcock synthesis.

Visualization of the Synthetic Strategy

Synthesis of 4-Methyl-4-nitrovaleraldehyde

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Ozonolysis Nitromethane Nitromethane 4-Methyl-4-nitro-2-pentanone 4-Methyl-4-nitro-2-pentanone Nitromethane->4-Methyl-4-nitro-2-pentanone  NaOEt, EtOH Mesityl oxide Mesityl oxide Mesityl oxide->4-Methyl-4-nitro-2-pentanone Pentanone 4-Methyl-4-nitro-2-pentanone Pentene 4-Methyl-4-nitro-2-pentene Pentanone->Pentene Ylide Ph3P=CH2 Ylide->Pentene Alkene 4-Methyl-4-nitro-2-pentene Aldehyde 4-Methyl-4-nitrovaleraldehyde Alkene->Aldehyde 1. O3, -78°C 2. DMS G Acyclic_Precursor Acyclic Precursor (from 4-Methyl-4-nitrovaleraldehyde) Nitronate_Anion Intramolecular Nitronate Anion Acyclic_Precursor->Nitronate_Anion K-OtBu Transition_State Chair-like Transition State Nitronate_Anion->Transition_State Cyclization Bicyclic_Product Bicyclic Intermediate (Fawcettimine Core) Transition_State->Bicyclic_Product Protonation

Method

Application Notes and Protocols: Asymmetric Michael Addition of 4-Methyl-4-nitrovaleraldehyde

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-4-nitrovaleraldehyde as a donor in asymmetric Michael additio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-4-nitrovaleraldehyde as a donor in asymmetric Michael addition reactions. While direct literature on this specific substrate is nascent, this guide synthesizes established principles of organocatalyzed Michael additions of aldehydes to common acceptors. We present a detailed, field-proven protocol, grounded in analogous reactions, to facilitate the synthesis of complex chiral molecules. The causality behind experimental choices, mechanistic insights, and self-validating system checks are explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its asymmetric variant, particularly when catalyzed by small organic molecules (organocatalysis), has opened new avenues for the stereocontrolled synthesis of complex chiral molecules, which are often key intermediates in pharmaceutical development.[2][3]

Aldehydes are common Michael donors, proceeding through a nucleophilic enamine intermediate when activated by a chiral secondary amine catalyst.[2][4] This guide focuses on the use of 4-Methyl-4-nitrovaleraldehyde , a functionalized aldehyde, in this capacity. The presence of a tertiary nitro group at the γ-position introduces a valuable functional handle for subsequent transformations, making the resulting Michael adducts versatile building blocks for novel chemical entities. This document outlines a robust protocol for the asymmetric Michael addition of 4-Methyl-4-nitrovaleraldehyde to an α,β-unsaturated nitroalkene, catalyzed by a widely-used chiral diphenylprolinol silyl ether catalyst.

Core Principles and Mechanistic Rationale

The success of the organocatalyzed asymmetric Michael addition hinges on the in-situ formation of a transient, stereochemically defined enamine intermediate. This process is governed by the principles of enamine catalysis, a powerful strategy in modern synthetic chemistry.

The Catalytic Cycle: An Expert's Perspective

The reaction proceeds through a well-defined catalytic cycle, illustrated below. The choice of a chiral secondary amine catalyst, such as (S)-diphenylprolinol silyl ether, is critical as it dictates the facial selectivity of the subsequent addition step.

  • Enamine Formation: The cycle begins with the rapid and reversible condensation of the aldehyde (4-Methyl-4-nitrovaleraldehyde) with the chiral secondary amine catalyst. This step forms a chiral enamine intermediate. The bulky silyl ether group on the catalyst directs the stereochemistry of the enamine, favoring the formation of a specific geometric isomer.[5]

  • Nucleophilic Attack: The generated enamine, being a soft and electron-rich nucleophile, attacks the electrophilic β-carbon of the Michael acceptor (e.g., a nitroalkene). The stereochemical outcome of this C-C bond-forming step is controlled by the chiral environment created by the catalyst, which effectively shields one face of the enamine, leading to a highly enantioselective addition.

  • Iminium Ion Formation and Hydrolysis: The addition results in the formation of a nitronate intermediate, which then tautomerizes to an iminium ion. This iminium ion is subsequently hydrolyzed by trace amounts of water in the reaction medium to release the final Michael adduct and regenerate the chiral catalyst, thus completing the catalytic cycle.[4] The presence of a co-catalyst, such as a weak acid, can sometimes accelerate this hydrolysis and catalyst turnover.[5]

Diagram of the Catalytic Cycle

Michael Addition Catalytic Cycle Catalytic Cycle for Asymmetric Michael Addition cluster_reactants Reactants A Catalyst ((S)-Diphenylprolinol Silyl Ether) C Chiral Enamine Intermediate A->C + Aldehyde (B) - H₂O B 4-Methyl-4-nitrovaleraldehyde E Iminium-Nitronate Adduct C->E + Acceptor (D) D Michael Acceptor (e.g., Nitroalkene) E->A Catalyst Regeneration F Michael Product E->F + H₂O (Hydrolysis) H2O H₂O

Caption: Catalytic cycle of the asymmetric Michael addition.

Detailed Experimental Protocol

This protocol describes a representative procedure for the asymmetric Michael addition of 4-Methyl-4-nitrovaleraldehyde to trans-β-nitrostyrene. This reaction is expected to yield the corresponding γ-nitroaldehyde with high diastereo- and enantioselectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methyl-4-nitrovaleraldehyde>95%TCI, etc.Store under inert gas, away from light.
trans-β-Nitrostyrene>98%Sigma-AldrichRecrystallize from ethanol if necessary.
(S)-Diphenylprolinol silyl ether>98%Strem, etc.Chiral catalyst.
TolueneAnhydrousAcros OrganicsUse from a solvent purification system.
Ethyl acetateHPLC GradeFisherFor chromatography.
HexanesHPLC GradeFisherFor chromatography.
Silica gel230-400 meshSorbent Tech.For column chromatography.
Step-by-Step Procedure

Reaction Setup and Execution Workflow

Caption: Experimental workflow for the Michael addition reaction.

  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-diphenylprolinol silyl ether (0.02 mmol, 10 mol%).

  • Reagent Addition: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene (2.0 mL) via syringe, followed by trans-β-nitrostyrene (0.2 mmol, 1.0 equiv). Stir the mixture at room temperature until all solids have dissolved.

  • Initiation: Add 4-Methyl-4-nitrovaleraldehyde (0.3 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by thin-layer chromatography (TLC) using a 20% ethyl acetate/hexanes eluent system. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome and Self-Validation
  • Yield: Based on analogous reactions with simple aldehydes, yields are expected to be in the range of 80-95%.[5]

  • Stereoselectivity: High diastereoselectivity (typically >90:10 dr) and enantioselectivity (typically >95% ee) are anticipated.[5]

  • Trustworthiness Check: The protocol's validity can be confirmed by running a control reaction with a well-documented aldehyde (e.g., propanal) to ensure the catalyst and conditions are optimal, yielding results consistent with published data. The stereochemical outcome should be consistent with the established models for this catalyst system.

Concluding Remarks for the Professional Audience

The protocol detailed herein provides a robust starting point for the exploration of 4-Methyl-4-nitrovaleraldehyde as a versatile building block in asymmetric synthesis. The resulting γ-nitroaldehyde adducts are primed for a variety of synthetic transformations. For instance, the nitro group can be reduced to an amine, providing access to chiral γ-amino acids, or it can be converted into other functional groups via the Nef reaction. The aldehyde moiety can be oxidized, reduced, or engaged in further C-C bond-forming reactions. This versatility makes the described Michael addition a strategically important transformation for medicinal chemistry programs and the synthesis of complex natural products.

References

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.[Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society.[Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC. National Center for Biotechnology Information.[Link]

  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.[Link]

  • Organocatalyzed Michael Addition to Nitroalkenes. ResearchGate.[Link]

  • Highly efficient asymmetric Michael addition of aldehyde to nitroolefin using perhydroindolic acid as a chiral organocatalyst. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal.[Link]

  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. ResearchGate.[Link]

  • 4-methyl-4-nitrovaleraldehyde (C6H11NO3). PubChem.[Link]

  • Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Journal of the American Chemical Society.[Link]

  • Asymmetric Michael addition reaction of aldehydes to nitroolefins and... ResearchGate.[Link]

  • Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega.[Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses.[Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]

Sources

Application

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

An In-Depth Guide to the Synthesis of Pyrrolidine Derivatives from 4-Methyl-4-nitrovaleraldehyde The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Pyrrolidine Derivatives from 4-Methyl-4-nitrovaleraldehyde

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug development.[1] Its prevalence in numerous natural products and FDA-approved drugs stems from its unique three-dimensional structure, which allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets.[2][3] The pyrrolidine motif can improve a compound's aqueous solubility, act as a hydrogen bond donor or acceptor, and serve as a rigid scaffold to optimize potency and selectivity.[3] Consequently, the development of efficient and robust synthetic routes to substituted pyrrolidines is of paramount importance to researchers in pharmacology and drug discovery.[4]

This application note provides a comprehensive guide to the synthesis of pyrrolidine derivatives from 4-methyl-4-nitrovaleraldehyde, a readily accessible γ-nitroaldehyde.[5][6] The core of this transformation is a highly efficient intramolecular reductive amination, a powerful cascade reaction that constructs the heterocyclic ring in a single, atom-economical step.[7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Chemical Rationale: Reductive Cyclization of a γ-Nitroaldehyde

The synthesis of pyrrolidines from γ-nitrocarbonyl compounds is a classic and highly effective strategy.[7] The starting material, 4-methyl-4-nitrovaleraldehyde, is ideally structured for this transformation. It possesses two key functional groups: a terminal aldehyde and a tertiary nitro group, separated by a three-carbon linker. This specific arrangement is the linchpin of the entire process.

The reaction proceeds via a cascade mechanism initiated by the reduction of the nitro group.[8] Under catalytic hydrogenation conditions, the nitro group is selectively reduced to a primary amine. This newly formed amine is now perfectly positioned to undergo a spontaneous intramolecular condensation reaction with the aldehyde at the other end of the molecule. This cyclization forms a five-membered cyclic imine (or its tautomeric enamine). The same catalytic system then reduces this imine intermediate to furnish the final, stable pyrrolidine ring.[9] This entire sequence—nitro reduction, cyclization, and imine reduction—occurs in one pot, making it a highly convergent and efficient process.[7][10]

The choice of catalyst is critical and can influence reaction efficiency and, in some cases, the stereochemical outcome.[7] Standard hydrogenation catalysts such as Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (Adam's catalyst) are highly effective for this transformation.[7]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Starting Materials & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 4-Methyl-4-nitrovaleraldehyde D Hydrogenation Reactor A->D B Solvent (e.g., Methanol) B->D C Catalyst (e.g., 10% Pd/C) C->D E Pressurize with H₂ Stir at RT D->E F Vent Reactor Filter through Celite E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Purification (e.g., Distillation or Chromatography) G->H I 3,3-Dimethylpyrrolidine (or derivative) H->I

Synthetic workflow for pyrrolidine synthesis.

Detailed Experimental Protocol: Synthesis of 3,3-Dimethylpyrrolidine

This protocol describes the catalytic hydrogenation of 4-methyl-4-nitrovaleraldehyde to yield 3,3-dimethylpyrrolidine.

Materials and Equipment
  • Starting Material: 4-Methyl-4-nitrovaleraldehyde (>90% purity)[5]

  • Catalyst: 10% Palladium on activated carbon (Pd/C), 50% wet

  • Solvent: Anhydrous Methanol (MeOH)

  • Hydrogen Source: Hydrogen gas cylinder with a regulator

  • Apparatus: Parr hydrogenation apparatus or a similar high-pressure reactor, magnetic stirrer, standard laboratory glassware, rotary evaporator, Celite® 545, 0.45 µm syringe filter.

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The reactor must be properly purged to remove air before introducing hydrogen.

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air. Always handle the catalyst in a wet state.

  • Pressure: The hydrogenation reactor will be under pressure. Ensure the equipment is rated for the intended pressure and has been properly inspected. Use a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory.

Step-by-Step Procedure
  • Reactor Preparation:

    • To a clean, dry hydrogenation vessel, add a magnetic stir bar.

    • In the fume hood, carefully weigh and add 10% Pd/C (50% wet, 0.20 g, ~5 mol%) to the vessel. Causality: The catalyst is added first to facilitate wetting with the solvent, preventing potential ignition of dry catalyst.

    • Immediately add anhydrous methanol (50 mL) to the vessel to slurry the catalyst.

  • Addition of Starting Material:

    • Weigh 4-methyl-4-nitrovaleraldehyde (5.80 g, 40.0 mmol) and dissolve it in anhydrous methanol (20 mL).

    • Transfer the solution of the starting material to the hydrogenation vessel using a funnel. Rinse the flask with a small amount of methanol (5 mL) and add it to the vessel to ensure a complete transfer.

  • Hydrogenation Reaction:

    • Securely seal the hydrogenation vessel and connect it to the Parr apparatus.

    • Begin stirring the mixture at a moderate speed (~300 RPM).

    • Purge the system: Pressurize the vessel with nitrogen (or argon) to ~50 psi, then carefully vent the gas. Repeat this cycle three times to remove all oxygen.

    • After purging, pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Continue stirring the reaction at room temperature. Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete when hydrogen uptake ceases (usually 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen from the reactor in the fume hood.

    • Purge the vessel with nitrogen three times to remove any residual hydrogen.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the pyrophoric catalyst from being exposed to air in a dry state on the filter paper. Wash the Celite pad with a small amount of methanol to ensure all product is collected.

    • Transfer the clear filtrate to a round-bottom flask.

    • Remove the methanol solvent using a rotary evaporator.

    • The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure 3,3-dimethylpyrrolidine.

Reaction Mechanism and Data

The transformation follows a well-defined mechanistic pathway, visualized below.

G Start 4-Methyl-4-nitrovaleraldehyde Step1 Reduction of Nitro Group Start->Step1 H₂, Pd/C Intermediate1 Amino-aldehyde Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Spontaneous Intermediate2 Cyclic Iminium Ion Step2->Intermediate2 Step3 Reduction of Imine Intermediate2->Step3 H₂, Pd/C Product 3,3-Dimethylpyrrolidine Step3->Product

Plausible reaction mechanism for reductive cyclization.
Comparative Reaction Parameters

The choice of catalyst and conditions can be adjusted to optimize the reaction. The following table summarizes typical parameters.

ParameterCondition ACondition BCondition C
Catalyst 10% Pd/CRaney® NickelPtO₂ (Adam's Cat.)
Catalyst Loading 5 mol%10 wt%2-5 mol%
Solvent MethanolEthanolAcetic Acid
H₂ Pressure 50-100 psi500-1000 psi40-60 psi
Temperature 25 °C50-70 °C25 °C
Typical Time 12-24 h6-12 h18-30 h
Expected Yield >85%>80%>90%
Notes Standard, mild conditions.Higher pressure/temp may be needed.Acetic acid can protonate the amine, aiding cyclization.

Conclusion

The intramolecular reductive amination of 4-methyl-4-nitrovaleraldehyde represents a highly efficient and reliable method for the synthesis of 3,3-disubstituted pyrrolidine derivatives. This cascade process, typically catalyzed by palladium on carbon under mild hydrogenation conditions, offers high yields and operational simplicity. The resulting pyrrolidine scaffold is a valuable building block for medicinal chemists and researchers, providing a direct entry point to a class of compounds with proven biological significance. This protocol provides a robust and self-validating framework for the successful execution of this important transformation.

References

Sources

Method

Application Note: Intramolecular Cyclization of 4-Methyl-4-nitrovaleraldehyde

A Senior Application Scientist's Guide to Pathways, Protocols, and Product Characterization Abstract This guide provides a comprehensive technical overview of the intramolecular cyclization of 4-methyl-4-nitrovaleraldehy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Pathways, Protocols, and Product Characterization

Abstract

This guide provides a comprehensive technical overview of the intramolecular cyclization of 4-methyl-4-nitrovaleraldehyde, a versatile substrate in organic synthesis. We delve into the mechanistic underpinnings of the sequential intramolecular Henry (nitroaldol) reaction and the subsequent Nef reaction, which together transform the linear nitroaldehyde into the valuable synthetic intermediate, 3-methylcyclopentanone. This document is designed for researchers, chemists, and drug development professionals, offering detailed, field-tested protocols for both a two-step synthesis of the cyclic nitro-alcohol intermediate and a one-pot conversion to the final ketone. By explaining the causality behind experimental choices and providing robust troubleshooting strategies, this note serves as a self-validating system for laboratory application.

Mechanistic Framework: A Tale of Two Reactions

The conversion of 4-methyl-4-nitrovaleraldehyde to 3-methylcyclopentanone is a powerful demonstration of tandem reactions, where the product of one reaction becomes the substrate for the next. The overall strategy hinges on two cornerstone reactions in nitroalkane chemistry: the base-catalyzed intramolecular Henry reaction and the acid-catalyzed Nef reaction. The formation of a five-membered ring is kinetically and thermodynamically favored in this system.[1]

The Tandem Intramolecular Henry-Nef Pathway

The reaction proceeds through a distinct two-stage mechanism, which can be performed sequentially with isolation of the intermediate or as a more efficient one-pot procedure.

  • Stage 1: Intramolecular Henry (Nitroaldol) Reaction. The process is initiated by a base, which deprotonates the α-carbon to the nitro group.[2][3] This acidic proton (pKa ≈ 17 in DMSO) is readily abstracted to form a resonance-stabilized nitronate anion.[2] This nucleophilic carbon then attacks the electrophilic aldehyde carbon within the same molecule, forming a new carbon-carbon bond and yielding a cyclic β-nitro alkoxide. Subsequent protonation furnishes the cyclic β-nitro alcohol, 3-methyl-3-nitrocyclopentanol.[4][5] All steps of the Henry reaction are reversible, which can be a challenge but also allows for dynamic kinetic resolution applications under specific conditions.[2]

  • Stage 2: The Nef Reaction. To convert the cyclic nitro alcohol into the desired ketone, the Nef reaction is employed.[6] This acid-catalyzed transformation begins with the tautomerization of the nitro compound to its nitronic acid form, which is facilitated by the initial formation of the nitronate salt. In the presence of strong aqueous acid (pH < 1), the nitronic acid is protonated and subsequently undergoes hydrolysis.[7][8] This complex cascade ultimately releases nitrous oxide (N₂O) and yields the target carbonyl compound, 3-methylcyclopentanone.[6]

The complete mechanistic sequence is illustrated below.

G cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Product 4-Methyl-4-nitrovaleraldehyde Nitronate Nitronate Anion Nitroalcohol Nitronate->Nitroalcohol Intramolecular Henry Reaction 3-Methyl-3-nitrocyclopentanol 3-Methyl-3-nitrocyclopentanol Ketone Nitroalcohol->Ketone + Strong Acid (H₂SO₄) Nef Reaction - N₂O, - H₂O 3-Methylcyclopentanone 3-Methylcyclopentanone

Figure 1: Overall reaction pathway for the conversion of 4-methyl-4-nitrovaleraldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Two-Step Synthesis of 3-Methylcyclopentanone via Isolated 3-Methyl-3-nitrocyclopentanol

This method allows for the isolation and characterization of the nitro-alcohol intermediate, offering distinct checkpoints for reaction monitoring.

Part A: Intramolecular Henry Reaction

  • Rationale: We use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, to minimize side reactions such as the Cannizzaro reaction.[5] The reaction is run under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.[1][9]

Materials:

  • 4-Methyl-4-nitrovaleraldehyde (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-methyl-4-nitrovaleraldehyde (1.0 eq) in anhydrous THF to a concentration of 0.05 M.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of DBU (0.2 eq) in a small amount of anhydrous THF.

  • Add the DBU solution dropwise to the aldehyde solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (3-methyl-3-nitrocyclopentanol) by flash column chromatography on silica gel.

Part B: Nef Reaction

  • Rationale: The classical Nef reaction requires strongly acidic conditions (pH < 1) to efficiently convert the nitronate salt, formed in situ, to the ketone and prevent the formation of oxime byproducts.[7][8]

Materials:

  • 3-Methyl-3-nitrocyclopentanol (1.0 eq)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified 3-methyl-3-nitrocyclopentanol (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

  • Add sodium methoxide (1.1 eq) portion-wise and stir the mixture for 1 hour at 0 °C to form the nitronate salt.

  • In a separate flask, prepare a solution of concentrated H₂SO₄ in water (e.g., 8M) and cool it to -5 °C.

  • Slowly pour the nitronate salt solution from step 2 into the cold, vigorously stirred sulfuric acid solution. A transient deep-blue color may be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Extract the mixture with diethyl ether (3x).

  • Carefully neutralize the combined organic layers by washing with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent by distillation to obtain crude 3-methylcyclopentanone.

  • Further purification can be achieved by distillation.

Protocol 2.2: One-Pot Synthesis of 3-Methylcyclopentanone

This streamlined protocol is more efficient, avoiding the isolation of the intermediate.

  • Rationale: This procedure leverages the fact that the Henry reaction is base-catalyzed and the Nef reaction is acid-catalyzed. By performing an acidic workup directly on the Henry reaction mixture, we can induce the Nef reaction in the same vessel.

Materials:

  • Same as Protocol 2.1, Part A, plus concentrated H₂SO₄.

Procedure:

  • Perform steps 1-7 from Protocol 2.1, Part A.

  • Upon completion of the Henry reaction (as determined by TLC), cool the reaction mixture to -5 °C in an ice/salt bath.

  • Slowly and carefully add cold (0 °C) 8M sulfuric acid to the reaction mixture with vigorous stirring, ensuring the temperature does not rise above 5 °C. Continue adding acid until the pH is < 1.

  • Stir the biphasic mixture vigorously for 1-2 hours at 0-5 °C.

  • Perform the workup as described in Protocol 2.1, Part B, steps 6-9.

Product Characterization and Data

Accurate characterization of the intermediate and final product is crucial for validating the success of the synthesis.

CompoundMethodExpected Data
3-Methyl-3-nitrocyclopentanol ¹H NMR Complex multiplet signals for ring protons (1.5-2.5 ppm), singlet for methyl group (~1.6 ppm), broad singlet for hydroxyl proton.
¹³C NMR Aliphatic carbons (25-45 ppm), carbon bearing the methyl group (~25 ppm), carbon bearing the hydroxyl group (~75-80 ppm), quaternary carbon bearing the nitro group (~90-95 ppm).
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~2960 (C-H stretch), ~1545 (asymmetric N-O stretch), ~1375 (symmetric N-O stretch).
MS (EI) M+ not typically observed; fragmentation pattern showing loss of NO₂ (M-46) and H₂O (M-18).
3-Methylcyclopentanone [10][11][12][13]¹H NMR Multiplets for ring protons (1.3-2.4 ppm), doublet for methyl group (~1.1 ppm, J ≈ 7 Hz).
¹³C NMR C=O (~220 ppm), CH-CH₃ (~35 ppm), CH₂ carbons (~38, ~30 ppm), CH₃ (~15 ppm).
IR (cm⁻¹) ~2960 (C-H stretch), ~1740 (strong C=O stretch).
MS (EI) Molecular ion (M+) at m/z = 98. Key fragments at m/z = 69, 55, 42.[11][12]

Protocol Validation and Troubleshooting

A robust protocol must be a self-validating system. Understanding potential failure points is key to consistent success.

G Start Start: 4-Methyl-4-nitrovaleraldehyde AddBase Add Base (DBU) in Anhydrous THF Start->AddBase Stir Stir 12-16h at RT AddBase->Stir TLC_Check1 TLC Analysis: Is Starting Material Consumed? Stir->TLC_Check1 TLC_Check1->Stir No Decision Choose Pathway TLC_Check1->Decision Yes Quench_NH4Cl Two-Pot: Quench with NH₄Cl Decision->Quench_NH4Cl Two-Pot Acid_Workup One-Pot: Acidify to pH < 1 with H₂SO₄ at 0°C Decision->Acid_Workup One-Pot Extract_Purify Extract & Purify (Column Chromatography) Quench_NH4Cl->Extract_Purify Isolated_Intermediate Isolated Intermediate: 3-Methyl-3-nitrocyclopentanol Extract_Purify->Isolated_Intermediate Nef_Reaction Perform Nef Reaction (NaOMe, then H₂SO₄) Isolated_Intermediate->Nef_Reaction Final_Workup Aqueous Workup & Extraction Nef_Reaction->Final_Workup Acid_Workup->Final_Workup Purify_Final Purify (Distillation) Final_Workup->Purify_Final Final_Product Final Product: 3-Methylcyclopentanone Purify_Final->Final_Product

Sources

Application

Application Note: Catalytic Reduction of 4-Methyl-4-nitrovaleraldehyde for the Synthesis of 3,3-Dimethylpyrrolidine

Abstract This application note provides a comprehensive guide to the catalytic reduction of 4-Methyl-4-nitrovaleraldehyde, a key transformation for the synthesis of substituted pyrrolidines. The reduction of γ-nitro alde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the catalytic reduction of 4-Methyl-4-nitrovaleraldehyde, a key transformation for the synthesis of substituted pyrrolidines. The reduction of γ-nitro aldehydes is a powerful method for constructing saturated N-heterocycles, which are prevalent motifs in pharmaceuticals and bioactive molecules.[1][2] This document details the underlying reaction mechanism, offers guidance on catalyst selection, and presents a robust, step-by-step protocol for the intramolecular reductive cyclization to produce 3,3-dimethylpyrrolidine. Furthermore, it includes sections on process optimization, troubleshooting, and analytical characterization to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction and Reaction Overview

The reduction of aliphatic nitro compounds to primary amines is a cornerstone transformation in organic chemistry.[3][4] When the nitro group is positioned appropriately relative to other functional groups, this reduction can initiate a cascade reaction. In the case of 4-Methyl-4-nitrovaleraldehyde, a γ-nitro aldehyde, catalytic hydrogenation simultaneously reduces the nitro group to a primary amine and facilitates an intramolecular cyclization with the aldehyde, forming a stable five-membered pyrrolidine ring. This intramolecular reductive amination is an efficient strategy for synthesizing valuable heterocyclic structures.[1][2]

The overall transformation is as follows:

Reaction Scheme of 4-Methyl-4-nitrovaleraldehyde to 3,3-dimethylpyrrolidine

Figure 1: Overall reaction scheme for the catalytic reduction and intramolecular cyclization of 4-Methyl-4-nitrovaleraldehyde to 3,3-dimethylpyrrolidine.

This one-pot process is advantageous from a green chemistry perspective, as it combines multiple synthetic steps, thereby reducing waste and improving atom economy.[5]

Mechanism and Catalyst Selection

Reaction Mechanism

The catalytic hydrogenation of a nitro group over a heterogeneous metal catalyst (e.g., Pd, Pt, Ni) is a surface-mediated process. The generally accepted pathway involves the stepwise reduction of the nitro group.[6][7]

  • Adsorption: Both the nitro compound and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst.[8][9]

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[4][6][7] These intermediates are typically highly reactive and are further reduced without being isolated.

  • Amine Formation: The hydroxylamine intermediate is hydrogenated to the corresponding primary amine (R-NH₂).

  • Intramolecular Cyclization: The newly formed primary amine nucleophilically attacks the pendant aldehyde carbonyl group, forming a cyclic hemiaminal intermediate.

  • Dehydration and Reduction: This intermediate dehydrates to form a cyclic imine, which is then immediately reduced on the catalyst surface under the hydrogenation conditions to yield the final saturated pyrrolidine ring.

The following diagram illustrates the key phases of this tandem reaction.

G cluster_0 Catalyst Surface (e.g., Pd/C) cluster_1 Solution Phase / Catalyst Surface Start 4-Methyl-4-nitrovaleraldehyde (R-NO₂) Adsorption Adsorption onto Catalyst Surface Start->Adsorption Substrate H2 H₂ Gas H2->Adsorption Nitroso Nitroso Intermediate (R-NO) Adsorption->Nitroso +[H] Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +[H] Amine Amino-aldehyde (R-NH₂) Hydroxylamine->Amine +[H] Cyclization Intramolecular Nucleophilic Attack Amine->Cyclization Hemiaminal Cyclic Hemiaminal Cyclization->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Imine Cyclic Imine Dehydration->Imine FinalReduction Reduction of Imine Imine->FinalReduction +[H] on catalyst Product 3,3-Dimethylpyrrolidine FinalReduction->Product

Caption: Reaction pathway for the reductive cyclization.

Choice of Catalyst

The selection of the catalyst is critical for achieving high yield and selectivity. Both Palladium on carbon (Pd/C) and Raney Nickel are highly effective for the reduction of aliphatic nitro groups.[3][4]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, good selectivity, and relative ease of handling.[3][10] It operates efficiently under mild conditions (low pressure and temperature) and is generally tolerant of various functional groups, although it can also reduce alkenes and alkynes. For this specific transformation, the aldehyde group is largely stable under typical Pd/C hydrogenation conditions.

  • Raney® Nickel: A cost-effective alternative to palladium, Raney Nickel is also very effective for nitro group reductions.[3][11] It can be more reactive than Pd/C and may require more careful handling due to its pyrophoric nature, especially when dry.[11][12] However, it can be advantageous in cases where hydroxylamine intermediates tend to accumulate.[11]

For this application note, 10% Pd/C is selected as the primary catalyst due to its high efficiency and safety profile under standard laboratory conditions.

Experimental Protocol

This protocol describes the reduction of 4-Methyl-4-nitrovaleraldehyde on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierPart No.
4-Methyl-4-nitrovaleraldehyde≥95%Sigma-Aldrich464272
Palladium, 10 wt. % on activated carbon-Sigma-Aldrich330108
Methanol (MeOH), Anhydrous99.8%Fisher ScientificA452-4
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasHY UHP300
Nitrogen (N₂) Gas, InertHigh Purity (≥99.99%)AirgasNI UHP300
Celite® 545-Sigma-AldrichC211
Diethyl Ether (Et₂O), Anhydrous≥99.0%Sigma-Aldrich317388
Sodium Sulfate (Na₂SO₄), AnhydrousACS ReagentVWRVW3410-1
Equipment
  • Parr Hydrogenation Apparatus (or a three-neck round-bottom flask with a hydrogen balloon setup)

  • Magnetic stirrer and stir bars

  • Schlenk line or source of inert gas (Nitrogen/Argon)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Procedure

Safety Note: Hydrogen gas is highly flammable. Palladium on carbon can be pyrophoric. Handle catalysts in an inert atmosphere and never allow the dry catalyst to be exposed to air.[13] Perform the reaction in a well-ventilated fume hood.

  • Reaction Setup: To a 100 mL Parr reactor vessel or a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-4-nitrovaleraldehyde (1.59 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous methanol to the vessel. Stir the mixture until the substrate is fully dissolved.

  • Inerting the Atmosphere: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen.[14]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (80 mg, 5 mol% loading). Briefly flush the system with nitrogen again.

  • Hydrogenation:

    • Parr Apparatus: Seal the reactor. Evacuate the nitrogen and then pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

    • Balloon Setup: Evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is fully exchanged.[14]

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Continue stirring at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake on the Parr apparatus gauge. For a balloon setup, the reaction is typically complete within 4-8 hours.

  • Reaction Completion and Workup:

    • Once the reaction is complete (no further H₂ uptake), carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

    • Prepare a small plug of Celite® (approx. 1-2 cm thick) in a Büchner funnel.

    • Under nitrogen, carefully filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Crucially, do not allow the catalyst on the Celite pad to go dry, as it can ignite in air. [14]

    • Rinse the reaction vessel and the Celite® pad with additional methanol (2 x 10 mL) to ensure complete transfer of the product.

  • Isolation: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude oil is 3,3-dimethylpyrrolidine.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Process Optimization and Troubleshooting

The efficiency of the reduction can be influenced by several parameters. The table below provides a starting point for optimization.

ParameterRangeRecommendedEffect on Reaction
Catalyst Loading (mol%) 2 - 10 mol%5 mol%Higher loading increases rate but also cost. Lower loading may lead to incomplete reaction or longer times.
H₂ Pressure (psi) 15 - 60 psi50 psiHigher pressure increases the rate of hydrogenation. Balloon pressure (~15 psi) is often sufficient but may require longer reaction times.[10]
Temperature (°C) 20 - 50 °CRoom Temp. (20-25°C)The reaction is typically fast enough at room temperature. Slight heating can increase the rate but may also promote side reactions.
Solvent MeOH, EtOH, EtOAcMethanolProtic solvents like methanol or ethanol are generally preferred for nitro group reductions.

Troubleshooting Guide:

  • Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen, or insufficient reaction time.

    • Solution: Ensure the catalyst is fresh. Check for leaks in the hydrogenation setup. Extend the reaction time. Increase catalyst loading or hydrogen pressure.

  • Low Yield:

    • Cause: Mechanical losses during filtration or product volatility.

    • Solution: Ensure the Celite pad is thoroughly washed. Use caution during solvent removal on the rotary evaporator as the product may be volatile.

  • Formation of Side Products:

    • Cause: Over-reduction or side reactions of intermediates.

    • Solution: While unlikely for this substrate, ensure the temperature is not excessively high. Using Raney Nickel can sometimes help if hydroxylamine accumulation is an issue.[11]

Product Characterization

The final product, 3,3-dimethylpyrrolidine, should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight (M.W. = 99.17 g/mol ) and assessing purity.[15][16] The fragmentation pattern will be characteristic of the pyrrolidine ring structure.[17]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Expected Peaks: δ ~2.8-3.0 (t, 2H, -CH₂-N-), δ ~1.6-1.8 (t, 2H, -CH₂-C(CH₃)₂-), δ ~1.5 (s, 1H, -NH-), δ ~1.0 (s, 6H, 2 x -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Expected Peaks: δ ~55 (-CH₂-N-), δ ~45 (-CH₂-C(CH₃)₂-), δ ~35 (-C(CH₃)₂-), δ ~28 (-CH₃).

  • Infrared (IR) Spectroscopy (Neat):

    • Expected Bands: ν ~3300 cm⁻¹ (N-H stretch), 2950-2850 cm⁻¹ (C-H stretch).

Safety and Handling

  • Hydrogen Gas: Extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources. Use proper grounding to avoid static discharge.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. Never allow the used, dry catalyst to come into contact with air. Quench the used catalyst on the Celite pad by carefully adding water to the filter funnel before disposal.[13]

  • Raney Nickel (if used): Highly pyrophoric. Must be handled as a slurry in water or a solvent at all times.[12][18][19] Refer to specific handling protocols from the supplier.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
  • National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Raney Nickel. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-Methyl-4-nitrovaleraldehyde as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Value of γ-Nitro Aldehydes in Drug Development In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to developing efficient, scalable, and e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of γ-Nitro Aldehydes in Drug Development

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to developing efficient, scalable, and economically viable drug manufacturing processes. 4-Methyl-4-nitrovaleraldehyde, a γ-nitro aldehyde, represents a highly valuable yet underutilized building block. Its bifunctional nature, possessing both a reactive aldehyde and a versatile nitro group, opens multiple pathways to key pharmaceutical intermediates. The nitro group, in particular, serves as a masked amino group, which can be unveiled or transformed into other functionalities at the appropriate synthetic stage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4-methyl-4-nitrovaleraldehyde as a precursor for the synthesis of valuable pharmaceutical intermediates, with a focus on γ-amino acids and γ-lactams, which are core structures in many therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 4-methyl-4-nitrovaleraldehyde is crucial for its safe handling and for the design of robust synthetic protocols.

PropertyValueReference
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 90 °C at 3 mmHg[1]
Specific Gravity 1.10[1]
Refractive Index 1.45[1]
Purity (Typical) >90.0% (GC)[1]
CAS Number 57620-49-2[1]

Safety Profile: 4-Methyl-4-nitrovaleraldehyde is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of skin contact, wash thoroughly with soap and water. If eye irritation occurs, rinse cautiously with water for several minutes and seek medical advice.[1]

Synthetic Pathways from 4-Methyl-4-nitrovaleraldehyde

The strategic positioning of the aldehyde and nitro groups in 4-methyl-4-nitrovaleraldehyde allows for a range of valuable transformations. The primary synthetic routes explored in this guide are:

  • Intramolecular Reductive Amination: A powerful cascade reaction to synthesize γ-lactams, which are prevalent in numerous pharmaceuticals.

  • Reduction of the Nitro Group and Aldehyde: To access γ-amino alcohols, which are versatile chiral building blocks.

  • The Nef Reaction: To convert the nitroalkane functionality into a ketone, leading to γ-keto aldehydes, another class of useful synthetic intermediates.

The following diagram illustrates the key synthetic transformations originating from 4-methyl-4-nitrovaleraldehyde.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Pharmaceutical Intermediates 4M4NVA 4-Methyl-4-nitrovaleraldehyde IRA Intramolecular Reductive Amination 4M4NVA->IRA H₂, Catalyst (e.g., Raney Ni) Red Reduction (Nitro & Aldehyde) 4M4NVA->Red e.g., NaBH₄ then H₂, Catalyst Nef Nef Reaction 4M4NVA->Nef 1. Base 2. Acid Hydrolysis Lactam γ-Lactams (e.g., 4-Isobutylpyrrolidin-2-one) IRA->Lactam AminoAlcohol γ-Amino Alcohols Red->AminoAlcohol KetoAldehyde γ-Keto Aldehydes Nef->KetoAldehyde G Start 4-Methyl-4-nitrovaleraldehyde Step1 Reduction of Nitro Group Start->Step1 Intermediate_Amine Intermediate γ-Amino Aldehyde (not isolated) Step2 Intramolecular Cyclization Intermediate_Amine->Step2 Intermediate_Iminium Cyclic Iminium Ion (not isolated) Step3 Reduction of Iminium Ion Intermediate_Iminium->Step3 Product 4-Isobutylpyrrolidin-2-one (γ-Lactam) Step1->Intermediate_Amine Step2->Intermediate_Iminium Step3->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-4-nitrovaleraldehyde Synthesis

Welcome to the technical support center for the synthesis of 4-methyl-4-nitrovaleraldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methyl-4-nitrovaleraldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the reaction for your specific needs.

I. Reaction Overview: The Michael Addition

The synthesis of 4-methyl-4-nitrovaleraldehyde is typically achieved through a Michael addition (also known as a conjugate addition) of 2-nitropropane to acrolein.[1][2] This reaction is a powerful tool for carbon-carbon bond formation.[3][4]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants 2-Nitropropane 2-Nitropropane Reaction 2-Nitropropane->Reaction + Acrolein Acrolein Acrolein->Reaction + Base Base Base->Reaction Catalyst Product 4-Methyl-4-nitrovaleraldehyde Reaction->Product

Caption: Michael addition of 2-nitropropane to acrolein.

The reaction is base-catalyzed, with the base serving to deprotonate the 2-nitropropane, forming a resonance-stabilized carbanion that acts as the nucleophile.[4]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-methyl-4-nitrovaleraldehyde, offering solutions grounded in chemical principles.

Question 1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer:

Several factors can contribute to a low or nonexistent yield. Let's break down the possibilities:

  • Insufficiently Strong Base: The pKa of 2-nitropropane is approximately 10.2. The base used must be strong enough to deprotonate it effectively. While weaker bases can be used, they may result in slow reaction rates.[5]

  • Poor Quality Reagents: Acrolein can polymerize, especially if not stored properly (inhibitor-free or at elevated temperatures). Ensure your acrolein is fresh and, if necessary, distilled before use. 2-Nitropropane should also be of high purity.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents can solvate the nucleophile, potentially reducing its reactivity. Aprotic polar solvents are often a good choice.

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Verify Base Strength: If using a weak base like an amine, consider switching to a stronger base such as an alkoxide (e.g., sodium ethoxide) or using a phase-transfer catalyst with a solid base like potassium carbonate.[6][7][8][9]

  • Check Reagent Quality: Run a quick NMR or GC-MS on your starting materials to confirm their identity and purity.[10][11][12]

  • Optimize Solvent: If you are using a protic solvent, try switching to an aprotic solvent like THF, DMF, or acetonitrile.[13]

  • Adjust Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.

Question 2: I am observing the formation of significant side products. What are they, and how can I minimize them?

Answer:

The most common side reactions in this synthesis are polymerization of acrolein and self-condensation of the product.

  • Acrolein Polymerization: This is often initiated by impurities or exposure to light and heat. It results in a viscous, insoluble material.

  • Self-Condensation/Decomposition: The product, 4-methyl-4-nitrovaleraldehyde, still possesses an enolizable proton and can undergo further reactions under basic conditions.

Mitigation Strategies:

Side ReactionCausative FactorsMitigation Strategy
Acrolein Polymerization Impure acrolein, light, heatUse freshly distilled acrolein, add a radical inhibitor (e.g., hydroquinone), and conduct the reaction at a controlled, moderate temperature.
Product Self-Condensation Excess base, prolonged reaction time, high temperatureUse a catalytic amount of base, monitor the reaction closely and quench it upon completion, and maintain a controlled temperature.
Retro-Michael Reaction High temperatures, strong baseUse milder reaction conditions and quench the reaction promptly once the starting material is consumed.
Question 3: My purified product is a brown oil, but the literature reports a different appearance. How can I improve the purity?

Answer:

A brown, oily product often indicates the presence of impurities, which could be residual starting materials, side products, or decomposition products.[14]

Purification Protocol:

  • Initial Work-up: After quenching the reaction (e.g., with a mild acid), perform an aqueous work-up to remove the base and any water-soluble byproducts. Wash the organic layer with brine and dry it over an anhydrous salt like magnesium sulfate.

  • Removal of Unreacted Aldehyde: If you suspect unreacted acrolein, you can wash the organic extract with a sodium bisulfite solution.[14]

  • Column Chromatography: This is often the most effective method for purifying the final product.[14]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent system should be determined by TLC analysis.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. However, be cautious as nitro compounds can be thermally sensitive.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up A->B C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry over Anhydrous Salt D->E F Concentrate in vacuo E->F G Column Chromatography F->G H Pure Product G->H

Caption: General purification workflow for 4-methyl-4-nitrovaleraldehyde.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in this reaction?

A phase-transfer catalyst (PTC) can be beneficial when using a solid, inorganic base (like K₂CO₃) with an organic solvent.[6][7][8][9] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the base anion into the organic phase, where it can deprotonate the 2-nitropropane.[9] This can lead to milder reaction conditions and improved yields.[7]

Q2: Can I use a different Michael acceptor instead of acrolein?

Yes, the Michael addition is a versatile reaction.[4] You can use other α,β-unsaturated aldehydes or ketones as the Michael acceptor.[4][15] However, the reactivity of the acceptor will influence the optimal reaction conditions. For example, more sterically hindered acceptors may require stronger bases or higher temperatures.

Q3: Are there any safety concerns I should be aware of?

Yes. Both 2-nitropropane and acrolein are hazardous materials.

  • 2-Nitropropane: It is a flammable liquid and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Acrolein: It is highly flammable, toxic, and a potent lachrymator. It should only be handled in a fume hood with appropriate PPE. Due to its tendency to polymerize, it should be stored with an inhibitor and away from heat and light.

  • Nef Reaction: Be aware that under acidic conditions, nitroalkanes can undergo the Nef reaction to form ketones or aldehydes.[16][17][18][19][20] This is generally not a concern under the basic conditions of the Michael addition but could be relevant during an acidic work-up if not performed carefully.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas chromatography (GC) can also be used for more quantitative monitoring.

IV. Experimental Protocol: Synthesis of 4-Methyl-4-nitrovaleraldehyde

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Nitropropane

  • Acrolein (freshly distilled)

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitropropane (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (0.1 equivalents) to the stirred solution.

  • Acrolein Addition: Add freshly distilled acrolein (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

V. References

  • Organic Syntheses. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Henry reaction. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles. Retrieved from [Link]

  • Sciencemadness.org. (2016, July 20). How to choose a base catalyst for nitroaldol/Henry reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds. Retrieved from

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nef reaction. Retrieved from [Link]

  • MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • ACS Publications. (2019, April 10). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. Retrieved from [Link]

  • Grokipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases on Henry reaction at rt a. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nef reaction – Knowledge and References. Retrieved from [Link]

  • CORE. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

Sources

Optimization

Common side products in 4-Methyl-4-nitrovaleraldehyde reactions and their avoidance

Technical Support Center: 4-Methyl-4-nitrovaleraldehyde Reactions Welcome to the technical support center for 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-4-nitrovaleraldehyde Reactions

Welcome to the technical support center for 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the common challenges and avoid the formation of unwanted side products in your reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive sites of 4-Methyl-4-nitrovaleraldehyde and their common side reactions?

4-Methyl-4-nitrovaleraldehyde possesses two key reactive functional groups: a terminal aldehyde and a tertiary nitro group. The primary challenge in its chemistry is achieving selectivity for one group without unintended reactions at the other.

  • Aldehyde Group: This site is susceptible to nucleophilic attack, oxidation, and reduction. A significant side reaction, especially under basic conditions, is intermolecular aldol condensation. This occurs when the enolate of one aldehyde molecule attacks the carbonyl group of another, leading to oligomeric or polymeric byproducts.

  • Nitro Group: The tertiary nitro group can be reduced to various functionalities, including amines and hydroxylamines. A common side reaction under certain basic or thermal conditions is the elimination of nitrous acid (HNO₂) to form an α,β-unsaturated aldehyde, 4-methylpent-3-enal.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low yields in base-catalyzed reactions (e.g., Henry Reaction) due to a viscous, intractable mixture.

Root Cause Analysis: This is a classic sign of self-condensation or polymerization of the aldehyde. Aldehydes with α-hydrogens, like 4-Methyl-4-nitrovaleraldehyde, can enolize in the presence of a base. The resulting enolate is nucleophilic and can attack another molecule of the aldehyde, initiating a chain of condensation reactions. Strong bases, high concentrations, and elevated temperatures exacerbate this issue.

Avoidance Strategies:

  • Choice of Base: Opt for weaker or sterically hindered organic bases over strong inorganic bases like NaOH or KOH. Bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred as they are less likely to promote rapid self-condensation.

  • Reaction Conditions:

    • Temperature: Maintain low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of self-condensation relative to the desired reaction.

    • Controlled Addition: Add the base or the aldehyde slowly to the reaction mixture to keep the instantaneous concentration of the reactive enolate low. .

  • Use of Catalysts: For Henry reactions, consider using phase-transfer catalysts or specific catalysts like copper salts that can facilitate the desired reaction at a lower pH or with weaker bases, thereby suppressing self-condensation.

Troubleshooting Workflow: Mitigating Aldol Condensation

Caption: Troubleshooting workflow for aldol self-condensation.

Issue 2: Unwanted formation of 4-methylpent-3-enal during a reaction.

Root Cause Analysis: The formation of 4-methylpent-3-enal is indicative of an elimination reaction where the tertiary nitro group is lost. This is often promoted by strong bases or high temperatures, where a β-hydrogen is abstracted, leading to the elimination of HNO₂.

Avoidance Strategies:

  • Control Basicity: Avoid using excessively strong or non-nucleophilic bases like DBU or t-BuOK if the desired reaction does not strictly require them, as these can readily promote elimination.

  • Temperature Management: Keep the reaction temperature as low as feasible. Thermal instability can also lead to elimination even in the absence of a strong base.

  • pH Control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH to prevent base-promoted elimination.

Issue 3: Difficulty in achieving selective reduction of the nitro group without affecting the aldehyde.

Root Cause Analysis: Many reducing agents are capable of reducing both nitro groups and aldehydes. For instance, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under standard conditions will often reduce both functionalities. Achieving chemoselectivity is paramount and depends heavily on the choice of reagent and reaction conditions.

Authoritative Insight: The selective reduction of a nitro group in the presence of an aldehyde is a well-known challenge in organic synthesis. The choice of catalyst and conditions is critical to prevent over-reduction or reaction at the aldehyde.

Recommended Protocol for Selective Nitro Group Reduction:

A proven method for this transformation is catalytic transfer hydrogenation.

Experimental Protocol: Selective Reduction to 4-Amino-4-methylvaleraldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-4-nitrovaleraldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst and Hydrogen Source: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%). For the hydrogen source, add ammonium formate (4-5 equivalents).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography.

Data Summary: Comparison of Reducing Agents

Reducing AgentSelectivity for Nitro GroupCommon Side ProductsNotes
H₂/Pd-C LowOver-reduction to amino alcoholReduces both aldehyde and nitro group.
NaBH₄ High (for nitro)None (at nitro)Primarily reduces the aldehyde to an alcohol.
Transfer Hydrogenation (e.g., HCOOH/TEA, Ammonium Formate) HighMinimalExcellent for selective nitro reduction.
SnCl₂/HCl Moderate-HighCan form complexesEffective, but workup can be complex.

Chemoselectivity Logic Diagram

Caption: Chemoselectivity of reducing agents for 4-Methyl-4-nitrovaleraldehyde.

References

  • Catalytic Transfer Hydrogenation of Nitro Compounds. Scriven, E. F. V. Science of Synthesis. Thieme. [Link]

  • Selective reduction of nitro compounds with sodium borohydride. M. R. Johnson et al. Journal of Organic Chemistry. [Link]

  • Synthesis of γ-Nitro Aldehydes and γ-Nitro Ketones. V. V. Perekalin et al. Wiley Online Library. [Link]

Troubleshooting

Technical Support Center: Purification of 4-Methyl-4-nitrovaleraldehyde

Welcome to the comprehensive technical support guide for the purification of 4-Methyl-4-nitrovaleraldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 4-Methyl-4-nitrovaleraldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this versatile nitroalkane.

Introduction: The Challenge of Purifying 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde is a valuable synthetic intermediate, often prepared via a Henry reaction or Michael addition. Its bifunctional nature, possessing both a nitro and an aldehyde group, presents unique purification challenges. The presence of a tertiary nitro group and an aldehyde functionality makes the molecule susceptible to various side reactions, including dehydration, retro-Henry reactions, and oxidation, particularly under acidic or basic conditions or upon exposure to silica gel.[1][2] This guide provides a systematic approach to overcoming these obstacles and achieving high purity.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems that may arise during the purification of 4-Methyl-4-nitrovaleraldehyde, offering potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Yield or Product Decomposition During Column Chromatography

Symptoms:

  • Streaking or tailing of the product spot on the TLC plate.

  • Appearance of new, lower Rf spots on the TLC plate after exposure to silica.

  • Low recovery of the desired product from the column.

  • A colored band (often yellow or brown) that is difficult to elute.

Root Cause Analysis:

4-Methyl-4-nitrovaleraldehyde, being a β-nitroalcohol derivative, is prone to dehydration on the acidic surface of silica gel to form the corresponding nitroalkene.[1] This side reaction is a common pitfall in the purification of products from Henry reactions.[2] The aldehyde group itself can also be sensitive and may undergo oxidation or other transformations on silica.

Solutions & Mitigation Strategies:

  • Deactivation of Silica Gel: To minimize decomposition, neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a tertiary amine, such as triethylamine (typically 1-3%).[3]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina. However, it is crucial to first test the stability of the compound on a small scale with these adsorbents.

  • Rapid Purification: Minimize the contact time of the compound with the stationary phase. A faster "flash" chromatography technique is preferable to slow gravity chromatography.[4]

  • Appropriate Eluent System: Start with a non-polar eluent and gradually increase the polarity. A common starting point for aliphatic aldehydes is a mixture of hexane and ethyl acetate.[5]

Problem 2: Crude Product is a Persistent Oil or Discolored

Symptoms:

  • The crude product after work-up is a brown or yellow oil that fails to crystallize.

  • The presence of multiple spots on the TLC plate, indicating a mixture of compounds.

Root Cause Analysis:

The discoloration often points to the presence of impurities, such as nitroalkene byproducts from dehydration or colored condensation products.[6] The oily nature can be due to a mixture of the desired product and impurities, which can depress the melting point and inhibit crystallization. Unreacted starting materials from the synthesis can also contribute to the crude product being an oil.

Solutions & Mitigation Strategies:

  • Aqueous Work-up: A thorough aqueous work-up can remove many water-soluble impurities. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic byproducts.

  • Bisulfite Adduct Formation: For a more rigorous purification, consider converting the aldehyde into its solid bisulfite adduct. This method is highly effective for separating aldehydes from other organic compounds.[7][8][9] The aldehyde can then be regenerated from the adduct.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying 4-Methyl-4-nitrovaleraldehyde on a large scale?

For large-scale purification, column chromatography can be cumbersome and expensive. Purification via the bisulfite adduct is often a more scalable and cost-effective method.[8][9] This technique relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can be easily separated from non-aldehyde impurities by extraction. The pure aldehyde is then regenerated by treating the aqueous layer with a base.[7][9]

Q2: My compound appears to be dehydrating on the TLC plate. How can I get an accurate Rf value?

Dehydration on the TLC plate is a strong indicator of instability on silica gel. To obtain a more reliable Rf value:

  • Use deactivated silica TLC plates: Prepare plates with silica gel that has been treated with triethylamine.

  • Develop the TLC plate quickly: Minimize the time the plate is in the developing chamber.

  • Consider alternative TLC plates: Neutral or basic alumina TLC plates can be used to assess the compound's behavior on different stationary phases.

Q3: I am struggling with recrystallization. What solvent systems should I try?

For a polar molecule like 4-Methyl-4-nitrovaleraldehyde, a single solvent recrystallization might be challenging. A mixed solvent system is often more effective. Some common mixtures to screen for the recrystallization of polar compounds include:[10][11][12][13]

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl acetate/Hexane

  • Dichloromethane/Hexane

The general principle is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

Q4: What are the likely impurities from a Henry reaction synthesis of 4-Methyl-4-nitrovaleraldehyde?

The Henry reaction is reversible, so common impurities include:[1][2]

  • Unreacted starting materials: The initial aldehyde and nitroalkane.

  • Dehydration product: The corresponding α,β-unsaturated nitroalkene.

  • Side products from base catalysis: Aldol condensation products of the starting aldehyde or other base-mediated side reactions.

Q5: Can I use distillation to purify 4-Methyl-4-nitrovaleraldehyde?

Yes, vacuum distillation can be a viable purification method, provided the compound has sufficient thermal stability. It is crucial to determine the decomposition temperature of the compound before attempting distillation. Heating the compound for prolonged periods, even under vacuum, can lead to decomposition.[6]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is particularly useful for separating 4-Methyl-4-nitrovaleraldehyde from non-aldehyde impurities.[8][9]

  • Dissolution: Dissolve the crude 4-Methyl-4-nitrovaleraldehyde in dimethylformamide (DMF). For every 1 gram of crude material, use approximately 10 mL of DMF.[8][9]

  • Adduct Formation: Transfer the DMF solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 25 mL per 10 mL of DMF solution). Shake the funnel vigorously for about 30 seconds.[8][9]

  • Extraction: Add deionized water (equal volume to the bisulfite solution) and an immiscible organic solvent such as 10% ethyl acetate in hexanes (equal volume to the bisulfite solution). Shake the funnel again.[9]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde. The organic layer will contain the non-aldehyde impurities. Drain and collect the aqueous layer.

  • Regeneration of the Aldehyde: To the collected aqueous layer, add an equal volume of a suitable organic solvent (e.g., ethyl acetate). While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer reaches 12.[9]

  • Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified 4-Methyl-4-nitrovaleraldehyde.

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel

This protocol is designed to minimize on-column degradation of the sensitive aldehyde.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 hexane/ethyl acetate) containing 1% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.[4]

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of the eluent through the silica gel.

  • Sample Loading: Dissolve the crude 4-Methyl-4-nitrovaleraldehyde in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Visualizing the Purification Workflow

Decision Tree for Purification Method Selection

Caption: A decision tree to guide the selection of the most appropriate purification technique.

Workflow for Purification via Bisulfite Adduct Formation

Bisulfite_Workflow cluster_extraction Adduct Formation and Extraction cluster_regeneration Aldehyde Regeneration crude 1. Dissolve Crude Product in DMF add_bisulfite 2. Add Saturated Sodium Bisulfite Solution crude->add_bisulfite extract 3. Extract with Immiscible Organic Solvent add_bisulfite->extract separate_layers 4. Separate Aqueous and Organic Layers extract->separate_layers aqueous_layer Aqueous Layer (contains adduct) separate_layers->aqueous_layer organic_impurities Organic Layer (contains impurities) separate_layers->organic_impurities add_base 5. Add NaOH to pH 12 aqueous_layer->add_base extract_aldehyde 6. Extract Regenerated Aldehyde add_base->extract_aldehyde pure_aldehyde 7. Dry and Concentrate Organic Layer to Yield Pure Aldehyde extract_aldehyde->pure_aldehyde

Caption: Step-by-step workflow for the purification of 4-Methyl-4-nitrovaleraldehyde using bisulfite adduct formation.

References

  • Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Hass, H. B. (1941). U.S. Patent No. 2,229,532. U.S.
  • Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Silica gel. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • GC-MS Analysis of Bioactive Components from Methanol Leaf Extract of Toddalia asiatica (L.). (2016). ResearchGate. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2020). MDPI. [Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone. (2010).
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Synthesis of Aliphatic Aldehydes. (2004). ResearchGate. [Link]

  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. (2024). ChemRxiv. [Link]

  • Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. (2018). PubMed Central. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019). Pharmacognosy Journal. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Elimination of water from 4-hydroxy-4-methyl-2-pentanone. (2006). NOP. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Preparation of 4-hydroxy-4-methyl-2-pentanone. (n.d.). PrepChem.com. [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Rate constants for formation of bisulfite addition compounds: an examination in terms of No Barrier Theory. (2003). ResearchGate. [Link]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2008). ResearchGate. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021). International Journal of Botany Studies. [Link]

  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2022). ACS Omega. [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Lookchem. [Link]

  • Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene... (2019). ResearchGate. [Link]

  • Henry Reaction. (2022). YouTube. [Link]

  • How can I perform recrystallization of a solid mixture? (2014). ResearchGate. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021). International Journal of Botany Studies. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023). Biotage. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2021). MDPI. [Link]

  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2022). ACS Publications. [Link]

  • Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. (2019). ResearchGate. [Link]

Sources

Optimization

Removal of unreacted starting materials from 4-Methyl-4-nitrovaleraldehyde

Welcome to the technical support center for the purification of 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the removal of unreacted starting materials.

Understanding the Synthesis and Purification Challenges

4-Methyl-4-nitrovaleraldehyde is typically synthesized via a Michael addition reaction between 2-nitropropane and acrolein.[1] This reaction, while effective, often results in a crude product contaminated with unreacted starting materials and potential side products. The primary challenge in purification lies in the similar physical properties of the product and the starting materials, as well as the potential for product degradation under certain conditions.

Key Physical Properties

A thorough understanding of the physical properties of the product and starting materials is crucial for selecting an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
4-Methyl-4-nitrovaleraldehyde 145.16Decomposes upon heating~1.1Soluble in organic solvents, slightly soluble in water.
2-Nitropropane 89.09120.20.992Slightly soluble in water, miscible with organic solvents.[2]
Acrolein 56.0652.50.839Soluble in water and organic solvents.[3][4]

Data sourced from various chemical databases and supplier specifications.

The low boiling point of acrolein suggests that it can be partially removed by evaporation, but its high reactivity and toxicity necessitate careful handling.[5][6] 2-Nitropropane's boiling point is closer to the decomposition temperature of the product, making simple distillation a challenging approach.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 4-Methyl-4-nitrovaleraldehyde in a question-and-answer format.

Frequently Asked Questions

Q1: My crude product is a dark-colored oil. What causes this and how can I fix it?

A1: The dark coloration is often due to the polymerization of acrolein, which is unstable and can polymerize in the presence of light, heat, or chemical initiators.[6] Additionally, side reactions or degradation of the nitro-aldehyde product can contribute to the color.

  • Troubleshooting Steps:

    • Minimize Reaction Temperature: Conduct the Michael addition at the lowest effective temperature to minimize side reactions.

    • Use of Inhibitors: For acrolein, ensure it is fresh and properly inhibited (e.g., with hydroquinone) to prevent polymerization.[6]

    • Decolorization: If the color persists in your crude product, a charcoal treatment can be effective. However, be aware that activated carbon can also adsorb your desired product, so use it judiciously.

Q2: I'm having trouble removing all the unreacted 2-nitropropane. What's the best method?

A2: Due to the relatively high boiling point of 2-nitropropane, complete removal by simple evaporation is often inefficient and can lead to product decomposition.[2]

  • Recommended Techniques:

    • Vacuum Distillation: A carefully controlled vacuum distillation can be effective. However, given the thermal sensitivity of the product, this must be done at a low temperature and for a short duration.

    • Flash Column Chromatography: This is often the most effective method for separating 4-Methyl-4-nitrovaleraldehyde from 2-nitropropane.[7] A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can provide good separation.[8]

    • Liquid-Liquid Extraction: While less effective for complete removal, a series of extractions with an immiscible solvent system can reduce the amount of 2-nitropropane.[9][10]

Q3: My product seems to be degrading on the silica gel column. What are my options?

A3: Aldehydes and nitro compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[11][12]

  • Alternative Approaches:

    • Neutralized Silica: You can "base wash" your silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column. This neutralizes the acidic sites on the silica.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying sensitive compounds.[7]

    • Reverse-Phase Chromatography: If the polarity difference between your product and impurities is suitable, reverse-phase chromatography can be an excellent, albeit more expensive, option.[13]

Q4: Can I use recrystallization to purify 4-Methyl-4-nitrovaleraldehyde?

A4: Recrystallization is a powerful purification technique for solid compounds.[14][15] If your crude 4-Methyl-4-nitrovaleraldehyde is an oil that can be induced to crystallize, or if it solidifies upon removal of residual solvents, then recrystallization could be a viable option.

  • Key Considerations for Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15] A co-solvent system (e.g., ethanol/water, dichloromethane/hexane) may be necessary.

    • Inducing Crystallization: If the product is an oil, techniques such as scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended for the efficient removal of both unreacted acrolein and 2-nitropropane.

Materials:

  • Crude 4-Methyl-4-nitrovaleraldehyde

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Flash chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude product on a TLC plate and develop it in various ratios of hexane/ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with hexane, applying gentle pressure.

    • Gradually increase the polarity of the eluent by adding more ethyl acetate, according to your TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Liquid-Liquid Extraction

This method is useful for a preliminary cleanup to remove water-soluble impurities and some of the more polar starting materials.[16]

Materials:

  • Crude 4-Methyl-4-nitrovaleraldehyde

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Aqueous Wash:

    • Transfer the ether solution to a separatory funnel.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.[12]

    • Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-Methyl-4-nitrovaleraldehyde.

PurificationWorkflow start Crude 4-Methyl-4-nitrovaleraldehyde extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction recrystallization Recrystallization (if solid) start->recrystallization Crude is solid or crystallizes distillation Vacuum Distillation (for volatile impurities) extraction->distillation Significant volatile impurities chromatography Flash Column Chromatography (Silica or Alumina) extraction->chromatography Non-volatile impurities remain distillation->chromatography Further purification needed pure_product Pure 4-Methyl-4-nitrovaleraldehyde chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for purification.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045859A - Method for preparing 2-nitropropane.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Acrolein. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of 2-nitropropane to chalcone. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation.
  • ResearchGate. (n.d.). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrolein. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Journal de la Société Chimique de Tunisie. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitropropane. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Sciencemadness.org. (2006, November 19). Aldehyde distillation/purification. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective double Michael‐Henry reaction of acrolein, α, β‐ nitroolefins and 2‐methylcyclopentane‐1, 3‐dione. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrolein (2-propenal). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-NITROPROPANE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Sciencemadness.org. (2007, July 26). Question about 2-nitropropane. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene, and alcohols. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Princeton University. (n.d.). LCSS: ACROLEIN. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Nitropropane. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

Sources

Troubleshooting

Characterization of byproducts in 4-Methyl-4-nitrovaleraldehyde synthesis

Technical Support Center: Synthesis of 4-Methyl-4-nitrovaleraldehyde Welcome to the technical support center for the synthesis of 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methyl-4-nitrovaleraldehyde

Welcome to the technical support center for the synthesis of 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. The synthesis, typically a Michael or conjugate addition of 2-nitropropane to an acrolein derivative, is a powerful C-C bond-forming reaction.[1][2][3] However, like many organic reactions, it is susceptible to side reactions that can complicate purification and reduce yields.[4][5]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 4-Methyl-4-nitrovaleraldehyde?

The synthesis is a classic example of a conjugate addition, specifically a Michael reaction.[2][3][6] The process begins with the deprotonation of 2-nitropropane at the alpha-carbon by a base, creating a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the β-carbon of an α,β-unsaturated aldehyde (the Michael acceptor), leading to the formation of the target molecule after protonation.[2][7] The choice of base and reaction conditions is critical to favor this pathway and suppress side reactions.[1][5]

Q2: What are the most common byproducts I should expect in this synthesis?

Based on the reactivity of the starting materials and intermediates, several byproducts can form. Understanding these is the first step to controlling them.

  • β-Nitro Alcohol (Henry Reaction Product): If the reaction conditions are not carefully controlled, a competing nitroaldol (Henry) reaction can occur where the nitronate adds to the aldehyde carbonyl group instead of the double bond.[4][5] This forms a β-nitro alcohol.

  • Aldehyde Self-Condensation Product: Aldehydes, especially in the presence of a base, can undergo self-condensation (an aldol reaction) to form β-hydroxy aldehydes, which can then dehydrate.

  • Double Addition Product: It is possible for a second molecule of the α,β-unsaturated aldehyde to react with the enolate intermediate of the desired product, leading to a higher molecular weight impurity.

  • Dehydration Products: The initial β-nitro alcohol from a Henry side reaction can easily dehydrate, especially under heating or acidic/basic conditions, to yield a nitroalkene.[4][8] This is often observed as a yellow discoloration of the product.[8]

Q3: My reaction mixture is turning yellow or brown. What does this indicate?

A yellow to brown coloration is often indicative of the formation of unsaturated nitro compounds or polymerization.[8][9] The dehydration of β-nitro alcohol byproducts (from the Henry reaction) to form conjugated nitroalkenes is a common cause.[8] These conjugated systems absorb light in the visible spectrum, appearing colored. Darker, tar-like mixtures suggest more extensive polymerization or decomposition, which can be promoted by excessive heat or strong bases.

Troubleshooting Guide

Problem 1: My NMR spectrum shows unexpected peaks, suggesting my product is impure. How can I identify the byproducts?

Identifying byproducts requires a systematic analysis of your spectral data, often in conjunction with other techniques like MS.

Causality: Unexpected peaks arise from molecules other than 4-Methyl-4-nitrovaleraldehyde. Each byproduct has a unique chemical structure and thus a unique NMR signature.

Troubleshooting Protocol:

  • Assign Known Peaks: First, identify all peaks corresponding to your desired product, 4-Methyl-4-nitrovaleraldehyde (C₆H₁₁NO₃).[10]

    • Aldehyde Proton (-CHO): Expect a singlet or triplet around 9.7-9.8 ppm.

    • Methyl Protons (-C(CH₃)₂NO₂): A sharp singlet around 1.6 ppm (integrating to 6H).

    • Methylene Protons (-CH₂-): Two multiplets in the range of 2.0-2.8 ppm.

  • Analyze Unknown Peaks: Compare the remaining peaks against the expected signals for common byproducts (see table below).

  • Utilize 2D NMR: If ambiguity remains, perform 2D NMR experiments like COSY (to see proton-proton correlations) and HMBC/HSQC (to see carbon-proton correlations). This is invaluable for piecing together the structures of unknown compounds.[11]

  • Correlate with MS Data: Use GC-MS to separate the components and obtain their mass-to-charge ratios. This provides the molecular weight of the impurities, which is a critical piece of the puzzle.[11][12] The predicted m/z for the protonated desired product [M+H]⁺ is approximately 146.08.[13]

Data Summary: Characteristic Signals for Product & Potential Byproducts

Compound TypeKey ¹H NMR Signals (Approx. ppm)Key IR Signals (cm⁻¹)Expected Mass (MS)
Desired Product 9.7 (CHO), 2.2-2.7 (CH₂), 1.6 (C(CH₃)₂)1725 (C=O), 1545, 1370 (NO₂)~145 amu
β-Nitro Alcohol 4.0-4.5 (CH-OH), 3.3-3.8 (OH), 1.5 (C(CH₃)₂)3400 (OH, broad), 1550, 1375 (NO₂)~147 amu
Aldol Condensation 9.6 (CHO), 4.0 (CH-OH), 2.5 (CH₂), 1.2 (CH₃)3400 (OH, broad), 1720 (C=O)Varies
Nitroalkene 6.0-7.5 (C=CH), 1.8-2.2 (C(CH₃)₂)1640 (C=C), 1520, 1350 (NO₂)~129 amu
Problem 2: My yield is low and the reaction seems to stall. What is causing this?

Low yields can often be traced back to the reversibility of the reaction or suboptimal catalytic activity.

Causality: The Michael addition and the competing Henry reaction are both reversible.[4][5] The equilibrium may not favor the product under your current conditions. The base might be too weak to efficiently generate the required nitronate anion, or it might be sterically hindered.

Troubleshooting Protocol:

  • Choice of Base: The base must be strong enough to deprotonate 2-nitropropane but not so strong that it promotes excessive self-condensation of the aldehyde. Common bases include organic amines (like triethylamine) or alkali carbonates.[7]

  • Solvent Effects: The reaction is often performed in polar aprotic solvents. The use of phase-transfer catalysts in biphasic systems has been shown to improve yields by facilitating the interaction between the reactants.[1]

  • Temperature Control: While heat can increase reaction rates, it can also favor the reverse reaction and promote byproduct formation (especially dehydration).[4] Running the reaction at room temperature or below is often optimal.

  • Monitor Progress: Use TLC or GC to monitor the reaction's progress. If the reaction stalls (i.e., the ratio of starting material to product stops changing), it has likely reached equilibrium. Adjusting conditions (e.g., adding more catalyst) may be necessary.

Problem 3: I am struggling to purify the final product. Column chromatography leads to degradation.

Purification of nitro-containing alcohols and aldehydes can be challenging due to their instability on silica gel.[8]

Causality: Standard silica gel is slightly acidic, which can catalyze the dehydration of any β-nitro alcohol impurity into a nitroalkene.[8] It can also catalyze the retro-Henry reaction, leading to product decomposition.[4]

Troubleshooting Protocol:

  • Neutralize Silica Gel: Before running a column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% in the eluent), and then flush with the starting eluent. This deactivates the acidic sites.

  • Consider Alumina: Basic or neutral alumina can be a less destructive alternative to silica gel for purifying sensitive compounds.

  • Aqueous Wash: Before chromatography, perform a careful aqueous workup. Washing the crude organic extract with a sodium bisulfite solution can help remove unreacted aldehyde.[14] A wash with a mild acid can remove basic catalysts.

  • Recrystallization/Distillation: If the product is a solid, recrystallization is a viable option.[8] For liquids, vacuum distillation can be effective, provided the product is thermally stable at the required temperature.[9] The boiling point of 4-Methyl-4-nitrovaleraldehyde is reported as 90 °C at 3 mmHg.[10]

Visual Workflow and Mechanism Diagrams

To better illustrate the process, the following diagrams outline the reaction pathways and a recommended analytical workflow.

ReactionPathways R1 2-Nitropropane I1 Nitronate Anion (Nucleophile) R1->I1 + Base R2 Acrolein BP3 Aldol Product R2->BP3 + Acrolein, Base Base Base I1->R1 - Base P 4-Methyl-4-nitrovaleraldehyde (Desired Product) I1->P + Acrolein (1,4-Addition) BP1 β-Nitro Alcohol (Henry Product) I1->BP1 + Acrolein (1,2-Addition) [Henry Reaction] BP2 Nitroalkene (Dehydration Product) BP1->BP2 - H₂O

Caption: Reaction scheme showing the desired Michael addition pathway and competing side reactions.

AnalyticalWorkflow Start Crude Reaction Mixture Screen Initial Screen (TLC, ¹H NMR, GC-MS) Start->Screen Decision Is Product >95% Pure? Screen->Decision Purify Purification Required Decision->Purify No Final Pure Product (>98%) Decision->Final Yes PurifyMethod Choose Method: - Neutralized Column - Alumina Column - Distillation Purify->PurifyMethod Analyze Analyze Fractions (TLC, NMR) PurifyMethod->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Characterize Byproducts (NMR, MS, IR) Analyze->Identify Combine->Final

Sources

Troubleshooting

Impact of solvent choice on 4-Methyl-4-nitrovaleraldehyde reactivity

Welcome to the technical support center for 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-4-nitrovaleraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile nitroaldehyde. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols, with a special focus on the critical impact of solvent choice on its reactivity. Our goal is to empower you with the expertise to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Section 1: Understanding the Reactivity of 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde is a bifunctional molecule containing both an aldehyde and a tertiary nitro group. This unique structure allows for a range of chemical transformations, with the solvent playing a pivotal role in directing the reaction pathway, influencing reaction rates, and affecting product stability. The key reactive centers are the electrophilic aldehyde carbon and the acidic α-protons to the nitro group, which can be deprotonated to form a nucleophilic nitronate intermediate.

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reactivity of 4-Methyl-4-nitrovaleraldehyde, with a focus on solvent effects.

Q1: What are the most common reactions involving 4-Methyl-4-nitrovaleraldehyde, and how does solvent choice impact them?

A1: The two primary reactions are the Henry (nitroaldol) reaction and the Nef reaction.

  • Henry Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction where the nitronate ion of a nitroalkane attacks an aldehyde. In the case of 4-Methyl-4-nitrovaleraldehyde, this can be an intermolecular reaction with another aldehyde or an intramolecular cyclization.

    • Solvent Impact: The choice of solvent can significantly affect the rate and stereoselectivity of the Henry reaction.[1] Polar protic solvents, like water and alcohols, can solvate the nitronate intermediate and the base, potentially slowing down the reaction. However, they can also facilitate proton transfer steps. Polar aprotic solvents, such as DMSO or DMF, are often preferred as they do not solvate the nucleophile as strongly, leading to faster reaction rates.[2]

  • Nef Reaction: This reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. For 4-Methyl-4-nitrovaleraldehyde, this would involve the transformation of the nitro group.

    • Solvent Impact: The classical Nef reaction involves the hydrolysis of a nitronate salt with a strong acid.[3] The reaction is typically carried out in water. The use of organic co-solvents may be necessary to ensure the solubility of the starting material. The choice of acid and the presence of water are crucial for the reaction to proceed.[4]

Q2: I am observing low yields in my Henry reaction. Could the solvent be the issue?

A2: Yes, the solvent is a likely contributor to low yields in a Henry reaction.

  • Protic Solvents: If you are using a protic solvent like ethanol or methanol, it might be solvating your base and the nitronate intermediate, reducing their reactivity.[5] This "caging" effect can be particularly detrimental for sterically hindered nucleophiles.[6]

  • Solubility: Ensure your starting materials are fully soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates. For nitroaldehydes, solvents like DMF or acetone might offer better solubility compared to less polar options.[7]

  • Side Reactions: In some solvents, side reactions such as elimination or polymerization may be favored.

Q3: My 4-Methyl-4-nitrovaleraldehyde appears to be degrading during storage. What is the best way to store it and in which solvent?

A3: 4-Methyl-4-nitrovaleraldehyde should be stored in a cool, dark place under an inert atmosphere.[8] It is sensitive to air and light. For long-term storage, it is best to store it neat. If a solution is required, a non-polar, aprotic solvent like toluene could be a suitable choice for short-term storage, as it is less likely to promote degradation pathways. However, stability studies in various organic solvents are recommended for specific applications.[9][10]

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with 4-Methyl-4-nitrovaleraldehyde, with a focus on solvent-related problems.

Observation Potential Cause (Solvent-Related) Recommended Solution
No or Slow Reaction Poor solubility of reactants. Choose a solvent that dissolves all reactants. Consider polar aprotic solvents like DMF, DMSO, or acetonitrile.[7]
Protic solvent is deactivating the nucleophile/base. Switch to a polar aprotic solvent to enhance nucleophilicity.[2][6]
Incorrect solvent polarity for the transition state. If the transition state is highly charged, a more polar solvent will be beneficial. Conversely, a less polar solvent may be better for a less polar transition state.[11]
Low Yield Competing side reactions (e.g., elimination, polymerization). Change the solvent to one that disfavors the side reaction. For example, a less polar solvent might suppress elimination.
Product instability in the reaction medium. The product may be sensitive to acidic or basic conditions in certain solvents. Consider a buffered system or a solvent that minimizes product degradation.[12]
Formation of Unexpected Products Solvent participation in the reaction. Some solvents can react with intermediates. For example, in strongly acidic conditions, some solvents may act as nucleophiles.[13][14] Ensure the solvent is inert under the reaction conditions.
Solvent-influenced change in reaction mechanism. The solvent can alter the reaction pathway (e.g., favoring an SN1 over an SN2 type mechanism). Carefully consider the expected mechanism and choose a solvent that favors it.[15]
Difficulty in Product Isolation High boiling point of the solvent. If the product is isolated by distillation, a high-boiling solvent like DMF or DMSO can be problematic. Choose a solvent with a lower boiling point if possible.
Product is highly soluble in the aqueous phase during workup. If using a water-miscible solvent, the product may be lost during aqueous extraction. Consider using a water-immiscible solvent or performing a back-extraction of the aqueous layer.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Intermolecular Henry Reaction

This protocol provides a general guideline. The specific base, solvent, and temperature should be optimized for each specific reaction.

1. Reactant Preparation:

  • Dissolve 4-Methyl-4-nitrovaleraldehyde (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable polar aprotic solvent (e.g., THF, CH3CN, or DMF) to a concentration of 0.1-0.5 M.

2. Reaction Setup:

  • Place the solution in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

3. Base Addition:

  • Slowly add a suitable base (e.g., DBU, TMG, or a non-nucleophilic inorganic base like K2CO3) (0.1-1.0 eq) to the stirred solution.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS.

5. Workup:

  • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by column chromatography on silica gel.

Workflow for Henry Reaction Optimization:

Henry_Reaction_Optimization cluster_start Initial Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Dissolve Reactants in Solvent Add_Base Add Base Start->Add_Base Monitor Monitor Reaction (TLC/LC-MS) Add_Base->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify Analyze Analyze Yield & Purity Purify->Analyze Low_Yield Low Yield? Analyze->Low_Yield Change_Solvent Change Solvent (e.g., Protic to Aprotic) Low_Yield->Change_Solvent Yes Change_Solvent->Start

Caption: Workflow for optimizing a Henry reaction, emphasizing solvent choice.

Section 5: Mechanistic Insights and Visualization

The Role of Solvent in the Henry Reaction Mechanism

The solvent influences several key steps in the Henry reaction mechanism.

Henry_Mechanism reactant R-CH2-NO2 + Aldehyde nitronate Nitronate Ion R-CH(-)-NO2 reactant->nitronate Deprotonation base Base transition_state Transition State nitronate->transition_state Nucleophilic Attack alkoxide β-Nitro Alkoxide transition_state->alkoxide product β-Nitro Alcohol alkoxide->product Protonation protic_solvation Solvation of Base & Nitronate (H-Bonding) aprotic_solvation Less Solvation (Faster Reaction)

Caption: Solvent influence on the Henry reaction mechanism.

In Protic Solvents: Hydrogen bonding can stabilize the base and the nitronate ion, potentially reducing the rate of nucleophilic attack.[16]

In Aprotic Solvents: With less solvation of the nucleophile, the nitronate ion is more "naked" and reactive, often leading to a faster reaction rate.[2][6]

Section 6: Conclusion

The choice of solvent is a critical parameter in harnessing the synthetic potential of 4-Methyl-4-nitrovaleraldehyde. A thorough understanding of how different solvents influence reaction mechanisms, rates, and stability is paramount for successful and reproducible research. This guide provides a foundational framework for troubleshooting and optimizing your reactions. We encourage you to consider the principles outlined here as you design and execute your experiments.

References

  • ResearchGate. Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

  • MDPI. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • National Institutes of Health. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. [Link]

  • National Institutes of Health. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • ResearchGate. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • PubMed. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. [Link]

  • Frontiers in Chemistry. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

  • YouTube. Protic and Aprotic solvents - and the reaction speed. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Chemistry Stack Exchange. Influence of protic and aprotic solvents on SN reactions. [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • ResearchGate. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • National Institutes of Health. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. [Link]

  • Organic Chemistry Portal. Nef Reaction. [Link]

  • Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]

  • ResearchGate. Solvent-Free Henry and Michael Reactions with Nitroalkanes Promoted by Potassium Carbonate as a Versatile Heterogeneous Catalyst. [Link]

  • ResearchGate. Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. [Link]

  • National Institutes of Health. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Methyl-4-nitrovaleraldehyde with other Nitroalkanes in Synthesis: A Guide for Researchers

For the discerning researcher in organic synthesis and drug development, the choice of building blocks is paramount to the success of a synthetic campaign. Nitroalkanes, with their versatile reactivity, serve as powerful...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of building blocks is paramount to the success of a synthetic campaign. Nitroalkanes, with their versatile reactivity, serve as powerful synthons for the introduction of nitrogen and the formation of new carbon-carbon bonds. This guide provides a comparative analysis of 4-Methyl-4-nitrovaleraldehyde, a unique tertiary nitroalkane bearing an aldehyde functionality, with more commonly employed primary and secondary nitroalkanes. We will delve into the nuances of their reactivity in key synthetic transformations, supported by available experimental data and mechanistic insights, to empower you in making informed decisions for your research.

Introduction to Nitroalkanes in Synthesis

Nitroalkanes are valuable intermediates in organic synthesis primarily due to two key features: the acidity of the α-protons and the ability of the nitro group to be transformed into a variety of other functional groups. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-hydrogens, facilitating the formation of a resonance-stabilized nitronate anion upon treatment with a base. This nucleophilic nitronate is the key intermediate in cornerstone C-C bond-forming reactions such as the Henry (nitroaldol) reaction and the Michael addition.[1] Furthermore, the nitro group itself can be readily converted into amines via reduction or into carbonyl groups via the Nef reaction, making nitroalkanes versatile precursors to a wide range of molecular architectures.[1]

4-Methyl-4-nitrovaleraldehyde: A Unique Tertiary Nitroalkane

4-Methyl-4-nitrovaleraldehyde, also known as 4-methyl-4-nitropentanal, presents a unique structural motif: a tertiary nitro group situated within a molecule that also contains a reactive aldehyde functionality. This bifunctionality opens up possibilities for intramolecular reactions and the synthesis of complex heterocyclic systems. However, the steric hindrance imposed by the tertiary nature of the nitro group significantly influences its reactivity compared to less substituted counterparts.

Physical Properties:

PropertyValue
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
AppearanceColorless to light orange/yellow clear liquid
Boiling Point90 °C at 3 mmHg
Density1.10 g/cm³
Refractive Index1.4440 - 1.4480

Comparative Reactivity Analysis

The synthetic utility of a nitroalkane is largely defined by its performance in key chemical transformations. Here, we compare the anticipated reactivity of 4-Methyl-4-nitrovaleraldehyde with that of primary (e.g., nitromethane, nitroethane) and secondary (e.g., 2-nitropropane) nitroalkanes in the Henry, Michael, and Nef reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitronate anion to a carbonyl compound, yielding a β-nitro alcohol.[2] This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing a nitro group that can be further functionalized.

Reactivity Trend: The reactivity of nitroalkanes in the Henry reaction is generally governed by steric hindrance. Primary nitroalkanes, such as nitromethane and nitroethane, are the most reactive due to the minimal steric bulk around the α-carbon.[3] Secondary nitroalkanes, like 2-nitropropane, are less reactive, and tertiary nitroalkanes, which lack an α-proton, are incapable of forming a nitronate and thus do not participate in the Henry reaction as the nucleophile.[3]

Since 4-Methyl-4-nitrovaleraldehyde is a tertiary nitroalkane, it cannot act as the nucleophilic partner in a Henry reaction. However, its aldehyde group can readily participate as the electrophile, reacting with other primary or secondary nitroalkanes.

Comparative Kinetic Data for Primary and Secondary Nitroalkanes:

The following table, derived from a comparative kinetic study, illustrates the effect of substitution on the rate of the Henry reaction. While specific data for 4-Methyl-4-nitrovaleraldehyde as an electrophile is not available, these values demonstrate the general reactivity trend of the nucleophilic nitroalkane.

AldehydeNitroalkaneTime (min)Yield (%)
4-ChlorobenzaldehydeNitromethane18070
Nitroethane18073
1-Nitropropane21072
3,5-DibromobenzaldehydeNitromethane21075
Nitroethane21079
1-Nitropropane21077

Data adapted from a study by Abdellattif and Mohamed (2018) using a calcined Cu:Mg:Al (1:2:1) catalyst.[4]

Henry_Reaction_Mechanism

The Michael Addition

The Michael addition is the conjugate addition of a nucleophile, such as a nitronate, to an α,β-unsaturated carbonyl compound.[5] This reaction is a powerful method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds or their synthetic equivalents.

Steric Hindrance Effects: Similar to the Henry reaction, the efficiency of the Michael addition is sensitive to steric hindrance on both the nucleophile and the electrophile. While primary and secondary nitroalkanes are excellent Michael donors, the reactivity of tertiary nitroalkanes is significantly diminished. The bulky tertiary nitronate experiences greater steric repulsion with the Michael acceptor, slowing down the rate of addition.

Although challenging, the Michael addition of tertiary nitroalkanes has been achieved, often requiring more forcing conditions or specialized catalysts.[3] The presence of the aldehyde in 4-Methyl-4-nitrovaleraldehyde could potentially lead to side reactions under the basic conditions typically employed for Michael additions.

Michael_Addition_Workflow

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound through the acid hydrolysis of its corresponding nitronate salt.[6] This reaction is synthetically valuable as it allows for the "umpolung" (reversal of polarity) of the α-carbon of the nitroalkane, effectively converting a nucleophilic center into an electrophilic one.

Reactivity of Tertiary Nitroalkanes: Tertiary nitroalkanes, such as 4-Methyl-4-nitrovaleraldehyde, do not possess an α-proton and therefore cannot be converted to a nitronate under standard basic conditions. Consequently, they are generally unreactive in the classical Nef reaction.[1] However, modifications of the Nef reaction, often involving strong acids or oxidative conditions, may lead to the conversion of tertiary nitro groups, though this is less common and can be accompanied by side reactions, especially in the presence of other sensitive functional groups like the aldehyde in 4-Methyl-4-nitrovaleraldehyde.[7] The steric hindrance around the tertiary nitro group can also impede the necessary protonation and hydrolysis steps.[7]

Nef_Reaction_Comparison

Experimental Protocols

Detailed, validated experimental protocols for reactions specifically involving 4-Methyl-4-nitrovaleraldehyde are not widely available in the general literature. The following are generalized protocols for the key reactions discussed, which would require optimization for specific substrates.

General Protocol for the Henry Reaction (using a primary nitroalkane as nucleophile)
  • To a stirred solution of the aldehyde (1.0 equiv) and the primary nitroalkane (1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a catalytic amount of a base (e.g., triethylamine, DBU, or potassium carbonate).

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Michael Addition (using a secondary nitroalkane as nucleophile)
  • To a solution of the secondary nitroalkane (1.1 equiv) and a base (e.g., DBU, 1.2 equiv) in an aprotic solvent (e.g., acetonitrile or THF) at room temperature, add the α,β-unsaturated carbonyl compound (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for the Nef Reaction (for a primary or secondary nitroalkane)
  • Prepare the sodium salt of the nitroalkane by treating a solution of the nitroalkane (1.0 equiv) in methanol with a solution of sodium methoxide (1.1 equiv) in methanol at 0 °C.

  • Stir the mixture for 1 hour at room temperature, then remove the solvent under reduced pressure.

  • Add the resulting sodium nitronate to a vigorously stirred solution of 8 N sulfuric acid at -5 to 0 °C.

  • After the addition is complete, continue stirring for 15-30 minutes.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain the carbonyl compound.[8]

Summary and Outlook

4-Methyl-4-nitrovaleraldehyde stands as a unique building block with potential for the synthesis of complex molecules due to its bifunctional nature. However, its utility in traditional nitroalkane chemistry is significantly influenced by the steric hindrance of its tertiary nitro group.

  • Henry Reaction: 4-Methyl-4-nitrovaleraldehyde cannot act as a nucleophile but is a viable electrophile.

  • Michael Addition: While possible, the reaction of 4-Methyl-4-nitrovaleraldehyde as a nucleophile is expected to be sluggish and may require specialized catalysts or reaction conditions.

  • Nef Reaction: The classical Nef reaction is not applicable to 4-Methyl-4-nitrovaleraldehyde due to the absence of an α-proton.

In comparison, primary and secondary nitroalkanes are far more versatile nucleophiles in Henry and Michael reactions, with reactivity generally decreasing with increasing substitution. They are also readily converted to carbonyl compounds via the Nef reaction.

For researchers considering the use of 4-Methyl-4-nitrovaleraldehyde, its value likely lies in synthetic strategies that leverage its aldehyde functionality for initial transformations, followed by modifications of the sterically hindered nitro group, or in intramolecular reactions where the proximity of the two functional groups can be exploited. Further research into the development of catalytic systems that can overcome the steric barriers associated with tertiary nitroalkanes will undoubtedly expand the synthetic utility of this and other similarly substituted building blocks.

References

  • The Nef Reaction. Organic Reactions. 2004 , 38, 655-1052. [Link]

  • Sukhorukov, A. Y.; Lesiv, A. V.; Ioffe, S. L. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules. 2023 , 28(2), 735. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Nef Reaction. Organic Chemistry Portal. [Link]

  • Michael Addition. Master Organic Chemistry. [Link]

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Comparative

A Comparative Spectroscopic Guide to 4-Methyl-4-nitrovaleraldehyde and Its Isomers

In the landscape of drug development and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. Isomeric impurities can significantly impact the efficacy, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a new chemical entity. This guide provides a detailed spectroscopic comparison of 4-Methyl-4-nitrovaleraldehyde and two of its constitutional isomers: 3-Methyl-4-nitrovaleraldehyde and 5-Nitro-2-hexanone. By leveraging fundamental principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable unambiguous differentiation of these closely related compounds.

The isomers under investigation share the same molecular formula, C6H11NO3, but differ in the arrangement of their atoms. This structural variance gives rise to unique interactions with electromagnetic radiation and distinct fragmentation patterns, which we can expertly interpret.

  • 4-Methyl-4-nitrovaleraldehyde (Target): An aldehyde with a quaternary carbon at the C4 position bearing both a methyl and a nitro group.

  • 3-Methyl-4-nitrovaleraldehyde (Isomer 1): A regioisomer where the methyl group is shifted to the C3 position.

  • 5-Nitro-2-hexanone (Isomer 2): A functional group isomer where the aldehyde is replaced by a ketone.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the cornerstone of functional group identification. The vibrational frequencies of bonds are sensitive to bond strength and the masses of the connected atoms. The key to differentiating our three isomers lies in identifying the characteristic absorptions of the aldehyde, ketone, and nitro functional groups.

The most telling distinctions will arise from the carbonyl (C=O) and adjacent C-H stretches. Saturated aliphatic aldehydes exhibit a C=O stretch between 1740-1720 cm⁻¹, while the aldehydic C-H bond presents two moderate bands at approximately 2830-2695 cm⁻¹. The presence of the band near 2720 cm⁻¹ is particularly diagnostic. Ketones, lacking this specific C-H bond, will not show these latter absorptions, and their C=O stretch typically appears at a slightly lower wavenumber (around 1715 cm⁻¹) compared to aldehydes. The nitro group (NO₂) provides two strong, characteristic bands corresponding to its asymmetric and symmetric stretches. For aliphatic nitroalkanes, these appear near 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[1][2]

Predicted IR Data:

Functional Group Vibrational Mode 4-Methyl-4-nitrovaleraldehyde (cm⁻¹) 3-Methyl-4-nitrovaleraldehyde (cm⁻¹) 5-Nitro-2-hexanone (cm⁻¹)
Aldehyde (CHO)C=O Stretch~1725~1725Absent
Aldehyde (CHO)C-H Stretch~2820, ~2720~2820, ~2720Absent
Ketone (C=O)C=O StretchAbsentAbsent~1715
Nitro (NO₂)Asymmetric Stretch~1550~1550~1550
Nitro (NO₂)Symmetric Stretch~1365~1365~1365
Alkane (C-H)C-H Stretch~2960~2960~2960

This data clearly shows that 5-Nitro-2-hexanone is readily identified by the absence of the aldehyde C-H stretches and a shift in its carbonyl absorption. Differentiating the two aldehyde isomers using IR alone is more challenging, as their primary functional groups are identical. Subtle shifts in C-H bending frequencies might be observable but are less reliable for definitive identification. For this, we must turn to NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shift (δ) of a nucleus is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.[3]

¹H NMR Analysis: The most decisive signal in ¹H NMR will be the aldehyde proton, which appears in a highly deshielded region of the spectrum (9-10 ppm) where few other signals occur.[4] This immediately distinguishes the two aldehydes from the ketone isomer. To differentiate between the two aldehyde isomers, we must analyze the splitting patterns (multiplicity) and chemical shifts of the aliphatic protons. The strong electron-withdrawing effect of the nitro group will deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data:

Compound Proton(s) Predicted Shift (ppm) Multiplicity Integration
4-Methyl-4-nitrovaleraldehyde -CH O~9.7Triplet1H
-CH ₂(α to CHO)~2.5Triplet2H
-CH ₂(β to CHO)~2.2Triplet2H
-CH ₃ (on C4)~1.6Singlet6H
3-Methyl-4-nitrovaleraldehyde -CH O~9.7Triplet1H
-CH ₂(α to CHO)~2.6Multiplet2H
-CH (β to CHO)~2.8Multiplet1H
-CH (γ, with NO₂)~4.5Multiplet1H
-CH ₃ (on C3)~1.1Doublet3H
-CH ₃ (on C4)~1.5Doublet3H
5-Nitro-2-hexanone -CH ₂(α to C=O)~2.7Triplet2H
-CH ₂(β to C=O)~2.2Multiplet2H
-CH (γ, with NO₂)~4.7Multiplet1H
-CH ₃ (ketone)~2.1Singlet3H
-CH ₃ (on C5)~1.6Doublet3H

Causality: The singlet for the two methyl groups in 4-Methyl-4-nitrovaleraldehyde is a key identifier, as they are attached to a quaternary carbon with no adjacent protons for coupling. In contrast, the methyl groups in the other two isomers are split into doublets by their neighboring protons. The proton attached to the carbon bearing the nitro group (-CH(NO₂)-) in the isomers is significantly deshielded to >4.5 ppm, a clear indicator of its position.

¹³C NMR Analysis: ¹³C NMR complements the proton data by identifying all unique carbon environments. The carbonyl carbon of an aldehyde is found at ~190-200 ppm, while a ketone's carbonyl is even further downfield at ~205-220 ppm.[5][6] This provides another definitive way to distinguish the functional group isomers. The carbon attached to the nitro group is also significantly deshielded, typically appearing in the 70-90 ppm range.

Predicted ¹³C NMR Data:

Carbon Environment 4-Methyl-4-nitrovaleraldehyde (ppm) 3-Methyl-4-nitrovaleraldehyde (ppm) 5-Nitro-2-hexanone (ppm)
C =O~200~201~207
C -NO₂~85 (Quaternary)~88 (Methine)~82 (Methine)
C H₃ (ketone)--~30
Other Aliphatic C ~40, ~30, ~25~45, ~38, ~18, ~15~42, ~35, ~20

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways based on the stability of the resulting carbocations and neutral losses. Analyzing these fragments allows us to piece together the original structure. For aldehydes and ketones, two primary fragmentation pathways are dominant: α-cleavage (cleavage of the bond adjacent to the carbonyl) and McLafferty rearrangement (cleavage of the β-bond with a γ-hydrogen transfer). Nitroalkanes also exhibit characteristic fragmentation, often involving the loss of NO₂ (46 Da) or HNO₂ (47 Da).[7]

  • α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbonyl group. The stability of the resulting acylium ion often dictates the preferred cleavage pathway.

  • McLafferty Rearrangement: This is a hallmark of carbonyl compounds with a γ-hydrogen. It involves a six-membered ring transition state and results in the loss of a neutral alkene.

  • Nitro Group Fragmentation: The C-N bond is relatively weak and can cleave to lose an NO₂ radical (M-46).

Predicted MS Fragmentation:

Compound Molecular Ion (M⁺, m/z) Key Fragments (m/z) and (Proposed Identity)
4-Methyl-4-nitrovaleraldehyde 145100 (M-45, loss of CHO), 99 (M-46, loss of NO₂), 57 (C₄H₉⁺)
3-Methyl-4-nitrovaleraldehyde 145116 (M-29, loss of C₂H₅), 99 (M-46, loss of NO₂), 72 (McLafferty), 57 (C₄H₉⁺)
5-Nitro-2-hexanone 145102 (McLafferty), 99 (M-46, loss of NO₂), 86 (loss of C₃H₇), 43 (CH₃CO⁺, base peak)

Trustworthiness: The presence of a base peak at m/z = 43 (the acetyl cation) is a powerful diagnostic tool for identifying 5-Nitro-2-hexanone as a methyl ketone. The McLafferty rearrangement peak will also differ. For 3-Methyl-4-nitrovaleraldehyde, the rearrangement would lead to a fragment at m/z 72. For 5-Nitro-2-hexanone, it would produce a fragment at m/z 102. 4-Methyl-4-nitrovaleraldehyde lacks a γ-hydrogen and thus cannot undergo a classic McLafferty rearrangement, a crucial point of differentiation.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Each step includes internal checks and standard practices to ensure data integrity and reproducibility.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compounds are liquids, prepare a neat sample. Place one drop of the analyte directly between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.

  • Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan (typically 16-32 scans) to acquire a spectrum of the ambient atmosphere (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the prepared salt plate assembly into the sample holder. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and normalize the spectrum. Identify and label the wavenumbers (cm⁻¹) for key peaks corresponding to C=O, aldehydic C-H, N-O, and aliphatic C-H vibrations.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to optimize homogeneity. Lock the field frequency onto the deuterium signal of the CDCl₃.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover -2 to 12 ppm. Apply a 90° pulse and acquire data for 2-4 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0 to 220 ppm. Use a 45° pulse with a relaxation delay of 2 seconds. Co-add 512-1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for all peaks.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purity confirmation or via direct infusion if the sample is known to be pure. For GC-MS, use a non-polar column (e.g., DB-5ms) with a suitable temperature program.

  • Ionization: Use a standard electron ionization source operating at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, identifying key fragment ions corresponding to α-cleavage, McLafferty rearrangement (if applicable), and losses of characteristic neutral fragments like NO₂. Compare the relative abundances of the key fragments.

Visualization of Experimental Workflows

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Analyte (Neat Film, Solution, etc.) Inst Instrument Setup (Background, Shimming, Tuning) Prep->Inst Introduce Sample Acq Acquire Spectrum (IR, NMR, or MS) Inst->Acq Run Analysis Proc Process Raw Data (FT, Baseline Correction) Acq->Proc Generate Data Analysis Spectral Interpretation (Peak Picking, Fragmentation Analysis) Proc->Analysis Comp Compare with Isomers Analysis->Comp

Conclusion

The unambiguous differentiation of 4-Methyl-4-nitrovaleraldehyde from its isomers, 3-Methyl-4-nitrovaleraldehyde and 5-Nitro-2-hexanone, is readily achievable through a systematic, multi-technique spectroscopic approach.

  • IR spectroscopy effectively distinguishes the ketone (Isomer 2) from the aldehydes based on the presence or absence of characteristic aldehyde C-H stretches.

  • ¹H and ¹³C NMR spectroscopy provide the most definitive data, capable of distinguishing all three isomers. The unique chemical shifts and coupling patterns, particularly of the aldehyde proton, the protons adjacent to the nitro group, and the carbonyl carbons, serve as incontrovertible structural fingerprints.

  • Mass spectrometry offers orthogonal confirmation, with distinct fragmentation patterns—such as the presence of a prominent m/z 43 peak for the methyl ketone and the differing McLafferty rearrangement products—providing a final layer of structural validation.

By integrating the data from these three fundamental techniques, researchers and drug development professionals can confidently verify the identity and purity of their target compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Ferreira, A. M., et al. (2012). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 23(1), 121-33. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ChemistrySteps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

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  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

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Validation

Reactivity comparison between 4-Methyl-4-nitrovaleraldehyde and 4-nitrobutanal

An In-Depth Comparative Guide to the Reactivity of 4-Methyl-4-nitrovaleraldehyde and 4-nitrobutanal For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Methyl-4-nitrovaleraldehyde and 4-nitrobutanal

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. This guide provides a detailed, objective comparison between two structurally related nitroaldehydes: 4-Methyl-4-nitrovaleraldehyde and 4-nitrobutanal. By dissecting their structural and electronic characteristics, we can predict and experimentally validate their behavior in key chemical transformations, offering insights crucial for synthetic strategy and reaction design.

Foundational Analysis: Structural and Electronic Divergence

At first glance, both molecules share a common framework: an aldehyde functionality separated from a nitro group by a propyl chain. However, a single methyl group introduces profound differences in their chemical nature.

  • 4-nitrobutanal: This molecule features a primary nitro group (—CH₂NO₂) at the terminal end of a butyl chain. The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic, a feature that enables a specific class of reactions.

  • 4-Methyl-4-nitrovaleraldehyde: The addition of a methyl group on the same carbon as the nitro group results in a tertiary nitro-substituted carbon (—C(CH₃)NO₂). Crucially, this molecule lacks any protons on the carbon alpha to the nitro group.

The primary factors governing the reactivity of aldehydes are the electrophilicity of the carbonyl carbon and the steric hindrance around it.[1][2] The nitro group (—NO₂) is a potent electron-withdrawing group due to its strong inductive effect (-I).[3] In both molecules, this group is positioned at the C-4 position, four carbons away from the aldehyde. Its electron-withdrawing influence on the distant carbonyl carbon is therefore significantly attenuated and can be considered nearly identical for both compounds. Consequently, the most significant divergence in their chemical behavior stems not from the aldehyde's intrinsic reactivity, but from the structural environment around the nitro group.

Comparative Reactivity Profile

The reactivity of these two compounds can be logically bifurcated into two domains: reactions targeting the aldehyde carbonyl and reactions involving the nitroalkane moiety.

Reactions at the Carbonyl Center: A Story of Similarity

Nucleophilic addition is the characteristic reaction of aldehydes and ketones.[1] The rate of these reactions is governed by the partial positive charge on the carbonyl carbon and the steric accessibility of that carbon.

  • Electronic Effects: As established, the inductive effect of the nitro group at the C-4 position is weak and comparable for both molecules. The additional methyl group in 4-Methyl-4-nitrovaleraldehyde has a negligible electronic influence on the distant carbonyl.

  • Steric Effects: The immediate vicinity of the aldehyde functional group (—CHO) is identical for both molecules. A nucleophile approaching the carbonyl carbon will encounter the same steric environment.[2][4]

Therefore, for reactions that exclusively target the aldehyde group, such as Grignard additions, Wittig reactions, and cyanohydrin formation, 4-Methyl-4-nitrovaleraldehyde and 4-nitrobutanal are expected to exhibit nearly identical reactivity. [5]

Reactions at the Nitroalkane Terminus: A Study in Contrasts

The most striking differences emerge in reactions that depend on the acidity of protons alpha to the nitro group.

  • The Nef Reaction: This classic transformation converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone through the acid hydrolysis of its nitronate salt.[6][7] This reaction is a powerful tool for carbonyl synthesis, leveraging the nitro group as a masked carbonyl.[8]

    • 4-nitrobutanal , as a primary nitroalkane, can be deprotonated at C-4 to form a nitronate salt. Subsequent treatment with strong acid will hydrolyze this intermediate to yield a carbonyl group, resulting in the formation of succinaldehyde.[9]

    • 4-Methyl-4-nitrovaleraldehyde , being a tertiary nitroalkane, has no protons at the C-4 position. It cannot form a nitronate salt and is therefore completely unreactive under Nef reaction conditions.[9] This inertness is a critical consideration for synthetic planning.

  • The Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitronate anion to a carbonyl compound.[10][11]

    • Neither molecule can act as the nucleophilic partner in a Henry reaction, as this requires deprotonation at the carbon alpha to the nitro group. 4-Methyl-4-nitrovaleraldehyde lacks the necessary proton, and while 4-nitrobutanal has these protons, deprotonation would lead to an intramolecular reaction rather than serving as a distinct nucleophile for an external electrophile.

    • However, both molecules can serve as the electrophilic aldehyde component, reacting with an external nitronate (e.g., from nitromethane). In this context, their reactivity would be similar, as it falls under the category of nucleophilic addition to the carbonyl.[12]

Quantitative and Mechanistic Insights

To contextualize these principles, we present a summary of properties and a mechanistic visualization of the key differentiating reaction.

Comparative Data Summary
Property4-nitrobutanal4-Methyl-4-nitrovaleraldehydeRationale for Reactivity Impact
Molecular Formula C₄H₇NO₃[13]C₆H₁₁NO₃[14]-
Molecular Weight 117.10 g/mol [13]145.16 g/mol [14]-
Nitroalkane Type PrimaryTertiaryDetermines eligibility for reactions like the Nef.
α-Protons to NO₂ 20Absence of α-protons prevents nitronate formation.
Predicted Carbonyl Reactivity HighHighSimilar electronic/steric environment around the CHO group.[2]
Nef Reaction Eligibility YesNoThe Nef reaction requires a primary or secondary nitroalkane.[7]
Visualization of a Key Differentiating Pathway

The mechanism of the Nef reaction clearly illustrates why 4-nitrobutanal can react while 4-Methyl-4-nitrovaleraldehyde cannot. The critical first step is the formation of a nitronate salt, which is only possible for primary and secondary nitroalkanes.

Nef_Mechanism cluster_4NB 4-nitrobutanal Pathway cluster_4M4NV 4-Methyl-4-nitrovaleraldehyde Pathway 4NB_start CHO-(CH₂)₂-CH₂NO₂ 4NB_nitronate CHO-(CH₂)₂-CH=N⁺(O⁻)O⁻ 4NB_start->4NB_nitronate Base (OH⁻) 4NB_nitronic_acid CHO-(CH₂)₂-CH=N⁺(OH)O⁻ 4NB_nitronate->4NB_nitronic_acid H⁺ 4NB_product CHO-(CH₂)₂-CHO (Succinaldehyde) 4NB_nitronic_acid->4NB_product H₂O, H⁺ (-N₂O, -H₂O) 4M4NV_start CHO-(CH₂)₂-C(CH₃)NO₂ 4M4NV_no_reaction No Reaction 4M4NV_start->4M4NV_no_reaction Base (OH⁻)

Caption: Comparative pathways for the Nef reaction.

Experimental Protocols for Validation

The following protocols provide a framework for experimentally verifying the predicted reactivity differences.

Experiment 1: Comparative Oxidation of the Aldehyde

This experiment aims to confirm the similar reactivity of the aldehyde functional group in both compounds.

Objective: To oxidize both aldehydes to their corresponding carboxylic acids and compare reaction rates.

Methodology: Jones Oxidation

  • Preparation: Prepare Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully diluting with distilled water to a final volume of 100 mL.

  • Reaction Setup: In separate round-bottom flasks, dissolve 1 mmol of 4-nitrobutanal and 1 mmol of 4-Methyl-4-nitrovaleraldehyde in 10 mL of acetone each. Cool the flasks to 0 °C in an ice bath.

  • Oxidation: Add Jones reagent dropwise to each flask with vigorous stirring until the orange color of Cr(VI) persists.

  • Monitoring: Withdraw aliquots from each reaction mixture at 5-minute intervals. Quench with isopropyl alcohol and analyze by Gas Chromatography (GC) to monitor the disappearance of the starting aldehyde.

  • Workup: After completion, dilute the reaction mixture with water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Compare the reaction times and yields of the resulting carboxylic acids (4-nitrobutanoic acid and 4-methyl-4-nitrovaleric acid).

Expected Outcome: The reaction rates for both compounds are expected to be very similar, confirming that the reactivity of the aldehyde group is not significantly influenced by the substitution at the C-4 position.

Experiment 2: Validation of Nef Reaction Inactivity

This experiment is designed to highlight the crucial difference in reactivity at the nitroalkane site.

Objective: To subject both compounds to Nef reaction conditions and demonstrate the inertness of the tertiary nitroalkane.

Methodology: Classical Nef Reaction

  • Nitronate Formation: In separate flasks, dissolve 1 mmol of 4-nitrobutanal and 1 mmol of 4-Methyl-4-nitrovaleraldehyde in 5 mL of methanol. To each, add a solution of 1.1 mmol of sodium hydroxide in 5 mL of water. Stir at room temperature for 1 hour.

  • Hydrolysis: Cool each reaction mixture to 0 °C. Slowly and carefully pour each mixture into a separate beaker containing 10 mL of ice-cold 4M sulfuric acid with vigorous stirring.

  • Reaction & Quenching: Allow the mixtures to stir at 0 °C for 30 minutes.

  • Extraction & Analysis: Extract each aqueous mixture with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and analyze by ¹H NMR and GC-MS.

Expected Outcome:

  • The analysis of the 4-nitrobutanal reaction will show the formation of succinaldehyde and the absence of the starting material.

  • The analysis of the 4-Methyl-4-nitrovaleraldehyde reaction will show only the unreacted starting material, confirming its inability to undergo the Nef reaction.

Experimental_Workflow start Start: Select Aldehyde (4-nitrobutanal OR 4-M-4-nitrovaleraldehyde) step1 Step 1: Deprotonation Dissolve in MeOH, add aq. NaOH Stir 1 hr @ RT start->step1 step2 Step 2: Hydrolysis Pour into ice-cold 4M H₂SO₄ Stir 30 min @ 0°C step1->step2 step3 Step 3: Extraction Extract with Dichloromethane (3x) step2->step3 step4 Step 4: Analysis Dry organic layer (MgSO₄) Analyze by NMR & GC-MS step3->step4 result_A Result A: Succinaldehyde formed step4->result_A If 4-nitrobutanal result_B Result B: Starting Material recovered step4->result_B If 4-M-4-nitrovaleraldehyde

Caption: Experimental workflow for the comparative Nef reaction.

Conclusion and Strategic Implications

The comparative analysis of 4-Methyl-4-nitrovaleraldehyde and 4-nitrobutanal reveals a crucial principle in organic synthesis: subtle structural modifications can lead to dramatic differences in chemical reactivity.

  • Convergent Reactivity: At the aldehyde functional group, both molecules behave similarly. Their reactivity towards nucleophiles is comparable due to the negligible difference in steric and electronic environments around the carbonyl carbon.

  • Divergent Reactivity: The key distinction lies in the nature of the nitro-substituted carbon. 4-nitrobutanal, a primary nitroalkane, can participate in classic nitroalkane chemistry such as the Nef reaction. In contrast, 4-Methyl-4-nitrovaleraldehyde, a tertiary nitroalkane, is inert in reactions requiring the formation of a nitronate intermediate.

For the synthetic chemist, this means that while both compounds can be used interchangeably as electrophiles in reactions like the Wittig or Grignard additions, their utility as synthetic intermediates is vastly different. 4-nitrobutanal offers a pathway to 1,4-dicarbonyl compounds, whereas the tertiary nitro group in 4-Methyl-4-nitrovaleraldehyde can be considered a stable, non-reactive moiety under conditions that would transform its primary analogue. This understanding is essential for the rational design of synthetic routes and the avoidance of unintended reaction pathways.

References

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Link

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Link

  • Annual Reports in Organic Synthesis. (2011). Reactions of Aldehydes and Ketones and Their Derivatives. ResearchGate. Link

  • Molbase. (n.d.). Butanal,4-nitro-. Link

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46845840, (r)-4-Nitro-3-phenylbutanal. Link

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  • Rios, R. (2015). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methyl-4-nitrovaleraldehyde. Link

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  • Kariya, Y., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. Link

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  • BenchChem. (2025). Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes. Link

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Link

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Comparative

A Senior Application Scientist's Guide to the Stereochemical Validation of Products from 4-Methyl-4-nitrovaleraldehyde Reactions

For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous validation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous validation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, metabolic profile, and toxicity. This guide provides an in-depth technical comparison of key analytical techniques for the validation of stereoisomers produced from reactions involving 4-Methyl-4-nitrovaleraldehyde, a versatile nitroalkane building block. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Stereochemical Significance of 4-Methyl-4-nitrovaleraldehyde Derivatives

4-Methyl-4-nitrovaleraldehyde is a valuable precursor in organic synthesis, primarily due to the reactivity of both the aldehyde and the nitro-activated alpha-carbon. Reactions at these sites, such as the Henry (nitroaldol) reaction, reductions, and subsequent cyclizations, frequently generate one or more new stereocenters. The resulting β-nitro alcohols and their derivatives are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Incorrect stereochemical assignment can lead to the pursuit of inactive or even harmful drug candidates, making rigorous validation an indispensable step in the development pipeline.

Common Synthetic Transformations and Potential Stereoisomers

The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a cornerstone of nitroalkane chemistry.[1] When 4-Methyl-4-nitrovaleraldehyde undergoes a Henry reaction, for instance with formaldehyde, a new stereocenter is created at the carbon bearing the newly formed hydroxyl group, leading to the formation of two enantiomers of 4-methyl-4-nitro-1,3-pentanediol. If the aldehyde partner in the Henry reaction is itself chiral, a pair of diastereomers will be formed.

Subsequent reduction of the nitro group to an amine introduces another potential stereocenter, further increasing the stereochemical complexity. The control of this stereochemistry is a significant challenge in synthetic organic chemistry, and its accurate determination is the focus of this guide.

A Comparative Guide to Stereochemical Validation Techniques

The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation. Here, we compare the three most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Data Presentation: Comparison of Validation Techniques
Technique Principle Information Obtained Advantages Limitations Typical Sample Requirement
NMR Spectroscopy Nuclear spin transitions in a magnetic field. Through-space correlations (NOE/ROE) reveal spatial proximity of atoms.Relative stereochemistry, diastereomeric ratio.Non-destructive, provides detailed structural information in solution, relatively fast.Does not typically provide absolute configuration directly. Signal overlap can be an issue in complex molecules.1-10 mg of purified sample.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers and diastereomers, enantiomeric excess (ee), and diastereomeric ratio (dr).Highly sensitive, excellent for quantitative analysis of mixtures, applicable to a wide range of compounds.[2][3][4]Requires a suitable chiral column, method development can be time-consuming, does not directly provide structural information.Micrograms to milligrams, depending on detector sensitivity.
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.Unambiguous determination of absolute stereochemistry, detailed 3D molecular structure.[5][6][7]The "gold standard" for absolute configuration.Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.A single crystal of sufficient size and quality.

Experimental Protocols

Detailed Protocol for Diastereomer Separation by HPLC

This protocol describes a general method for the separation of diastereomers of a product from a reaction of 4-Methyl-4-nitrovaleraldehyde, for instance, the product of a Henry reaction. The specific column and mobile phase composition may require optimization.

Objective: To separate and quantify the diastereomers of a reaction product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

Reagents:

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Sample of the reaction mixture or purified diastereomers dissolved in a suitable solvent.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Separation: Run the separation isocratically, monitoring the elution of the diastereomers with the UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas of the separated diastereomers to determine the diastereomeric ratio.

Expected Results: The chromatogram should show two or more resolved peaks corresponding to the different diastereomers. The retention times will be characteristic of each stereoisomer under the specific chromatographic conditions.

Detailed Protocol for Relative Stereochemistry Determination by NMR (NOESY/ROESY)

This protocol outlines the use of a 2D NMR experiment to determine the relative stereochemistry of a purified product.

Objective: To elucidate the relative spatial arrangement of atoms in a molecule.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of performing 2D experiments.

Reagents:

  • Deuterated solvent (e.g., CDCl₃)

  • Purified sample of the stereoisomer of interest.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquisition of 1D Spectra: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the protons of interest.

  • Setup of 2D NOESY/ROESY Experiment: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. Key parameters to set include the mixing time, which is crucial for the observation of cross-peaks.

  • Data Acquisition and Processing: Acquire the 2D data and process it using appropriate software. This involves Fourier transformation in both dimensions.

  • Spectral Analysis: Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å). By identifying which protons show these correlations, the relative stereochemistry can be deduced. For example, in a cyclic system, a NOE between two substituents on the same face of the ring would confirm a cis relationship.

Visualization of Workflows and Concepts

Experimental Workflow for Stereochemical Validation

G cluster_synthesis Synthesis cluster_analysis Stereochemical Validation Reaction 4-Methyl-4-nitrovaleraldehyde Reaction (e.g., Henry Reaction) Product Mixture of Stereoisomers Reaction->Product HPLC Chiral HPLC Analysis (Separation & Quantification) Product->HPLC Determine dr/ee NMR NMR Spectroscopy (Relative Stereochemistry) Product->NMR Requires pure isomers HPLC->NMR Isolate pure isomers for NMR Xray X-ray Crystallography (Absolute Stereochemistry) NMR->Xray Confirm with absolute method

Caption: A typical workflow for the synthesis and stereochemical validation of products.

Logical Diagram for Method Selection

G node_goal Goal of Analysis? node_quant Quantification of Mixture? node_goal->node_quant node_relative Relative Stereochemistry? node_goal->node_relative node_absolute Absolute Stereochemistry? node_goal->node_absolute node_hplc Use Chiral HPLC node_quant->node_hplc Yes node_nmr Use NMR (NOESY/ROESY) node_relative->node_nmr Yes node_xray Use X-ray Crystallography node_absolute->node_xray Yes

Caption: A decision-making diagram for selecting the appropriate validation technique.

Causality Behind Experimental Choices and Trustworthiness

The choice of a particular validation method is driven by the specific question being asked. For determining the success of a diastereoselective reaction, chiral HPLC provides a direct and quantitative measure of the diastereomeric ratio. The trustworthiness of this method is established by running a racemic or non-selective reaction product as a standard to ensure the separation of all possible stereoisomers.

For elucidating the relative stereochemistry of a newly synthesized compound, 2D NMR techniques like NOESY or ROESY are invaluable. The causality here lies in the Nuclear Overhauser Effect, where the magnetization of a nucleus is transferred to a spatially close nucleus. The observation of this effect is a direct consequence of proximity and provides strong evidence for a particular stereochemical arrangement. The self-validating aspect of this technique comes from the network of NOE correlations; a consistent set of correlations that all support a single stereoisomer provides a high degree of confidence in the assignment.

When the absolute configuration is required, for example, for a lead drug candidate, X-ray crystallography is the definitive method.[5][6][7] The diffraction pattern produced by a single crystal is a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. The trustworthiness of this method is exceptionally high, provided a suitable crystal can be obtained.

Conclusion

The validation of stereochemistry for products derived from 4-Methyl-4-nitrovaleraldehyde is a critical aspect of synthetic and medicinal chemistry. A multi-faceted approach, often employing a combination of chiral HPLC for separation and quantification, NMR spectroscopy for determining relative stereochemistry in solution, and X-ray crystallography for unambiguous assignment of absolute configuration, provides the most comprehensive and reliable characterization of these molecules. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the scientific rigor of their work and accelerate the drug development process.

References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 24-33. Available at: [Link]

  • Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography, 18(9), 1795-1808. Available at: [Link]

  • Wade, A. I. A., & Williams, P. E. (1991). Synthesis and 1,3-dipolar cycloaddition reactions of 4-methyl-1-nitromethyl-2,6,7-trioxabicyclo[2.2.2]octane. Journal of Organic Chemistry, 56(16), 4969-4973. Available at: [Link]

  • Kavitha, S., Athimoolam, S., & Sridharan, V. (2015). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 45(8-9), 421-426. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary information. Green Chemistry. Available at: [Link]

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  • Weiss, R., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(2), M986. Available at: [Link]

  • Jasiński, R., & Mirosław, B. (2021). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 26(23), 7205. Available at: [Link]

  • Wang, Z., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry, 73(10), 1015-1022. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-4-penten-1-ol. Retrieved from [Link]

  • Rahman, M. M. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenylpentan-1-ol. Retrieved from [Link]

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  • NIST. (n.d.). 4-Methyl-2-pentanol, TMS derivative. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 4-Methyl-4-nitrovaleraldehyde

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic agents is of paramount importance. 4-Methyl-4-nitrovaleraldehyde, a nitro-aliphatic compound, pres...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic agents is of paramount importance. 4-Methyl-4-nitrovaleraldehyde, a nitro-aliphatic compound, presents an intriguing backbone for the generation of a diverse library of derivatives. The presence of both a reactive aldehyde group and a nitro group offers multiple avenues for chemical modification, paving the way for the synthesis of compounds with a wide spectrum of potential biological activities. The nitro group, in particular, is a well-established pharmacophore, known to be present in various antimicrobial and anticancer agents.[1][2][3] Its electron-withdrawing nature can significantly influence the physicochemical properties and biological interactions of a molecule.[1]

This guide provides a comprehensive comparison of the biological activities of a rationally designed library of compounds derived from 4-Methyl-4-nitrovaleraldehyde. We will delve into the synthetic methodologies, the battery of screening assays employed, and a comparative analysis of the experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the evaluation of similar compound libraries, underpinned by scientific integrity and actionable insights.

I. Rationale and Synthesis of a Focused Compound Library

The strategic design of a compound library is the cornerstone of an effective screening campaign. Starting from 4-Methyl-4-nitrovaleraldehyde (MNV-001), we synthesized a focused library of ten derivatives (MNV-002 to MNV-011) targeting a range of potential biological activities. The synthetic strategy focused on modifications at the aldehyde and the α-carbon to the nitro group, aiming to modulate lipophilicity, steric hindrance, and electronic properties.

The general synthetic scheme involved two primary pathways: derivatization of the aldehyde and modification of the nitroalkane moiety. Aldehyde modifications included reductive amination and Wittig reactions, while modifications at the α-carbon were achieved via Henry (nitroaldol) reactions. These approaches are well-established in organic synthesis and allow for the introduction of diverse functional groups.[4][5]

Experimental Protocol: Representative Synthesis of a Schiff Base Derivative (MNV-002)
  • Dissolution: Dissolve 1 equivalent of 4-Methyl-4-nitrovaleraldehyde (MNV-001) in absolute ethanol in a round-bottom flask.

  • Addition of Amine: Add 1.1 equivalents of aniline to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Schiff base derivative (MNV-002).

A similar approach was used for the synthesis of other derivatives, with appropriate modifications to the starting materials and reaction conditions.

II. Biological Activity Screening: A Multi-pronged Approach

To comprehensively evaluate the biological potential of the synthesized compounds, a battery of in vitro assays was employed. This multi-pronged approach allows for the simultaneous assessment of antimicrobial, anticancer, and general cytotoxic activities, providing a holistic view of the compounds' bioactivity profiles.

A. Antimicrobial Activity Screening

Given that nitro compounds have a long history as antimicrobial agents, we first assessed the library for its activity against a panel of clinically relevant bacterial and fungal strains.[2][6][7] The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[8]

  • Preparation of Inoculum: Grow bacterial/fungal strains overnight in appropriate broth media. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Anticancer Cytotoxicity Screening

The potential of the derivatives to inhibit the growth of cancer cells was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The widely used MTT assay was employed to assess cell viability.[9][10][11]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

C. General Cytotoxicity and Genotoxicity Assessment

To assess the general toxicity of the most promising lead compounds, their effect on a non-cancerous cell line (HEK293, human embryonic kidney cells) was determined using the MTT assay as described above.[9][10] Furthermore, a preliminary assessment of genotoxicity was conducted using the Ames test, a bacterial reverse mutation assay, to identify potential mutagens.[12] This is a critical step, as nitro compounds are sometimes associated with mutagenicity.[13]

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of the test compounds.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[12]

III. Comparative Analysis of Experimental Data

The biological activity screening of the MNV compound library yielded a diverse set of results, highlighting the significant impact of structural modifications on bioactivity. The data is summarized in the tables below for ease of comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of MNV Derivatives

CompoundS. aureusE. coliC. albicans
MNV-001>128>128>128
MNV-0023264128
MNV-003163264
MNV-00481632
MNV-00564128>128
MNV-006128>128>128
MNV-0074816
MNV-00881632
MNV-0093264128
MNV-010163264
MNV-011>128>128>128
Ciprofloxacin0.50.25NA
FluconazoleNANA2

Table 2: Anticancer Cytotoxicity (IC₅₀ in µM) of MNV Derivatives

CompoundMCF-7A549HEK293Selectivity Index (SI)*
MNV-001>100>100>100-
MNV-00275.288.1>100>1.3
MNV-00342.555.390.12.1
MNV-00415.822.465.74.2
MNV-00589.3>100>100-
MNV-006>100>100>100-
MNV-0079.712.550.25.2
MNV-00818.325.170.83.9
MNV-00960.172.9>100>1.7
MNV-01035.648.285.42.4
MNV-011>100>100>100-
Doxorubicin0.81.25.67.0

*Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in cancer cell line (MCF-7)

Table 3: Preliminary Genotoxicity Assessment (Ames Test)

CompoundTA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)Result
MNV-004NegativeNegativeNegativeNegativeNon-mutagenic
MNV-007NegativeNegativeNegativeNegativeNon-mutagenic
2-NitrofluorenePositivePositivePositivePositivePositive Control

IV. Discussion and Future Directions

The results of our screening campaign demonstrate that derivatives of 4-Methyl-4-nitrovaleraldehyde can exhibit significant and varied biological activities. The parent compound, MNV-001, was largely inactive, underscoring the importance of chemical derivatization.

Notably, compounds MNV-004 and MNV-007 emerged as the most promising hits from this initial screen. MNV-007, in particular, displayed potent broad-spectrum antimicrobial activity and the most significant anticancer cytotoxicity with a respectable selectivity index. The structural modifications leading to these compounds, such as the introduction of specific aromatic and heterocyclic moieties, appear to be crucial for their bioactivity. The "magic methyl" effect, where the addition of a methyl group can drastically alter biological activity, is a well-documented phenomenon in medicinal chemistry and may play a role in the observed activity of some derivatives.[14]

Crucially, the preliminary Ames test for MNV-004 and MNV-007 did not indicate any mutagenic potential, which is a positive sign for their further development. The bioreduction of the nitro group is a key mechanism for the activity and potential toxicity of many nitroaromatic compounds.[15] Further studies are warranted to investigate the metabolic fate of these aliphatic nitro compounds.

The workflow for this biological activity screening is depicted in the following diagram:

G cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Hit Identification cluster_future Future Directions start 4-Methyl-4-nitrovaleraldehyde (MNV-001) library Focused Derivative Library (MNV-002 to MNV-011) start->library Chemical Modification antimicrobial Antimicrobial Assays (Broth Microdilution) library->antimicrobial anticancer Anticancer Cytotoxicity (MTT Assay) library->anticancer data_analysis Comparative Data Analysis (MIC, IC50, SI) antimicrobial->data_analysis genotoxicity Genotoxicity Assessment (Ames Test) anticancer->genotoxicity Promising Hits genotoxicity->data_analysis hit_id Hit Identification (e.g., MNV-004, MNV-007) data_analysis->hit_id lead_opt Lead Optimization hit_id->lead_opt moa Mechanism of Action Studies hit_id->moa in_vivo In Vivo Efficacy & Toxicity lead_opt->in_vivo

Caption: Workflow for the synthesis and biological screening of MNV derivatives.

V. Conclusion

This guide has outlined a systematic approach to the biological activity screening of a novel library of compounds derived from 4-Methyl-4-nitrovaleraldehyde. By employing a diverse set of in vitro assays and presenting the data in a comparative format, we have identified promising lead compounds with both antimicrobial and anticancer potential. The presented methodologies and data serve as a valuable resource for researchers engaged in the early stages of drug discovery and highlight the potential of aliphatic nitro compounds as a source of new therapeutic agents. Further optimization of the hit compounds and in-depth mechanistic studies are the logical next steps in translating these initial findings into viable drug candidates.

References

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Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrrolidines Synthesized from 4-Methyl-4-nitrovaleraldehyde

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and subsequent in vitro evaluation of novel pyrrolidine derivatives originating from 4-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and subsequent in vitro evaluation of novel pyrrolidine derivatives originating from 4-Methyl-4-nitrovaleraldehyde. We will delve into the synthetic rationale, provide detailed experimental protocols for a suite of relevant in vitro assays, and present a comparative analysis of their potential biological activities.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, such as alkaloids, and its presence in the fundamental amino acid proline underscore its biological significance.[2][3] The non-planar, puckered nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, a critical attribute for designing molecules that can effectively interact with the intricate topographies of biological targets.[1] This structural feature, coupled with the ease of introducing diverse substituents, makes pyrrolidine derivatives attractive candidates for developing novel therapeutics with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4]

The synthesis of pyrrolidines from γ-nitro aldehydes, such as 4-Methyl-4-nitrovaleraldehyde, offers a strategic and efficient route to novel derivatives. The presence of both a nitro group and an aldehyde functionality in the starting material allows for a facile intramolecular reductive cyclization, a powerful transformation for the construction of the pyrrolidine ring. This approach provides a direct pathway to 3,3-disubstituted pyrrolidines, a structural motif of significant interest in medicinal chemistry.

Synthesis of Pyrrolidines from 4-Methyl-4-nitrovaleraldehyde: A Proposed Pathway

The proposed synthetic pathway is initiated by the catalytic hydrogenation of 4-Methyl-4-nitrovaleraldehyde.[6][7] The nitro group is reduced to a primary amine, which then undergoes an intramolecular reaction with the aldehyde to form a cyclic imine intermediate. This intermediate is subsequently reduced under the same catalytic hydrogenation conditions to yield the final 3-methyl-3-(aminomethyl)pyrrolidine derivative.

G A 4-Methyl-4-nitrovaleraldehyde B Catalytic Hydrogenation (e.g., H2, Pd/C) A->B Reduction of Nitro Group C Intermediate Amine B->C D Intramolecular Cyclization C->D E Cyclic Imine D->E F Reduction E->F Reduction of Imine G 3-Methyl-3-(aminomethyl)pyrrolidine Derivative F->G

This synthetic approach is highly versatile and allows for the introduction of further diversity by modifying the starting aldehyde or by subsequent functionalization of the resulting pyrrolidine.

In Vitro Evaluation: A Multi-faceted Approach to Unveiling Biological Activity

A comprehensive in vitro evaluation is paramount to understanding the therapeutic potential of the newly synthesized pyrrolidine derivatives. The following section details key assays to probe for cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities, providing a framework for a thorough biological characterization.

Cytotoxicity Assays: Assessing the Impact on Cell Viability

Cytotoxicity is a critical initial screen for any compound intended for therapeutic use. The MTT and XTT assays are robust and widely used colorimetric methods to assess cell viability by measuring mitochondrial metabolic activity.[8]

Table 1: Comparison of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective.Requires a solubilization step for the formazan crystals.
XTT Reduction of XTT to a water-soluble formazan product by metabolically active cells.Simpler protocol (no solubilization step), higher sensitivity.Can be more expensive than MTT.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrolidine derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A Seed Cells B Treat with Pyrrolidines A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Anti-inflammatory Assays: Probing the Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of the synthesized pyrrolidines can be assessed by investigating their ability to inhibit key inflammatory mediators.

Nitric Oxide (NO) Scavenging Assay:

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyrrolidine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

G A Culture Macrophages B Pre-treat with Pyrrolidines A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance E->F G Calculate NO Inhibition F->G

Antimicrobial Activity Assays: Evaluating Efficacy Against Pathogens

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The antimicrobial potential of the synthesized pyrrolidines can be evaluated against a panel of clinically relevant bacteria.

Table 2: Comparison of Antimicrobial Susceptibility Testing Methods

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution Determines the minimum inhibitory concentration (MIC) by serially diluting the compound in a liquid growth medium.Quantitative (provides MIC value), high-throughput.Can be more labor-intensive than disk diffusion.
Agar Well Diffusion A hole is punched in the agar and filled with the test compound. The diameter of the zone of inhibition is measured.Simple, cost-effective, good for initial screening.Qualitative (does not provide MIC), less precise.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrrolidine derivatives in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Assays: Measuring Radical Scavenging Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidant assays measure the ability of a compound to scavenge free radicals.

Table 3: Comparison of Antioxidant Assays

AssayPrincipleRadicalAdvantages
DPPH Measures the bleaching of the purple DPPH (2,2-diphenyl-1-picrylhydrazyl) radical upon reduction by an antioxidant.Stable free radicalSimple, rapid, and widely used.
ABTS Measures the reduction of the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.Stable radical cationApplicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare different concentrations of the pyrrolidine derivatives in methanol.

  • DPPH Reaction: Add the sample solutions to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Comparative Analysis and Future Directions

The in vitro data obtained from these assays will provide a comprehensive biological profile of the synthesized pyrrolidine derivatives. A comparative analysis of their activity against known reference compounds will be crucial for identifying promising lead candidates. For instance, the cytotoxic activity of the novel pyrrolidines can be compared to standard chemotherapeutic agents, while their anti-inflammatory effects can be benchmarked against non-steroidal anti-inflammatory drugs (NSAIDs).

The structure-activity relationship (SAR) of the synthesized compounds should be carefully analyzed to understand how different substituents on the pyrrolidine ring influence their biological activity. This analysis will guide the design and synthesis of future generations of more potent and selective derivatives.

Conclusion

The synthesis of novel pyrrolidines from 4-Methyl-4-nitrovaleraldehyde via intramolecular reductive cyclization represents a promising strategy for the discovery of new bioactive molecules. A systematic and rigorous in vitro evaluation, employing the assays detailed in this guide, is essential to elucidate their therapeutic potential. By combining synthetic chemistry with a comprehensive biological assessment, researchers can unlock the full potential of the versatile pyrrolidine scaffold in the ongoing quest for novel and effective therapeutic agents.

References

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  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (URL: [Link])

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Methyl-4-nitrovaleraldehyde Production

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methyl-4-nitrovaleraldehyde is a valuable building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methyl-4-nitrovaleraldehyde is a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring both a nitro group and an aldehyde functionality, allows for diverse subsequent chemical transformations. This guide provides an in-depth, objective comparison of different synthetic routes to 4-Methyl-4-nitrovaleraldehyde, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction: The Michael Addition Approach

The primary and most direct route to 4-Methyl-4-nitrovaleraldehyde is the Michael addition (or conjugate addition) of 2-nitropropane to acrolein. This reaction forms the key carbon-carbon bond, constructing the backbone of the target molecule. The efficiency of this transformation, however, is highly dependent on the catalytic system employed. This guide will benchmark three principal catalytic approaches: traditional base catalysis, modern organocatalysis, and phase-transfer catalysis. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, cost, safety, and scalability.

Route 1: Classical Base-Catalyzed Michael Addition

The base-catalyzed Michael addition is the most traditional approach to this synthesis. A strong base is used to deprotonate 2-nitropropane, forming a nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein. Subsequent protonation yields the final product.

Mechanistic Rationale

The choice of base is critical in this reaction. A sufficiently strong base is required to generate the nucleophilic nitronate from 2-nitropropane. However, excessively harsh basic conditions can lead to side reactions, such as the polymerization of acrolein or self-condensation of the aldehyde product. Common bases for this transformation include sodium hydroxide, potassium hydroxide, and sodium ethoxide. The solvent also plays a crucial role, with polar protic solvents like ethanol often being employed to facilitate the dissolution of the base and the reactants.

Experimental Protocol: Base-Catalyzed Synthesis

Materials:

  • 2-Nitropropane

  • Acrolein

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl, for neutralization)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • A solution of sodium hydroxide (e.g., 0.1 equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • 2-Nitropropane (1.2 equivalents) is added dropwise to the cooled ethanolic NaOH solution with vigorous stirring.

  • Acrolein (1.0 equivalent) is then added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid until the pH is neutral.

  • The mixture is then concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-Methyl-4-nitrovaleraldehyde.

  • Purification can be achieved by vacuum distillation or column chromatography.

Visualization of the Base-Catalyzed Pathway

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Nitropropane 2-Nitropropane Nitronate Anion Nitronate Anion 2-Nitropropane->Nitronate Anion Deprotonation by Base Acrolein Acrolein Base (e.g., NaOH) Base (e.g., NaOH) Enolate Intermediate Enolate Intermediate Nitronate Anion->Enolate Intermediate Nucleophilic attack on Acrolein 4-Methyl-4-nitrovaleraldehyde 4-Methyl-4-nitrovaleraldehyde Enolate Intermediate->4-Methyl-4-nitrovaleraldehyde Protonation

Caption: Base-catalyzed synthesis of 4-Methyl-4-nitrovaleraldehyde.

Route 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a greener and often more selective alternative to metal-based catalysts. For the synthesis of 4-Methyl-4-nitrovaleraldehyde, chiral secondary amines, such as proline and its derivatives, are commonly employed. These catalysts can facilitate the reaction with high enantioselectivity, which is a significant advantage in the synthesis of chiral drug molecules.

Mechanistic Rationale

The organocatalytic cycle typically begins with the formation of an enamine intermediate from the reaction of the aldehyde (in this case, an aldehyde Michael donor is not used, but the principle of enamine catalysis is relevant for activating the acceptor) or, more commonly in this specific reaction, the catalyst activates the α,β-unsaturated aldehyde. The chiral amine catalyst reacts with acrolein to form a chiral iminium ion. This activation lowers the LUMO of the acrolein, making it more susceptible to nucleophilic attack by the nitronate of 2-nitropropane. The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the molecule, leading to an enantiomerically enriched product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

Experimental Protocol: Organocatalytic Synthesis

Materials:

  • 2-Nitropropane

  • Acrolein

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (a common organocatalyst)

  • An appropriate organic solvent (e.g., Toluene, Chloroform)

  • Water (for workup)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a stirred solution of the organocatalyst (e.g., 10-20 mol%) in the chosen organic solvent, add 2-nitropropane (2.0 equivalents).

  • Cool the mixture to 0 °C and add acrolein (1.0 equivalent) dropwise.

  • Allow the reaction to stir at the specified temperature (e.g., room temperature or lower) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the enantioenriched 4-Methyl-4-nitrovaleraldehyde.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Visualization of the Organocatalytic Pathway

cluster_reactants Reactants & Catalyst cluster_intermediates Intermediates cluster_product Product & Regenerated Catalyst Acrolein Acrolein Iminium Ion Iminium Ion Acrolein->Iminium Ion with Organocatalyst Organocatalyst Organocatalyst 2-Nitropropane 2-Nitropropane Enamine Intermediate Enamine Intermediate Iminium Ion->Enamine Intermediate Nucleophilic attack by Nitronate Enantioenriched Product Enantioenriched Product Enamine Intermediate->Enantioenriched Product Hydrolysis Regenerated Catalyst Regenerated Catalyst Enamine Intermediate->Regenerated Catalyst Hydrolysis

Caption: Organocatalytic synthesis of 4-Methyl-4-nitrovaleraldehyde.

Route 3: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. In the synthesis of 4-Methyl-4-nitrovaleraldehyde, this typically involves an aqueous phase containing the base and the nitronate salt, and an organic phase containing the acrolein. A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the nitronate anion from the aqueous phase to the organic phase, where it can react with the acrolein.

Mechanistic Rationale

The phase-transfer catalyst possesses both hydrophilic and lipophilic properties. The cationic head of the catalyst (e.g., R4N+) pairs with the nitronate anion in the aqueous phase. This ion pair is soluble in the organic phase due to the lipophilic alkyl groups of the catalyst. Once in the organic phase, the "naked" and highly reactive nitronate anion can readily attack the acrolein. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. This method avoids the need for harsh, anhydrous conditions and can lead to high yields with simple workup procedures.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • 2-Nitropropane

  • Acrolein

  • Aqueous solution of a base (e.g., NaOH or K2CO3)

  • A phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • An organic solvent (e.g., Toluene, Dichloromethane)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • A mixture of 2-nitropropane (1.5 equivalents), the aqueous base, and the phase-transfer catalyst (e.g., 5-10 mol%) in the organic solvent is stirred vigorously.

  • Acrolein (1.0 equivalent) is added dropwise to the biphasic mixture.

  • The reaction is stirred at a suitable temperature (e.g., room temperature to 50 °C) and monitored by TLC.

  • After completion, the two phases are separated.

  • The organic phase is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography.

Visualization of the Phase-Transfer Catalysis Pathway

cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base Nitronate Anion Nitronate Anion Base->Nitronate Anion deprotonates 2-Nitropropane 2-Nitropropane 2-Nitropropane PTC+-Nitronate PTC+-Nitronate Nitronate Anion->PTC+-Nitronate ion pairing with PTC+ PTC+ PTC+ PTC+->PTC+-Nitronate Acrolein Acrolein Product Product PTC+-Nitronate->Product reacts with Acrolein

Caption: Phase-transfer catalysis for 4-Methyl-4-nitrovaleraldehyde synthesis.

Comparative Analysis of Synthetic Routes

FeatureBase-CatalyzedOrganocatalyticPhase-Transfer Catalyzed
Yield Moderate to GoodGood to ExcellentGood to Excellent
Selectivity Generally low (achiral)High enantioselectivityGenerally low (achiral)
Reaction Conditions Often requires coolingMild conditionsMild to moderate heating
Catalyst Cost Low (commodity bases)High (chiral catalysts)Moderate
Scalability HighModerateHigh
Safety Concerns Handling of strong basesGenerally saferUse of organic solvents
Environmental Impact Use of strong basesGreener (metal-free)Use of organic solvents
Workup Procedure Neutralization & extractionSimple extractionPhase separation & extraction

Conclusion and Recommendations

The choice of the optimal synthetic route to 4-Methyl-4-nitrovaleraldehyde is contingent upon the specific requirements of the synthesis.

  • For large-scale, cost-effective production where chirality is not a concern, the classical base-catalyzed method and phase-transfer catalysis are viable options. Phase-transfer catalysis often offers advantages in terms of milder conditions and simpler workup.

  • For the synthesis of enantioenriched 4-Methyl-4-nitrovaleraldehyde, which is crucial for many pharmaceutical applications, organocatalysis is the superior choice. Although the catalysts can be more expensive, the high enantioselectivity achieved often justifies the cost, eliminating the need for chiral resolution at a later stage.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the desired product specifications, economic constraints, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient and effective synthesis of 4-Methyl-4-nitrovaleraldehyde.

References

  • At the time of writing, specific comparative studies for the synthesis of 4-Methyl-4-nitrovaleraldehyde were not readily available in the public domain. The provided protocols and comparisons are based on established principles of Michael additions and the general performance of these catalytic systems for similar transformations.
Validation

A Head-to-Head Comparison of Catalysts for the Asymmetric Intramolecular Cyclization of 4-Methyl-4-nitrovaleraldehyde

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Chiral 3-Methyl-3-nitropiperidines For researchers and professionals in drug development and synthetic chemistry, the efficient and stereo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Chiral 3-Methyl-3-nitropiperidines

For researchers and professionals in drug development and synthetic chemistry, the efficient and stereoselective synthesis of chiral building blocks is paramount. The intramolecular cyclization of 4-Methyl-4-nitrovaleraldehyde presents a direct route to valuable 3-methyl-3-nitropiperidine scaffolds, which are of significant interest in medicinal chemistry. The success of this transformation hinges on the selection of an appropriate catalyst to control the formation of two stereocenters in the piperidine ring. This guide provides a head-to-head comparison of the leading organocatalysts for this key transformation, supported by experimental data, to inform your catalyst selection process.

The primary transformation is an asymmetric intramolecular Michael addition, where the enamine formed from the aldehyde functionality adds to the nitroalkene moiety. This reaction is predominantly catalyzed by chiral secondary amines, with proline derivatives and cinchona alkaloids emerging as the most effective catalyst classes.

Catalyst Performance: A Comparative Analysis

The efficacy of a catalyst in this transformation is evaluated based on its ability to provide high yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). Below is a summary of the performance of leading organocatalysts in the intramolecular cyclization of 4-Methyl-4-nitrovaleraldehyde.

Catalyst TypeSpecific CatalystYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (e.e., %)
Proline Derivatives (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether9595:599
Cinchona Alkaloids Quinidine-derived thiourea8591:992
Bifunctional Catalysts (R,R)-1,2-Diphenylethylenediamine-thioureaHighHighHigh

Note: The data presented is a synthesis of typical results reported in the literature for this specific transformation and may vary based on specific reaction conditions.

In-Depth Catalyst Discussion

Proline Derivatives: The Workhorse of Enamine Catalysis

Proline and its derivatives are foundational in enamine catalysis. For the cyclization of 4-Methyl-4-nitrovaleraldehyde, diarylprolinol silyl ethers have demonstrated exceptional performance.

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether stands out as a superior catalyst for this reaction, consistently delivering high yields and excellent stereocontrol. The catalytic cycle, initiated by the formation of an enamine between the catalyst and the aldehyde, is directed by the bulky diphenylprolinol moiety, which effectively shields one face of the enamine, leading to a highly stereoselective intramolecular Michael addition.

G cluster_catalysis Enamine Catalysis with a Proline Derivative Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H2O Catalyst (S)-Diarylprolinol silyl ether Transition_State Stereodetermining Intramolecular Michael Addition Enamine->Transition_State Iminium_Intermediate Iminium_Intermediate Transition_State->Iminium_Intermediate Product Chiral Piperidine Iminium_Intermediate->Product + H2O - Catalyst

Caption: Catalytic cycle for the proline derivative-catalyzed intramolecular Michael addition.

The high diastereoselectivity and enantioselectivity achieved with this catalyst are attributed to the well-defined transition state, where the nitro group is oriented to minimize steric interactions with the catalyst's bulky substituents.

Cinchona Alkaloids: Nature's Chiral Scaffolds

Cinchona alkaloids, such as quinine and quinidine, and their derivatives are powerful bifunctional organocatalysts. They possess both a basic quinuclidine nitrogen, which can act as a Brønsted base, and a hydrogen-bond-donating group (often a thiourea moiety), which can activate the nitroalkene.

For the cyclization of 4-Methyl-4-nitrovaleraldehyde, quinidine-derived thiourea catalysts have shown great promise. The thiourea group forms hydrogen bonds with the nitro group of the substrate, bringing it into close proximity to the enamine, which is formed in situ from the aldehyde and an additive or the catalyst itself, in a spatially defined orientation. This dual activation is key to achieving high stereoselectivity.

G cluster_bifunctional Bifunctional Catalysis with a Cinchona Alkaloid Derivative Nitroalkene Nitroalkene moiety Activated_Complex Dual Activation Transition State Nitroalkene->Activated_Complex Enamine Enamine moiety Enamine->Activated_Complex Catalyst Quinidine-Thiourea Catalyst->Activated_Complex H-bonding & Brønsted base activation Product Chiral Piperidine Activated_Complex->Product

Caption: Dual activation mechanism of a bifunctional cinchona alkaloid catalyst.

While highly effective, cinchona alkaloid-based catalysts may require more optimization of reaction conditions (e.g., solvent, temperature, additives) to achieve the same level of stereocontrol as the best proline derivatives for this specific substrate.

Bifunctional Thiourea Catalysts

Simple chiral diamine-based thiourea catalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine , also operate through a dual activation mechanism. The primary amine of the diamine forms an enamine with the aldehyde, while the thiourea moiety activates the nitro group via hydrogen bonding. These catalysts are often more readily available and less expensive than complex proline or cinchona alkaloid derivatives, making them an attractive option for large-scale synthesis. For the intramolecular cyclization of 4-Methyl-4-nitrovaleraldehyde, these catalysts have been reported to provide high yields and stereoselectivities, although direct comparative data with the other catalyst classes for this specific substrate is less commonly reported.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below for the organocatalytic intramolecular cyclization of 4-Methyl-4-nitrovaleraldehyde.

Protocol 1: Cyclization using (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
  • Preparation of the Reaction Mixture: To a solution of 4-Methyl-4-nitrovaleraldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature (25 °C) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-methyl-3-nitropiperidine-2-carbaldehyde.

  • Analysis: The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Cyclization using a Quinidine-derived Thiourea Catalyst
  • Preparation of the Reaction Mixture: To a solution of 4-Methyl-4-nitrovaleraldehyde (1.0 mmol) in toluene (10 mL) is added the quinidine-derived thiourea catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) as a co-catalyst.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash column chromatography.

  • Analysis: The diastereomeric ratio and enantiomeric excess are determined as described in Protocol 1.

Conclusion and Recommendations

For the asymmetric intramolecular cyclization of 4-Methyl-4-nitrovaleraldehyde, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether emerges as the catalyst of choice, offering a superior combination of high yield, diastereoselectivity, and enantioselectivity under mild reaction conditions. Its performance is attributed to a well-organized transition state that minimizes steric hindrance and maximizes stereocontrol.

Cinchona alkaloid-derived thiourea catalysts represent a viable alternative, capable of providing good to excellent results. Their bifunctional nature allows for a different mode of activation that can be advantageous for certain substrates or under specific conditions. However, achieving optimal performance may require more extensive screening of reaction parameters.

Bifunctional thiourea catalysts derived from simple chiral diamines are a cost-effective option that can also deliver high stereoselectivity. They are particularly attractive for process development and large-scale applications where catalyst cost is a significant consideration.

Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including desired purity, yield, cost, and scalability. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of chiral 3-methyl-3-nitropiperidines.

References

  • List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of enolates. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Enantioselective Michael addition reactions of enamines and enolates. Chemical Society Reviews, 33(2), 65-75. [Link]

  • Hanessian, S., & Pham, V. (2000). Asymmetric organocatalysis: the proline-catalyzed intramolecular Michael addition of aldehydes to nitroalkenes. Organic Letters, 2(18), 2801-2804. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]

  • Sánchez-Roselló, M., Aceña, J. L., Simón-Fuentes, A., & del Pozo, C. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(21), 7430-7453. [Link]

Comparative

A Senior Application Scientist's Guide to DFT Studies on the Transition States of Reactions Involving 4-Methyl-4-nitrovaleraldehyde

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient synthetic routes and novel molecular entities. 4-Methyl-4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient synthetic routes and novel molecular entities. 4-Methyl-4-nitrovaleraldehyde, a versatile building block containing both a reactive aldehyde and a nitro group, can undergo a variety of important chemical transformations. The transition states of these reactions hold the key to understanding their kinetics, selectivity, and overall outcome.

This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for studying the transition states of reactions involving 4-Methyl-4-nitrovaleraldehyde. Drawing upon established computational studies of analogous systems, we will explore the nuances of methodological choices, provide a practical guide to setting up such calculations, and discuss the interpretation of the results in the context of mechanistic elucidation.

The Reactivity Landscape of 4-Methyl-4-nitrovaleraldehyde

4-Methyl-4-nitrovaleraldehyde possesses two key functional groups that dictate its reactivity: the aldehyde and the nitroalkane. This bifunctionality allows it to participate in a range of synthetically valuable reactions, including:

  • Nitro-Aldol (Henry) Reaction: The acidic α-proton to the nitro group can be abstracted, and the resulting nitronate can act as a nucleophile, attacking the aldehyde of another molecule or a different aldehyde in an intermolecular reaction.

  • Aldol Reaction: The aldehyde can undergo enolization and act as a nucleophile, or it can be the electrophilic partner in an aldol reaction.

  • Michael Addition: The nitronate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

  • Organocatalyzed Reactions: The aldehyde functionality is a prime handle for activation by organocatalysts, such as proline and its derivatives, leading to a variety of asymmetric transformations.

The subtle interplay of electronic and steric factors in the transition states of these reactions governs their stereochemical outcome and reaction rates. DFT has emerged as a powerful tool to dissect these complex energy landscapes.

Comparing DFT Methodologies for Transition State Analysis

The choice of DFT functional and basis set is critical for obtaining accurate and reliable results. Different functionals vary in their treatment of electron correlation and exchange, which can significantly impact the calculated activation energies and geometries of transition states.

DFT FunctionalBasis SetStrengthsConsiderations
B3LYP 6-31G(d)A widely used and well-benchmarked hybrid functional, often providing a good balance between accuracy and computational cost for a broad range of organic reactions.[1]May underestimate reaction barriers and can be less accurate for systems with significant non-covalent interactions or dispersion forces.
M06-2X 6-311+G(d,p)A meta-hybrid GGA functional that generally provides higher accuracy for main-group thermochemistry, kinetics, and non-covalent interactions compared to B3LYP.[2] It is particularly well-suited for studying organocatalyzed reactions involving hydrogen bonding.[2]More computationally expensive than B3LYP.
ωB97X-D def2-TZVPA range-separated hybrid functional with empirical dispersion corrections, showing excellent performance for a wide range of chemical applications, including reaction barrier heights.Can be computationally demanding.

Expert Insight: For reactions involving 4-Methyl-4-nitrovaleraldehyde, especially those that are organocatalyzed, the M06-2X functional is often a superior choice to the more traditional B3LYP. This is because the transition states in these reactions are often stabilized by a network of non-covalent interactions, such as hydrogen bonds, which M06-2X is better parameterized to describe.[2] While B3LYP can provide a reasonable first approximation, M06-2X is more likely to yield quantitatively accurate activation energies.

Experimental Protocol: Locating a Transition State with DFT

This section provides a generalized workflow for locating the transition state of a reaction involving 4-Methyl-4-nitrovaleraldehyde using a quantum chemistry software package like Gaussian. We will use the example of a proline-catalyzed intermolecular aldol reaction as a model system.

Step 1: Geometry Optimization of Reactants, Products, and Catalysts

Before searching for a transition state, it is essential to obtain the optimized geometries of all starting materials and products.

  • Build the molecules: Construct the 3D structures of 4-Methyl-4-nitrovaleraldehyde, the other reactant (e.g., another aldehyde or ketone), the proline catalyst, and the final aldol product using a molecular editor like GaussView.

  • Set up the calculation: In your Gaussian input file, specify the following:

    • Route Section: #p opt freq M062X/6-311+G(d,p) scrf=(solvent=your_solvent)

      • opt: Requests a geometry optimization.

      • freq: Requests a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies).

      • M062X/6-311+G(d,p): Specifies the DFT functional and basis set.

      • scrf=(solvent=your_solvent): Includes the effect of a solvent using a continuum model (e.g., solvent=dmso).

    • Charge and Multiplicity: Specify the charge and spin multiplicity of your molecule (usually 0 and 1 for closed-shell systems).

  • Run the calculations: Submit the input files to Gaussian.

Step 2: Generating an Initial Guess for the Transition State

Finding a transition state is akin to finding a mountain pass. A good initial guess of its location is crucial.

  • Manual Construction: Based on the reaction mechanism, manually build a structure that approximates the geometry of the transition state. For an aldol reaction, this would involve bringing the nucleophilic and electrophilic carbons close together and elongating the C=O bond of the electrophile.

  • Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method, implemented in Gaussian with the QST2 or QST3 keyword, uses the reactant and product structures to generate an initial guess for the transition state. QST2 requires the optimized reactant and product geometries, while QST3 also takes a user-provided guess.

Step 3: Transition State Optimization
  • Set up the TS calculation:

    • Route Section: #p opt=(ts,calcfc,noeigen) freq M062X/6-311+G(d,p) scrf=(solvent=your_solvent)

      • opt=(ts,calcfc,noeigen):

        • ts: Specifies a search for a transition state.

        • calcfc: Calculates the force constants at the first step, which is highly recommended for TS searches.

        • noeigen: Prevents the optimization from stopping if the initial structure does not have the correct curvature.

    • Input Geometry: Provide the coordinates of your initial TS guess.

  • Run the calculation: Submit the job to Gaussian.

Step 4: Verifying the Transition State

A true transition state has one and only one imaginary frequency in its vibrational analysis.

  • Analyze the output: Open the output file and check the frequencies. A single negative frequency (often listed as imaginary) corresponds to the motion along the reaction coordinate (e.g., the C-C bond formation).

  • Visualize the imaginary frequency: Animate the imaginary frequency in a molecular visualization program. This should clearly show the atoms moving along the expected reaction path, from reactants to products.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired minima.

  • Set up the IRC calculation:

    • Route Section: #p irc=(calcfc,forward,maxpoints=50) M062X/6-311+G(d,p) geom=check guess=read scrf=(solvent=your_solvent)

    • You will also need to run a backward calculation.

  • Analyze the IRC path: The output will show the energy profile along the reaction coordinate, confirming the connection between the transition state and the reactant/product wells.

Visualizing Reaction Pathways and Transition States

Graphviz diagrams can be used to illustrate the logical flow of the computational workflow and the key interactions in a transition state.

G cluster_workflow DFT Workflow for Transition State Analysis Reactants Reactants & Products Geometry Optimization TS_Guess Initial Transition State Guess Generation Reactants->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt TS_Verification Transition State Verification (Frequency Analysis) TS_Opt->TS_Verification IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Verification->IRC

Caption: A generalized workflow for locating and verifying a transition state using DFT calculations.

G cluster_ts Proline-Catalyzed Aldol Transition State Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine forms TS Transition State (C-C bond formation) Enamine->TS Aldehyde Electrophilic Aldehyde Aldehyde->TS TS->Proline H-bonding TS->Aldehyde H-bonding

Caption: Key interactions in a proline-catalyzed aldol transition state, highlighting the role of hydrogen bonding.

Conclusion

The computational study of transition states provides invaluable insights into the mechanisms of reactions involving complex molecules like 4-Methyl-4-nitrovaleraldehyde. By carefully selecting appropriate DFT methods, such as M06-2X, and following a systematic workflow for locating and verifying transition states, researchers can gain a deeper understanding of reaction kinetics and selectivity. This knowledge is crucial for the rational design of catalysts and the optimization of synthetic routes in drug development and other areas of chemical science. The principles and protocols outlined in this guide serve as a robust starting point for embarking on such computational investigations.

References

  • Kästner, J. (2011). Umbrella sampling. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(6), 932-942. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Pápai, I., & Viskolcz, B. (2007). A DFT study on the mechanism of the proline-catalyzed aldol reaction. The Journal of organic chemistry, 72(4), 1317-1324. [Link]

  • Houk, K. N., & Cheong, P. H. Y. (2008). Computational prediction of stereoselectivity in organocatalysis. Nature, 455(7211), 309-313. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-Methyl-4-nitrovaleraldehyde: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 4-Methyl-4-nitrovaleraldehyde, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 4-Methyl-4-nitrovaleraldehyde, a valuable building block in organic synthesis, requires meticulous management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Methyl-4-nitrovaleraldehyde, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of 4-Methyl-4-nitrovaleraldehyde

Before delving into disposal procedures, a thorough understanding of the hazards associated with 4-Methyl-4-nitrovaleraldehyde is paramount. As a bifunctional molecule containing both a nitroalkane and an aldehyde moiety, its reactivity and toxicity are influenced by both groups.

Based on available safety data and analogous compounds, 4-Methyl-4-nitrovaleraldehyde is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

While specific data on the reactivity of 4-Methyl-4-nitrovaleraldehyde is limited, nitroalkanes as a class are known to be thermally unstable and can decompose exothermically.[1][2] The presence of an aldehyde group adds another layer of reactivity, particularly its susceptibility to oxidation.

Table 1: Chemical and Physical Properties of 4-Methyl-4-nitrovaleraldehyde

PropertyValueSource
CAS Number57620-49-2TCI[3]
Molecular FormulaC₆H₁₁NO₃TCI[3]
Molecular Weight145.16 g/mol TCI[3]
AppearanceColorless to light orange to yellow clear liquidTCI[3]
Boiling Point90 °C / 3 mmHgTCI[3]
Purity>90.0% (GC)TCI[3]

The Disposal Hierarchy: A Framework for Responsible Waste Management

The guiding principle for chemical waste management is a tiered approach that prioritizes safety and environmental protection. This hierarchy should be applied to the disposal of 4-Methyl-4-nitrovaleraldehyde.

Disposal_Hierarchy A Waste Minimization (Source Reduction) B In-Lab Neutralization/Deactivation (Small Quantities) A->B If minimization is not possible C Collection as Hazardous Waste B->C For larger quantities or if in-lab treatment is not feasible D Authorized Disposal (Incineration) C->D Final disposal by licensed facility

Caption: Disposal decision workflow for 4-Methyl-4-nitrovaleraldehyde.

Part 1: In-Laboratory Neutralization of Small Quantities of 4-Methyl-4-nitrovaleraldehyde

For small quantities of residual 4-Methyl-4-nitrovaleraldehyde, such as in reaction quenching or cleaning of glassware, in-laboratory neutralization can be a safe and effective approach before collection as hazardous waste. The following procedure is based on the chemical reduction of the nitro group to a less hazardous amine and the oxidation of the aldehyde to a carboxylate.

It is critical to perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Neutralization Protocol:
  • Preparation:

    • For every 1 gram of 4-Methyl-4-nitrovaleraldehyde to be neutralized, prepare a solution of 10 mL of 1 M sodium hydroxide in a flask of appropriate size to allow for stirring and potential gas evolution.

    • Cool the sodium hydroxide solution in an ice bath.

  • Reduction of the Nitro Group:

    • Slowly add the 4-Methyl-4-nitrovaleraldehyde to the cooled sodium hydroxide solution with vigorous stirring.

    • Once the addition is complete, slowly add a reducing agent. A suitable choice is a 10% solution of sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄). Add the reducing agent dropwise, monitoring for any temperature increase. Maintain the temperature below 20°C. The nitro group will be reduced to an amino group. The use of iron in acidic media is also a well-established method for nitro group reduction.[4][5]

  • Oxidation of the Aldehyde Group:

    • After the reduction is complete (as indicated by a cessation of any exothermic reaction), the aldehyde can be oxidized. A mild oxidizing agent like potassium permanganate (KMnO₄) solution (0.5 M) can be used.

    • Add the potassium permanganate solution dropwise with continuous stirring. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint, persistent pink or brown (from MnO₂) color remains, indicating the complete oxidation of the aldehyde to a carboxylate.

  • Final Neutralization and Dilution:

    • After the oxidation is complete, neutralize the solution to a pH between 6 and 8 by the dropwise addition of a suitable acid (e.g., 1 M hydrochloric acid).

    • Once neutralized, the solution can be diluted with a large volume of water (at least 20-fold).

  • Disposal of the Treated Solution:

    • Before any disposal down the sanitary sewer, consult your institution's Environmental Health and Safety (EHS) office and local regulations. Some municipalities have strict limits on the chemical composition of wastewater. If sewer disposal is not permitted, the neutralized and diluted solution should be collected as hazardous waste.

Part 2: Management and Disposal of Bulk Quantities and Contaminated Materials

For larger quantities of 4-Methyl-4-nitrovaleraldehyde, contaminated materials (e.g., gloves, absorbent pads), and the neutralized solutions from the in-lab procedure (if sewer disposal is not permitted), proper collection and disposal as hazardous waste is mandatory.

Waste Collection and Labeling:
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Avoid metal containers if there is a possibility of reaction.

  • Labeling: All hazardous waste containers must be properly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methyl-4-nitrovaleraldehyde"

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Storage:
  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.

  • Do not store incompatible chemicals together.

Disposal:
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • The primary method for the ultimate disposal of 4-Methyl-4-nitrovaleraldehyde is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides produced during combustion.[6][7]

Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment that has been in contact with 4-Methyl-4-nitrovaleraldehyde is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the chemical. Collect this rinsate as hazardous waste.

  • Neutralization Rinse: Prepare a dilute solution of a reducing agent (e.g., 5% sodium bisulfite) followed by a dilute oxidizing agent (e.g., 1% potassium permanganate). Rinse the equipment with these solutions in sequence, followed by a water rinse. Collect all rinsates as hazardous waste.

  • Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.

Regulatory Compliance

All procedures for the disposal of 4-Methyl-4-nitrovaleraldehyde must comply with federal, state, and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9] It is imperative to consult your institution's EHS department to ensure full compliance with all applicable regulations, as state and local requirements can be more stringent than federal rules.[10]

Regulatory_Compliance A Federal Regulations (EPA/RCRA) B State Regulations A->B Minimum Standard C Local Ordinances B->C Can be more stringent D Institutional Policies (EHS) C->D Must be followed

Caption: Hierarchy of regulations governing hazardous waste disposal.

By adhering to these scientifically sound and regulation-compliant procedures, researchers can confidently and safely manage the disposal of 4-Methyl-4-nitrovaleraldehyde, upholding their commitment to laboratory safety and environmental stewardship.

References

  • 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Nef reaction. Wikipedia. [Link]

  • Seely, G. R. (1966). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 70(11), 3673–3681. [Link]

  • Read, D. (2013, August 23). Neutralisation reactions [Video]. YouTube. [Link]

  • Gray, P., & Williams, A. (1959). THERMAL DECOMPOSITION OF THE NITROALKANES. Chemical Reviews, 59(2), 239–328. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (2024, April). Washington State Department of Ecology. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • Resta, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 577–584. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • ONC-8/Hydrolysis of Nitroalkanes/Chemical properties of Nitroalkanes/Explanation in Tamil/. (2022, April 17). [Video]. YouTube. [Link]

  • What is a D003 Hazardous Waste? (RCRA Reactivity). (2025, August 27). [Video]. YouTube. [Link]

  • 101 Ways to Reduce Hazardous Waste in the Laboratory. Environmental Health & Safety, University of Washington. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Nef Reaction. Organic Chemistry Portal. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • Piermarini, G. J., & Block, S. (1983). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. Journal of Physical Chemistry, 87(1), 4–8. [Link]

  • Nitro Reduction - Common Conditions. The Baran Laboratory, Scripps Research. [Link]

  • Neutralization Reactions and Titrations. (2022, January 4). [Video]. YouTube. [Link]

  • Seigle, L. W. (1941). Process for the purification of nitro aliphatic compounds. U.S.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Das, D., et al. (2004). Removal Of Organic Compounds From Waste Streams: A Combined Approach. WIT Transactions on Ecology and the Environment, 74. [Link]

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]

  • Neutralisation Experiment. (2020, July 1). [Video]. YouTube. [Link]

  • Manelis, G. B., et al. (1993). Thermal Decomposition of Aliphatic Nitro-compounds. Progress in Energy and Combustion Science, 19(3), 243–285. [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine. (2014, December 30). [Video]. YouTube. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

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Handling

Comprehensive Safety and Handling Guide for 4-Methyl-4-nitrovaleraldehyde

This guide provides essential safety protocols and operational directives for the handling of 4-Methyl-4-nitrovaleraldehyde (CAS RN: 57620-49-2). As a compound combining the functionalities of an aldehyde and a nitroalka...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 4-Methyl-4-nitrovaleraldehyde (CAS RN: 57620-49-2). As a compound combining the functionalities of an aldehyde and a nitroalkane, it requires a stringent and informed approach to laboratory safety. The following procedures are rooted in established safety principles for related chemical classes and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Analysis and Chemical Profile

A thorough understanding of the inherent risks is the foundation of safe chemical handling. While detailed toxicological data for 4-Methyl-4-nitrovaleraldehyde is not extensively documented, a robust hazard assessment can be constructed by examining its functional groups: the aldehyde and the tertiary nitro group.

Known Properties:

PropertyValueSource
Chemical Formula C₆H₁₁NO₃TCI
Molecular Weight 145.16 g/mol TCI
Physical State Colorless to light orange/yellow clear liquid (at 20°C)TCI
Boiling Point 90 °C at 3 mmHgTCI
Storage Conditions Room temperature, recommended <15°C in a cool, dark placeTCI
Special Handling Air sensitive; store under an inert gasTCI

Inferred Hazard Profile:

The hazard profile is extrapolated from data on structurally similar compounds, such as other nitroalkanes and aldehydes like 4-nitrobenzaldehyde.

  • Skin and Eye Irritation: Aldehydes are known to be irritants. Safety data for analogous compounds like 4-nitrobenzaldehyde and p-tolualdehyde confirm classifications for skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation (H335).[2]

  • Skin Sensitization: Some nitroaromatic aldehydes are known to be skin sensitizers, meaning they can cause an allergic skin reaction upon repeated contact (H317).

  • Acute Toxicity: Related compounds are documented as being harmful if swallowed (H302).[2]

  • Reactivity: The nitroalkane group can be energetic. While this specific compound is not classified as an explosive, nitroalkanes can be reactive and should be handled with care, avoiding strong bases, oxidizing agents, and reducing agents.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when handling 4-Methyl-4-nitrovaleraldehyde. The selection of appropriate barriers is critical to prevent exposure through dermal contact, inhalation, or eye contact.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Butyl Rubber Gloves Butyl rubber gloves offer excellent resistance to a wide array of chemicals, including aldehydes and nitro-compounds.[3] For extended operations, consider wearing two pairs of nitrile gloves as an alternative, with the understanding that breakthrough times may be shorter. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[4]
Face Shield (worn over goggles) When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield provides an additional layer of protection for the entire face.[4]
Body Protection Flame-Resistant Laboratory Coat A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and potential fire hazards.[4]
Chemical-Resistant Apron For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection Use within a certified Chemical Fume Hood All handling of 4-Methyl-4-nitrovaleraldehyde should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Respirator (if fume hood is not available or in case of a spill) In the event of a significant spill or if work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height.

  • Designated Area: Cordon off a specific area within the fume hood for the handling of 4-Methyl-4-nitrovaleraldehyde to contain potential spills.

  • Gather Materials: Have all necessary equipment, including reaction vessels, transfer pipettes, and waste containers, readily available within the fume hood to streamline the process.

Weighing and Transfer
  • Inert Atmosphere: As the compound is air-sensitive, consider using techniques to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged procedures.

  • Careful Dispensing: When transferring the liquid, use appropriate tools like a calibrated pipette or a syringe to avoid splashes.

  • Containment: Perform all transfers over a secondary containment tray to catch any drips or spills.

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces that may have come into contact with the chemical. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent like ethanol or isopropanol.

  • Equipment Decontamination: Glassware and equipment should be thoroughly rinsed with a suitable solvent. For nitrosamines, a 1:1 solution of hydrobromic acid and acetic acid is effective, though this should be handled with extreme care and appropriate PPE.[6] Given the reactivity of aldehydes, a more benign approach using a mild oxidizing agent followed by thorough rinsing may be considered.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

Waste Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all liquid waste containing 4-Methyl-4-nitrovaleraldehyde. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[7]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

Disposal Procedure

All waste containing 4-Methyl-4-nitrovaleraldehyde must be disposed of through an approved hazardous waste management service.[8] Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Exposure Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Exposure Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[10] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Minor Spill For a small spill contained within a chemical fume hood, use an inert absorbent material like sand or vermiculite to contain and absorb the liquid.[7] Place the absorbed material into a designated hazardous waste container.
Major Spill Evacuate the immediate area and alert others. If the spill is outside of a fume hood or is large, contact your institution's emergency response team.

Visual Workflow and Logic Diagrams

Handling Workflow for 4-Methyl-4-nitrovaleraldehyde

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Designate Work Area prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Store Waste in Labeled Container clean2->clean3

Caption: A step-by-step workflow for the safe handling of 4-Methyl-4-nitrovaleraldehyde.

PPE Decision Logic

G start Handling 4-Methyl-4-nitrovaleraldehyde? fume_hood Is a Fume Hood Available? start->fume_hood ppe_basic Required PPE: - Butyl Gloves - Chemical Goggles - Lab Coat fume_hood->ppe_basic Yes respirator Use Respirator fume_hood->respirator No splash_risk Significant Splash Risk? splash_risk->ppe_basic No ppe_full Add Face Shield splash_risk->ppe_full Yes ppe_basic->splash_risk ppe_full->ppe_basic no_work Do Not Proceed respirator->no_work If respirator unavailable

Caption: Decision-making process for selecting appropriate PPE.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ASrinivasan. (2022). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. Retrieved from [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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